molecular formula C11H14N2OS B1605751 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine CAS No. 5304-29-0

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Katalognummer: B1605751
CAS-Nummer: 5304-29-0
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: AOKXEGLNJFYAGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-4-14-8-5-6-9-10(7-8)15-11(12-9)13(2)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKXEGLNJFYAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967541
Record name 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-29-0
Record name 6-Ethoxy-N,N-dimethyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5304-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxy-N,N-dimethylbenzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a substituted benzothiazole derivative of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering insights into the mechanistic underpinnings of the reactions and the rationale behind the chosen experimental parameters, thereby ensuring both scientific integrity and practical applicability.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds and functional materials. The 2-aminobenzothiazole core, in particular, serves as a versatile building block for the synthesis of derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The target molecule, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, features key substitutions that can significantly influence its physicochemical properties and biological interactions. The 6-ethoxy group modulates lipophilicity and can engage in hydrogen bonding, while the N,N-dimethylamino moiety at the 2-position can impact basicity and receptor binding.

This guide details a reliable two-step synthetic sequence, commencing with the construction of the 2-amino-6-ethoxybenzothiazole core, followed by the exhaustive methylation of the primary amino group.

Visualizing the Synthetic Pathway

The overall synthetic strategy is a two-step process starting from the commercially available p-phenetidine. The first step involves the formation of the benzothiazole ring system, followed by the N,N-dimethylation of the 2-amino group.

Synthesis_Pathway p_phenetidine p-Phenetidine intermediate 2-Amino-6-ethoxybenzothiazole p_phenetidine->intermediate final_product 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine intermediate->final_product reagents1 1. KSCN, Glacial Acetic Acid 2. Br₂ reagents2 CH₃I, K₂CO₃, DMF

Caption: Overall synthetic pathway for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Part 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

The initial and crucial step is the construction of the benzothiazole core. This is achieved through an electrophilic cyclization reaction involving p-phenetidine, potassium thiocyanate, and bromine.

Mechanistic Insight

The reaction proceeds through the in situ formation of thiocyanogen, (SCN)₂, a pseudohalogen, from the oxidation of thiocyanate by bromine. p-Phenetidine, an electron-rich aromatic amine, then undergoes electrophilic attack by thiocyanogen at the position ortho to the amino group, leading to the formation of a thiocyanato-aniline intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom onto the carbon of the amino group, followed by elimination of a proton, yields the stable 2-aminobenzothiazole ring system. The ethoxy group at the para position of the starting aniline directs the electrophilic substitution and remains at the 6-position of the resulting benzothiazole.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
p-Phenetidine137.18506.86 g
Potassium Thiocyanate97.1815014.58 g
Glacial Acetic Acid60.05-100 mL
Bromine159.81502.56 mL (8.0 g)
10% Sodium Hydroxide40.00-As needed
Ethanol46.07-For recrystallization

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-phenetidine (6.86 g, 50 mmol) and potassium thiocyanate (14.58 g, 150 mmol) in glacial acetic acid (100 mL).

  • Cool the resulting mixture to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add bromine (2.56 mL, 50 mmol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the complete addition of bromine, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for another 4-6 hours.

  • Pour the reaction mixture into 500 mL of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide solution until the pH reaches 7-8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude product is purified by recrystallization from ethanol to afford 2-amino-6-ethoxybenzothiazole as a crystalline solid.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Part 2: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

The final step in the synthesis is the exhaustive methylation of the primary amino group of 2-amino-6-ethoxybenzothiazole to yield the desired N,N-dimethylated product.

Mechanistic Insight

This transformation is a classic nucleophilic substitution reaction. The 2-amino group of the benzothiazole acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. A base, such as potassium carbonate, is essential to deprotonate the nitrogen atom after each methylation step, regenerating its nucleophilicity for the subsequent reaction. The reaction proceeds in two successive SN2 steps to install two methyl groups on the nitrogen atom. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the potassium ions and leaving the carbonate anion more available to act as a base, while not interfering with the nucleophilic attack.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Amino-6-ethoxybenzothiazole194.25203.89 g
Methyl Iodide (Iodomethane)141.94502.20 mL (7.1 g)
Potassium Carbonate (anhydrous)138.21608.29 g
N,N-Dimethylformamide (DMF)73.09-50 mL
Ethyl Acetate88.11-For extraction
Brine--For washing

Procedure:

  • To a 100 mL round-bottom flask, add 2-amino-6-ethoxybenzothiazole (3.89 g, 20 mmol), anhydrous potassium carbonate (8.29 g, 60 mmol), and N,N-dimethylformamide (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (2.20 mL, 50 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • 2-Amino-6-ethoxybenzothiazole:

    • Appearance: Off-white to pale yellow crystalline solid.

    • Melting Point: Compare with literature values.

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the amino protons.

    • ¹³C NMR: Expect signals for the aromatic carbons, the ethoxy carbons, and the carbons of the benzothiazole core.

    • FT-IR: Look for characteristic peaks for N-H stretching of the primary amine, C-O stretching of the ether, and aromatic C-H stretching.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (194.07 g/mol ).

  • 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine:

    • Appearance: A solid or viscous oil.

    • ¹H NMR: Expect signals for the aromatic protons, the ethoxy group, and a singlet for the six protons of the two methyl groups on the nitrogen. The disappearance of the primary amine protons should be noted.

    • ¹³C NMR: Expect signals for the aromatic carbons, the ethoxy carbons, the N-methyl carbons, and the carbons of the benzothiazole core.

    • FT-IR: The N-H stretching peaks of the primary amine should be absent.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (222.10 g/mol ).[1]

Safety Considerations

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methyl Iodide: A known carcinogen and a potent alkylating agent. Handle only in a fume hood with appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • Glacial Acetic Acid: Corrosive. Handle with care.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this valuable compound for further investigation in various scientific disciplines. The provided characterization data points will aid in the verification of the final product's identity and purity.

References

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Diyala Journal of Pure Science.
  • Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003).
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (n.d.). IOSR Journal of Pharmacy and Biological Sciences.
  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Pakshir, K. (2013). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceutical Chemistry Journal, 47(1), 1-22.
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • MacMillan, J. (2012).
  • Synthesis of N-methyl iodide salts of the substituted benzothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds, 57(5), 451-469.
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2011).
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016).
  • Synthesis, characterization, and computational exploration of 6-ethoxy-2-aminobenzothiazolium diphenylacetate crystal as an efficient NLO material. (n.d.).
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013).
  • 6-ETHOXY-N,N-DIMETHYL-2-BENZOTHIAZOLAMINE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre, 2(1), 347-359.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2020). Molecules, 25(22), 5412.
  • Synthesis and Cyclization of Benzothiazole: Review. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-640.
  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.
  • Kinetics and mechanism of the reaction of bromine with thiocyanate. (1985). Inorganic Chemistry, 24(17), 2695–2701.
  • Synthesis and Cyclization of Benzothiazole: Review. (2010). Journal of Current Pharmaceutical Research, 3(1), 13-23.
  • One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides. (2019). Synthesis, 51(10), 2023-2029.
  • Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (n.d.).
  • The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS No. 5304-29-0), a heterocyclic amine of interest in medicinal chemistry and materials science. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs, established analytical methodologies, and computational predictions to offer a robust profile. It details a plausible synthetic route, outlines protocols for experimental determination of key physicochemical parameters, and discusses the significance of these properties in the context of research and development. This document is designed to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and similar benzothiazole derivatives.

Introduction: The Benzothiazole Scaffold in Scientific Research

The benzothiazole core is a privileged heterocyclic structure renowned for its wide range of biological activities and applications in materials science.[1] Derivatives of this scaffold have demonstrated utility as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The specific substitution pattern of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, featuring an electron-donating ethoxy group at the 6-position and a dimethylamino group at the 2-position, suggests potential for unique electronic and biological properties. A thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological contexts, as well as its solubility and stability in formulation studies.

Molecular and Physicochemical Profile

Core Molecular Identifiers
PropertyValueSource
CAS Number 5304-29-0[4][5]
Molecular Formula C₁₁H₁₄N₂OS[5]
Molecular Weight 222.31 g/mol [5]
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N(C)C[5]
InChIKey AOKXEGLNJFYAGV-UHFFFAOYSA-N
Predicted and Analog-Derived Physicochemical Properties

The following table summarizes key physicochemical properties. Predicted values are computationally generated and provide a valuable starting point for experimental design. Data from the key intermediate, 2-amino-6-ethoxybenzothiazole, is included for comparison.

PropertyPredicted/Analog ValueSignificance in R&D
Melting Point (°C) Not available (predicted to be a low-melting solid or oil)Purity assessment, formulation development
Analog (2-amino-6-ethoxybenzothiazole): 161-163[6]
Boiling Point (°C) Not availableDistillation-based purification
Solubility Predicted to have low aqueous solubilityBioavailability, formulation, dose determination
Analog (2-amino-6-ethoxybenzothiazole): <1 mg/mL at 22°C[7][8]
logP (Octanol/Water Partition Coefficient) 2.761 (computationally predicted)Lipophilicity, membrane permeability, ADME properties
pKa (Acid Dissociation Constant) Not available (predicted to be a weak base)Ionization state at physiological pH, solubility, receptor binding
Topological Polar Surface Area (TPSA) 25.36 Ų (computationally predicted)Blood-brain barrier penetration, cell permeability

Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

A robust and reproducible synthetic route is essential for obtaining high-purity material for research purposes. Based on established benzothiazole chemistry, a two-step synthesis is proposed, starting from the commercially available p-phenetidine (4-ethoxyaniline).

Proposed Synthetic Pathway

Synthesis_Pathway p_phenetidine p-Phenetidine intermediate 2-Amino-6-ethoxybenzothiazole p_phenetidine->intermediate KSCN, Br₂ Glacial Acetic Acid final_product 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine intermediate->final_product Formaldehyde, Formic Acid (Eschweiler-Clarke reaction)

Caption: Proposed two-step synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Step-by-Step Synthesis Protocols

This procedure is adapted from the general synthesis of 2-aminobenzothiazoles from anilines.

Protocol:

  • In a well-ventilated fume hood, dissolve p-phenetidine (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-6-ethoxybenzothiazole.

Causality: The reaction proceeds via the formation of a thiourea intermediate from p-phenetidine and thiocyanate, followed by an electrophilic cyclization initiated by bromine to form the benzothiazole ring. Glacial acetic acid serves as both a solvent and a catalyst.

The Eschweiler-Clarke reaction provides a classic and effective method for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts.[9][10]

Protocol:

  • To a flask containing 2-amino-6-ethoxybenzothiazole (1 equivalent), add an excess of formic acid (e.g., 5-10 equivalents).

  • Add an excess of aqueous formaldehyde solution (e.g., 3-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the excess formic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Causality: The reaction involves the formation of an imine between the primary amine and formaldehyde, which is then reduced by formic acid (acting as a hydride donor) to the monomethylated amine. This process repeats to yield the dimethylated product. The reaction is driven to completion by the evolution of carbon dioxide gas.[9]

Analytical Methodologies for Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized compound. The following section details the standard protocols for these determinations.

Structural Elucidation

Analytical_Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the structural elucidation of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show signals for the ethoxy group (a triplet and a quartet), the dimethylamino group (a singlet), and distinct aromatic protons on the benzothiazole ring.

    • ¹³C NMR: Will provide information on the number of unique carbon environments, including the quaternary carbons of the benzothiazole core and the carbons of the ethoxy and dimethylamino substituents.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include C-H stretching (aromatic and aliphatic), C=N stretching of the thiazole ring, C-O stretching of the ethoxy group, and C-N stretching of the dimethylamino group. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the successful N,N-dimethylation of the 2-amino group.

  • Mass Spectrometry (MS): Will be used to determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 222.31.

Determination of Physicochemical Properties

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point of a crystalline solid.[11][12]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The onset temperature of the endothermic melting peak is recorded as the melting point. The shape and sharpness of the peak can also provide information about the purity of the sample.[11]

Principle: This is the gold standard method for determining equilibrium solubility. An excess of the solid compound is agitated in a specific solvent (e.g., water or a buffer) until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[13][14]

Protocol:

  • Sample Preparation: Add an excess amount of the compound to a series of vials containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is ionized.[16][17]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration: While stirring, incrementally add a standardized solution of a strong acid (e.g., HCl) to the sample solution.

  • pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[18]

Principle: The lipophilicity (logP) of a compound can be estimated from its retention time on a reverse-phase HPLC column. A correlation is established between the retention times of a series of standard compounds with known logP values and their logP values. The logP of the unknown compound is then interpolated from this calibration curve.[19][20]

Protocol:

  • Standard and Sample Preparation: Prepare solutions of a set of standard compounds with a range of known logP values and a solution of the test compound in the mobile phase.

  • Chromatography: Inject the standard and sample solutions onto a C18 reverse-phase HPLC column. Elute with an isocratic mobile phase (e.g., a mixture of methanol and water).

  • Data Collection: Record the retention time for each compound.

  • Calibration and Calculation: Plot the logarithm of the retention factor (k') for the standards against their known logP values to generate a calibration curve. Calculate the k' for the test compound and use the calibration curve to determine its logP.[21]

Conclusion

This technical guide provides a detailed physicochemical profile of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, addressing the current gap in publicly available experimental data. By proposing a viable synthetic route and outlining comprehensive protocols for the experimental determination of its key properties, this document serves as a valuable resource for researchers. The provided information on its molecular structure, predicted properties, and analytical characterization will facilitate further investigation into the potential applications of this compound in drug discovery and materials science, enabling a more informed and efficient research and development process.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7192, 2-Amino-6-ethoxybenzothiazole. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Avdeef, A., L. A. Carreira, and T. Kuzmenko. "Development of Methods for the Determination of pKa Values." PMC, National Institutes of Health, 2016, [Link].

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (n.d.). 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • gsrs. (n.d.). 6-ETHOXY-N,N-DIMETHYL-2-BENZOTHIAZOLAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Methoxy-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23). Retrieved from [Link]

  • ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. Retrieved from [Link]

  • ResearchGate. (2016, April 19). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • PMC - PubMed Central. (2025, August 20). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Retrieved from [Link]

  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15630, 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. Retrieved from [Link]

  • whilesciencesleeps.com. (n.d.). FORMIC ACID-FORMALDEHYDE METHYLATION OF AMINES. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996008537A1 - Process for producing n-methylated organic pigments.
  • ResearchGate. (2025, August 8). Vibrational, nuclear magnetic resonance and electronic spectra, quantum chemical investigations of 2-amino-6-fluorobenzothiazole | Request PDF. Retrieved from [Link]

Sources

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine CAS number 5304-29-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS 5304-29-0): A Privileged Scaffold for Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis and potential applications of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. While this specific molecule is not extensively characterized in public literature, its core structure, the 2-aminobenzothiazole scaffold, is a cornerstone in modern medicinal chemistry. This document will, therefore, provide a comprehensive overview of the compound's properties, a robust proposed synthesis, and a discussion of its potential applications grounded in the well-established pharmacology of its structural analogs.

The 2-Aminobenzothiazole Scaffold: A Foundation of Pharmacological Significance

The benzothiazole ring system is a bicyclic aromatic heterocycle that has garnered immense interest in pharmaceutical research.[1][2] Its rigid structure and electron-rich nature make it an excellent pharmacophore capable of engaging with a wide array of biological targets. The 2-aminobenzothiazole moiety, in particular, is a versatile starting point for creating diverse libraries of bioactive compounds due to the reactivity of the C2-amino group and the potential for substitution on the benzene ring.[3]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: Targeting various kinases and cellular pathways.[4][5]

  • Neuroprotective: Including antagonists of excitatory amino acid neurotransmission.[6]

  • Antimicrobial and Antifungal: Showing potent activity against various pathogens.[7]

  • Anti-inflammatory and Analgesic: Modulating pathways such as COX-1/2.[5]

The subject of this guide, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, combines key structural features known to influence activity: a substitution at the 6-position, which is a critical site for modulating pharmacology, and a dimethylamino group at the 2-position.[2]

Physicochemical & Structural Properties

Understanding the fundamental properties of a compound is the first step in designing any experimental workflow. 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a small molecule with characteristics amenable to drug development.

PropertyValueSource(s)
CAS Number 5304-29-0[8]
Molecular Formula C₁₁H₁₄N₂OS[8]
Molecular Weight 222.31 g/mol [8]
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N(C)C[8]
Purity Typically ≥98% from commercial suppliers[8]

Note: Experimental properties such as melting point and boiling point are not consistently reported in public literature, which is common for research chemicals primarily used as synthetic intermediates.

Synthesis Pathway: A Modern Approach

While a specific synthesis for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is not detailed in peer-reviewed literature, a highly effective and modern method can be proposed based on established palladium-catalyzed intramolecular C-S coupling reactions.[9] This approach offers high yields and good functional group tolerance, making it superior to older, harsher methods.

The proposed synthesis involves a two-step process starting from commercially available 4-ethoxyaniline.

Step 1: Formation of the N-Aryl-N',N'-dimethylthiourea Intermediate The initial step is the formation of the thiourea precursor. This is achieved by reacting 4-ethoxyaniline with N,N-dimethylthiocarbamoyl chloride. The causality here is the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the thiocarbamoyl chloride.

Step 2: Palladium-Catalyzed Intramolecular Oxidative Cyclization The key step is the intramolecular C-H functionalization and C-S bond formation to construct the thiazole ring. This is efficiently catalyzed by Palladium(II) acetate [Pd(OAc)₂]. The catalyst facilitates the oxidative coupling, and an oxidant is required to regenerate the active catalytic species.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Palladium-Catalyzed Cyclization A 4-Ethoxyaniline R1 Reaction Vessel (Base, e.g., Pyridine) (Solvent, e.g., DCM) A->R1 B N,N-Dimethyl- thiocarbamoyl chloride B->R1 I Intermediate: 1-(4-ethoxyphenyl)-3,3-dimethylthiourea R1->I Nucleophilic Acyl Substitution R2 Reaction Vessel (Solvent, e.g., DMF) (Heat, e.g., 100-120 °C) I->R2 C Catalyst: Pd(OAc)₂ C->R2 D Oxidant: (e.g., Cu(OAc)₂ or O₂) D->R2 P Final Product: 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine R2->P Intramolecular C-S Coupling

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Materials: 4-ethoxyaniline, N,N-dimethylthiocarbamoyl chloride, Pyridine, Dichloromethane (DCM), Palladium(II) acetate, Copper(II) acetate, Dimethylformamide (DMF), Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

Part 1: Synthesis of 1-(4-ethoxyphenyl)-3,3-dimethylthiourea

  • To a stirred solution of 4-ethoxyaniline (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq) dropwise.

  • Slowly add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in DCM. The choice of a slow, cooled addition is to control the exothermicity of the acylation reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the thiourea intermediate.

Part 2: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

  • In a sealable reaction vessel, combine the intermediate 1-(4-ethoxyphenyl)-3,3-dimethylthiourea (1.0 eq), Pd(OAc)₂ (0.05 eq), and Cu(OAc)₂ (2.0 eq) in anhydrous DMF. The copper acetate acts as the stoichiometric oxidant to regenerate the Pd(II) catalyst, ensuring the catalytic cycle proceeds efficiently.

  • Seal the vessel and heat the mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove metal residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Pharmacological Applications & Drug Development Context

Given the absence of direct biological data, the potential applications for this compound are inferred from structurally similar 2-aminobenzothiazole derivatives reported in the literature. The substitutions at the C2 and C6 positions are known to be pivotal for activity.

Derivative Class / ExampleReported Biological ActivityPotential Therapeutic AreaReference(s)
2-Amino-6-trifluoromethoxy benzothiazole (Riluzole) Antagonist of excitatory amino acid neurotransmission; neuroprotective.Neurology (e.g., ALS)[6]
Various 6-substituted 2-aminobenzothiazoles Potent antifungal activity, particularly against Candida species.Infectious Diseases[7]
Various 2-aminobenzothiazole derivatives Anticancer activity via inhibition of kinases such as PI3Kγ.Oncology[4]
6-Benzoyl-benzothiazol-2-one derivatives Agonists of PPARα/γ receptors.Metabolic Diseases (T2D)[10]

The presence of the 6-ethoxy group in our target compound is significant. Alkoxy groups in this position are common in bioactive benzothiazoles, influencing properties like lipophilicity and metabolic stability, which are critical for drug development. The N,N-dimethylamino group at the C2 position is a common feature in kinase inhibitors, where it can form key hydrogen bonds or electrostatic interactions within an ATP-binding pocket.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible hypothesis is that 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine could function as a kinase inhibitor. Many 2-aminobenzothiazole derivatives target the ATP-binding site of kinases, which are often implicated in cancer cell proliferation and survival.

Kinase_Inhibition cluster_pathway Cell Proliferation Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (e.g., PI3K, Akt) Receptor->Kinase Activates Signal Proliferation Signal Kinase->Signal Transduces Block X Kinase->Block Compound 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine Compound->Kinase Binds to ATP Pocket ATP ATP ATP->Kinase Binding Blocked Block->Signal Inhibition

Caption: Conceptual model of kinase inhibition by the compound.

General Protocol for In Vitro Screening: Anti-Proliferative Assay

To assess the potential anticancer activity of the title compound, a standard cell viability assay such as the MTT assay is a reliable first step. This protocol provides a self-validating system by including appropriate controls.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials: MCF-7 cells, DMEM media with 10% FBS, 96-well plates, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., acidified isopropanol).

Protocol Workflow:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours. This initial growth phase ensures cells are in a healthy, logarithmic growth state before drug exposure.

  • Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Safety and Handling

As with any research chemical with unknown toxicological properties, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Available at: [Link]

  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

  • PubMed. (n.d.). Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. Available at: [Link]

  • PubMed. (n.d.). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--II. Biochemical properties. Available at: [Link]

  • PubMed. (n.d.). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Available at: [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. This guide focuses on a specific, yet under-investigated molecule: 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. In the absence of direct experimental data for this compound, this document provides a comprehensive, technically-grounded exploration of its potential mechanisms of action. By analyzing the established pharmacology of structurally related 2-aminobenzothiazole derivatives, we extrapolate and propose scientifically plausible biological targets and signaling pathways. This whitepaper is intended to serve as a foundational resource for researchers, offering a structured approach to investigating the therapeutic promise of this molecule. We present hypothesized mechanisms, detailed experimental protocols for their validation, and a framework for future drug discovery efforts centered on this compound.

Introduction: The Prominence of the Benzothiazole Core in Drug Discovery

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in the development of novel therapeutics.[1][2] Its unique structural and electronic properties allow for diverse interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.[1] Clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, for Parkinson's disease, feature the 2-aminobenzothiazole core, underscoring its therapeutic relevance.[1][3] The versatility of this scaffold is further demonstrated by its presence in compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5]

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a specific derivative within this promising class. While its direct biological activity is not yet characterized in publicly available literature, its structural features—the 2-aminobenzothiazole core, an ethoxy group at the 6-position, and N,N-dimethylation of the 2-amino group—provide a strong basis for hypothesizing its potential mechanisms of action. This guide will dissect these structural components to propose testable hypotheses regarding its pharmacological profile.

Physicochemical Properties of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

A foundational understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
CAS Number 5304-29-0[6]
Molecular Formula C₁₁H₁₄N₂OS[6]
Molecular Weight 222.31 g/mol [6]
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N(C)C[6]

This data is compiled from publicly available chemical supplier information.

Hypothesized Mechanisms of Action: An Evidence-Based Extrapolation

Based on the extensive literature on 2-aminobenzothiazole derivatives, we can propose several plausible mechanisms of action for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. These hypotheses are grounded in the known structure-activity relationships of this chemical class.

Potential as a Kinase Inhibitor in Oncology

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[2][4] These enzymes are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

  • Hypothesized Target(s): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[2][4]

  • Rationale: The planar benzothiazole ring can mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases. The substituents on the benzothiazole ring, such as the 6-ethoxy and 2-N,N-dimethylamino groups, can form specific interactions with amino acid residues in the kinase domain, conferring selectivity and potency. The ethoxy group at the 6-position, in particular, may enhance binding affinity through hydrophobic interactions.

Kinase_Inhibition cluster_cell Cancer Cell cluster_drug Mechanism of Action RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine Compound->RTK Inhibition Compound->PI3K Inhibition

Figure 1: Hypothesized kinase inhibition pathway.

Potential as an Antimicrobial Agent

Benzothiazole derivatives have demonstrated significant activity against a range of microbial pathogens.[5] Their mechanisms of action in this context are often centered on the inhibition of essential bacterial enzymes.

  • Hypothesized Target(s): DNA gyrase, dihydropteroate synthase, and other enzymes involved in bacterial cell wall synthesis or folic acid metabolism.[5]

  • Rationale: The benzothiazole core can interfere with bacterial metabolic pathways. For instance, by inhibiting DNA gyrase, the compound could prevent DNA replication and lead to bacterial cell death. The specific substitutions on the benzothiazole ring would be crucial for determining the spectrum of antimicrobial activity.

Potential as a Neuroprotective Agent

The clinical success of Riluzole highlights the potential of 2-aminobenzothiazoles in neurodegenerative diseases.[1] The mechanisms are often multifactorial, involving modulation of neurotransmission and reduction of excitotoxicity.

  • Hypothesized Target(s): Voltage-gated sodium channels, modulation of glutamate release, and interaction with dopamine receptors.[1][3]

  • Rationale: The lipophilic nature of the benzothiazole scaffold allows for penetration of the blood-brain barrier. The N,N-dimethylamino group could play a role in interacting with neurotransmitter receptors or ion channels. The 6-ethoxy group could influence the overall lipophilicity and, consequently, brain penetration.

Proposed Experimental Workflows for Mechanism of Action Validation

To transition from hypothesized to evidence-based mechanisms, a structured experimental approach is necessary. The following protocols are designed to systematically investigate the potential biological activities of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

In Vitro Kinase Inhibition Assays

Objective: To determine if the compound inhibits the activity of key oncogenic kinases.

Methodology:

  • Enzyme Source: Recombinant human VEGFR-2, EGFR, and PI3Kα.

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, while a potent inhibitor will result in a higher luminescence signal.

  • Procedure:

    • Prepare a serial dilution of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (e.g., from 100 µM to 1 nM).

    • In a 96-well plate, add the kinase, substrate, and ATP.

    • Add the test compound or vehicle control.

    • Incubate at room temperature for the optimized reaction time.

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase_Assay_Workflow start Start: Prepare Reagents step1 Serial Dilution of Compound start->step1 step2 Add Kinase, Substrate, ATP to 96-well Plate step1->step2 step3 Add Compound or Vehicle step2->step3 step4 Incubate at Room Temperature step3->step4 step5 Add Kinase-Glo® Reagent step4->step5 step6 Measure Luminescence step5->step6 end End: Calculate IC₅₀ step6->end

Figure 2: Workflow for in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing

Objective: To assess the compound's ability to inhibit the growth of clinically relevant bacterial strains.

Methodology:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Principle: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a serial dilution of the compound in a 96-well plate containing bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.

Cell-Based Assays for Neuroprotective Effects

Objective: To evaluate the compound's ability to protect neuronal cells from excitotoxicity.

Methodology:

  • Cell Line: A neuronal cell line such as SH-SY5Y or primary cortical neurons.

  • Assay Principle: Measure cell viability after exposure to an excitotoxic agent (e.g., glutamate) in the presence or absence of the test compound.

  • Procedure:

    • Plate neuronal cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine for a specified period.

    • Induce excitotoxicity by adding a high concentration of glutamate.

    • After incubation, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based live/dead staining.

  • Data Analysis: Quantify the percentage of cell viability relative to untreated controls.

Future Directions and Conclusion

The exploration of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine's mechanism of action is currently in a nascent, theoretical stage. The hypotheses presented in this guide, derived from the well-documented activities of the broader 2-aminobenzothiazole class, provide a robust starting point for empirical investigation. The proposed experimental workflows offer a clear path to elucidating the true pharmacological profile of this compound.

Should initial screenings prove positive in any of these areas, further studies, including target deconvolution, in vivo efficacy models, and pharmacokinetic profiling, will be warranted. The structural simplicity and synthetic tractability of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine make it an attractive candidate for lead optimization and the development of novel therapeutics. This guide serves as a call to the research community to investigate the potential of this and other under-explored benzothiazole derivatives.

References

  • Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed. (n.d.). Retrieved January 22, 2026, from [Link][7]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (n.d.). Retrieved January 22, 2026, from [Link][1]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link][4]

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges - IAJESM. (n.d.). Retrieved January 22, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link][2]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link][5]

  • Benzothiazole - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link][3]

Sources

Unlocking the Tau Tangle: A Technical Guide to the Potential Biological Activity of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a defining pathological hallmark of Alzheimer's disease (AD) and other neurodegenerative tauopathies. The development of sensitive and specific molecular probes to visualize and quantify tau pathology in vivo is paramount for early diagnosis, disease monitoring, and the evaluation of novel therapeutic interventions. This technical guide delves into the potential biological activity of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a derivative of the phenyl/pyridinyl-butadienyl-benzothiazole (PBB) family of compounds. While direct experimental data for this specific molecule is limited, this document synthesizes information from its parent compounds and analogous structures to provide a comprehensive overview of its likely properties and a roadmap for its scientific evaluation. We will explore its probable role as a tau aggregation inhibitor and its potential as a Positron Emission Tomography (PET) radiotracer, complete with detailed experimental protocols for its synthesis and biological characterization.

Introduction: The Imperative for Tau-Targeted Diagnostics

Alzheimer's disease, the most prevalent form of dementia, is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of NFTs composed of hyperphosphorylated tau protein.[1] While Aβ pathology has been a primary focus of research and therapeutic development, the correlation between tau pathology and cognitive decline is significantly stronger.[2] This underscores the critical need for tools that can accurately and non-invasively assess the tau burden in the living brain.

The benzothiazole scaffold has emerged as a promising pharmacophore for the development of central nervous system (CNS) targeted drugs, including agents for neurodegenerative diseases.[3][4] The PBB family, in particular, has demonstrated a high affinity for the β-sheet structures characteristic of tau fibrils.[5] The parent compound, PBB3, has been investigated as a PET tracer and has shown the ability to bind to a wide range of tau pathologies.[6] This guide focuses on a specific derivative, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, herein referred to as ETHYL-PBB3, to explore its potential biological activities based on the established properties of its chemical class.

Chemical Profile and Synthesis

Chemical Structure:

  • IUPAC Name: 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

  • Molecular Formula: C₁₁H₁₄N₂OS[7]

  • Molecular Weight: 222.31 g/mol [7]

  • CAS Number: 5304-29-0[7]

Proposed Synthesis Pathway

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

The initial step involves the formation of the benzothiazole ring system. A common and effective method is the reaction of an aniline derivative with a thiocyanate salt in the presence of a halogen, such as bromine.

  • Reaction: 4-ethoxyaniline is reacted with potassium thiocyanate in a suitable solvent like acetic acid, followed by the addition of bromine. This reaction proceeds through the formation of a thiourea intermediate which then undergoes oxidative cyclization to form the 2-aminobenzothiazole ring.

Step 2: N,N-Dimethylation of 2-Amino-6-ethoxybenzothiazole

The final step is the alkylation of the primary amino group at the 2-position of the benzothiazole ring.

  • Reaction: The 2-amino-6-ethoxybenzothiazole is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., sodium hydride or potassium carbonate) and a suitable solvent (e.g., dimethylformamide or acetonitrile). This will introduce the two methyl groups onto the exocyclic nitrogen atom.

Synthesis_Pathway start 4-Ethoxyaniline intermediate 2-Amino-6-ethoxybenzothiazole start->intermediate KSCN, Br2 Acetic Acid final 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine intermediate->final Dimethyl Sulfate Base (e.g., NaH) DMF

Figure 1: Proposed synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Potential Biological Activity: A Focus on Tau Pathology

The primary biological activity of interest for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is its potential interaction with aggregated tau protein. This is inferred from the extensive research on the PBB3 family of compounds.

Inhibition of Tau Aggregation

The benzothiazole core is known to interact with the β-sheet structures that are characteristic of amyloid fibrils, including those formed by the tau protein.[8] Small molecules that can bind to these structures have the potential to inhibit the aggregation process. The mechanism of inhibition can occur through several pathways:

  • Binding to Tau Monomers: The compound may bind to soluble tau monomers, stabilizing them in a conformation that is less prone to aggregation.

  • Capping of Fibril Ends: The molecule could bind to the ends of growing tau fibrils, preventing the addition of further tau monomers.

  • Destabilization of Fibrils: In some cases, small molecules can intercalate into the fibril structure, leading to their destabilization and disaggregation.

Tau_Aggregation_Inhibition Monomer Tau Monomers Oligomer Tau Oligomers Monomer->Oligomer Aggregation Fibril Tau Fibrils Oligomer->Fibril Elongation Inhibitor 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine Inhibitor->Monomer Stabilization Inhibitor->Fibril Capping/Destabilization

Figure 2: Potential mechanisms of tau aggregation inhibition.
Potential as a PET Imaging Agent for Tau Pathology

The structural characteristics of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine suggest its potential as a Positron Emission Tomography (PET) tracer for imaging tau pathology. For a compound to be a successful PET tracer for neuroimaging, it must possess several key properties:

  • High Binding Affinity and Selectivity: The tracer must bind with high affinity to tau aggregates and exhibit selectivity over other protein aggregates, such as Aβ plaques.

  • Blood-Brain Barrier Penetration: The molecule must be able to cross the blood-brain barrier (BBB) to reach its target in the brain.

  • Appropriate Pharmacokinetics: The tracer should exhibit rapid uptake into the brain followed by fast washout from non-target tissues to provide a good signal-to-noise ratio.

  • Suitability for Radiolabeling: The structure must allow for the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), without significantly altering its biological properties.

The PBB3 family of compounds has been shown to bind to a wide range of tau fibril strains, a desirable characteristic for a diagnostic agent.[6] The introduction of an ethoxy group may modulate the lipophilicity and pharmacokinetic properties of the molecule, potentially improving its characteristics as a PET tracer.

Experimental Protocols

The following protocols provide a framework for the synthesis and comprehensive biological evaluation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Detailed Synthesis Protocol

Materials:

  • 4-Ethoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 2-Amino-6-ethoxybenzothiazole:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 4-ethoxyaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

    • Cool the mixture in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with continuous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the crude product, wash with water, and dry.

    • Purify the crude 2-amino-6-ethoxybenzothiazole by recrystallization or column chromatography.

  • N,N-Dimethylation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous DMF.

    • Add a solution of 2-amino-6-ethoxybenzothiazole (1 equivalent) in anhydrous DMF dropwise at 0°C.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0°C and add dimethyl sulfate (2.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, by column chromatography.

In Vitro Tau Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is a widely used method to screen for inhibitors of tau aggregation.[9] Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

  • Recombinant human tau protein (full-length or a fragment such as K18)

  • Heparin (to induce aggregation)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm)

  • 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (dissolved in a suitable solvent like DMSO)

Procedure:

  • Prepare a stock solution of recombinant tau protein in the assay buffer.

  • Prepare a stock solution of heparin in the assay buffer.

  • Prepare a stock solution of ThT in the assay buffer.

  • Prepare serial dilutions of the test compound (6-Ethoxy-N,N-dimethylbenzothiazol-2-amine) and a vehicle control (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, ThT solution, heparin solution, and the test compound or vehicle control to each well.

  • Initiate the aggregation reaction by adding the tau protein solution to each well.

  • Seal the plate and incubate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • Determine the IC₅₀ value of the test compound by analyzing the inhibition of tau aggregation at different concentrations.

In Vivo Evaluation in a Transgenic Mouse Model of Tauopathy (Conceptual Framework)

To assess the potential of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as a PET imaging agent, in vivo studies in a relevant animal model are essential. Transgenic mouse models that overexpress human tau and develop age-dependent tau pathology (e.g., PS19 mice) are commonly used.

Radiolabeling:

  • For PET imaging, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine would need to be radiolabeled with a positron-emitting isotope, such as ¹¹C or ¹⁸F. This would involve modifying the synthesis to incorporate the radioisotope in the final step. For example, ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate could be employed.

PET Imaging Protocol:

  • Anesthetize a transgenic mouse of an appropriate age with established tau pathology and a wild-type control mouse.

  • Position the animals in a small-animal PET scanner.

  • Administer the radiolabeled tracer (e.g., [¹¹C]ETHYL-PBB3) via intravenous injection (e.g., tail vein).

  • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Reconstruct the PET images and co-register them with an anatomical reference image (e.g., from a CT or MRI scan).

  • Analyze the time-activity curves in different brain regions to assess brain uptake, clearance, and specific binding to tau-rich regions.

  • Compare the tracer retention in the transgenic mice versus the wild-type controls to determine the specificity for tau pathology.

Ex Vivo Autoradiography and Immunohistochemistry:

  • Following the PET scan, the animals can be euthanized, and their brains extracted.

  • Brain sections can be used for ex vivo autoradiography to visualize the distribution of the radiotracer at a higher resolution.

  • Adjacent sections can be stained with anti-tau antibodies (e.g., AT8) to confirm the co-localization of the tracer signal with tau pathology.

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Binding Affinity Data

Since no direct experimental data for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is available, the following table presents hypothetical data based on the known properties of the PBB3 family to illustrate the expected outcomes of the proposed experiments.

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)
PBB3 (Reference) Tau FibrilsCompetition Binding1.3 - 5.2[10]-
6-Ethoxy-N,N-dimethyl-benzothiazol-2-amine Tau FibrilsCompetition BindingExpected low nM-
6-Ethoxy-N,N-dimethyl-benzothiazol-2-amine Tau AggregationThT Inhibition-Expected low to mid nM

Note: The Kᵢ values for PBB3 are from studies using brain homogenates and may vary depending on the specific tau fibril strain.[10]

Conclusion and Future Directions

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine represents a promising, yet underexplored, candidate for the development of a tau-targeted diagnostic and potentially therapeutic agent. Based on the well-established properties of the PBB3 family, it is hypothesized that this compound will exhibit significant binding to tau aggregates and may function as an inhibitor of tau fibrillization. Its structural modifications suggest the potential for favorable pharmacokinetic properties for in vivo imaging applications.

The experimental protocols outlined in this guide provide a clear path for the comprehensive evaluation of this molecule. Future research should focus on its synthesis and purification, followed by rigorous in vitro characterization of its binding affinity and inhibitory potency against various tau isoforms and aggregation states. Successful in vitro results would warrant progression to radiolabeling and in vivo evaluation in transgenic animal models to validate its potential as a PET imaging agent for tau pathology. The insights gained from such studies will be invaluable in the ongoing effort to develop effective tools for the diagnosis and treatment of Alzheimer's disease and other devastating tauopathies.

References

  • Tsublova, E. G., et al. (2016). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Pharmaceutical Chemistry Journal, 49(10), 679–682.
  • Dickstein, D. L., et al. (2016). Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. ACS Chemical Neuroscience, 7(9), 1209–1219.
  • Choi, Y., et al. (2017). Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies. Current Pharmaceutical Design, 23(29), 4357–4368.
  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 1-2.
  • Al-Hilal, T. A., et al. (2021). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. European Journal of Medicinal Chemistry, 223, 113642.
  • Al-Balas, Q., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(5), 585–596.
  • Nelson, P. T., et al. (2012). Correlation of Alzheimer's disease neuropathologic changes with cognitive status: a review of the literature. Journal of Neuropathology & Experimental Neurology, 71(5), 362–381.
  • Ono, M., et al. (2017).
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Murugan, R., et al. (2021). A Convenient Synthetic Method of 2-Cyano-6-methoxybenzothiazole, –A Key Intermediate for the Synthesis of Firefly Luciferin. Bulletin of the Chemical Society of Japan, 94(3), 968–971.
  • Ono, M., et al. (2017).
  • Solbach, C., et al. (2021). Exploratory Tau PET/CT with [11C]PBB3 in Patients with Suspected Alzheimer's Disease and Frontotemporal Lobar Degeneration: A Pilot Study on Correlation with PET Imaging and Cerebrospinal Fluid Biomarkers. Diagnostics, 11(10), 1802.
  • Chiotis, K., et al. (2021). Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer's disease in the context of a structured 5-phase development framework. European Journal of Nuclear Medicine and Molecular Imaging, 48(7), 2086–2096.
  • Hroch, L., et al. (2015). Benzothiazoles - Scaffold of Interest for CNS Targeted Drugs. Current Medicinal Chemistry, 22(6), 730–747.
  • Hroch, L., et al. (2014). Benzothiazoles - Scaffold Of Interest For CNS Targeted Drugs.
  • National Institute on Aging. (2017). Alzheimer's Disease Fact Sheet. Retrieved from [Link]

Sources

Solubility Profile of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Introduction to 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS No. 5304-29-0) is a substituted benzothiazole derivative.[1][2] Understanding its solubility is a prerequisite for applications ranging from synthetic reaction design and purification to formulation and pharmacological screening.

Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₄N₂OS[1][3]

  • Molecular Weight: 222.31 g/mol [1][3]

  • Structure: The molecule comprises a bicyclic benzothiazole core, an ethoxy group at the 6-position, and a dimethylamine group at the 2-position.

Structural Analysis for Solubility Prediction: The molecule's structure presents several key features that govern its solubility:

  • Nonpolar Regions: The benzene ring and the ethyl group of the ethoxy moiety are hydrophobic and will favor interactions with nonpolar solvents through London dispersion forces.

  • Polar Regions: The molecule contains multiple polar sites: the ether oxygen, the tertiary amine nitrogen, and the nitrogen and sulfur heteroatoms within the thiazole ring. These sites can engage in dipole-dipole interactions with polar solvents.

  • Hydrogen Bond Acceptors: The oxygen and nitrogen atoms can act as hydrogen bond acceptors.[1] However, the absence of a hydrogen atom directly bonded to an electronegative atom means the molecule cannot act as a hydrogen bond donor.[4] This is a critical distinction for its interaction with protic solvents.

  • Predicted Lipophilicity: Computational models predict a LogP (octanol-water partition coefficient) of 2.761, suggesting the compound is moderately lipophilic and will generally favor organic solvents over water.[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[7]

  • Polar Solvents: These solvents have molecules with significant dipole moments. They are further classified as:

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These contain at least one hydrogen atom bonded to an electronegative atom (like O-H or N-H) and can act as both hydrogen bond donors and acceptors.[4] They are effective at dissolving polar solutes, especially those capable of hydrogen bonding.[8]

    • Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[4] They are excellent for dissolving polar solutes that are not dependent on hydrogen bond donation from the solvent.

  • Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents have low dipole moments and primarily interact via weaker London dispersion forces. They are effective at dissolving nonpolar or weakly polar solutes.[4][5]

Given the structure of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, we can predict that its solubility will be highest in solvents that can effectively interact with both its nonpolar aromatic/aliphatic parts and its polar heteroatomic functionalities.

Predictive Solubility Framework

Based on the structural analysis and theoretical principles, a qualitative prediction of solubility in various solvent classes is presented in Table 1.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar backbone will interact favorably, but the polar functional groups will be poorly solvated, limiting overall solubility.
Polar Aprotic Acetone, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF)Moderate to HighThese solvents offer strong dipole-dipole interactions that can solvate the polar regions of the molecule without requiring hydrogen bond donation.
Polar Protic Ethanol, Methanol, IsopropanolModerateThese solvents can act as hydrogen bond acceptors for the molecule's N and O atoms. However, the molecule's inability to donate hydrogen bonds may limit solubility compared to polar aprotic solvents.
Aqueous WaterVery LowThe molecule's significant nonpolar surface area and moderate lipophilicity (LogP ≈ 2.76) suggest poor solubility in water.[1][5]

Experimental Protocol for Solubility Determination

A systematic approach is required to determine the solubility profile empirically. The workflow begins with a qualitative assessment, followed by a rigorous quantitative analysis.

Sources

Methodological & Application

Application Notes and Protocols: 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold and the Potential of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their therapeutic potential, exhibiting properties ranging from anti-inflammatory and antimicrobial to antitumor and anthelmintic activities.[1][2][3][4] The specific compound, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, presents a unique substitution pattern that warrants investigation for its potential pharmacological effects. The ethoxy group at the 6-position and the dimethylamino group at the 2-position may modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile and target engagement.

While specific biological data for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is not extensively published, its structural similarity to other biologically active 2-aminobenzothiazoles allows for the formulation of rational hypotheses regarding its potential applications. This document provides detailed application notes and protocols to guide researchers in exploring the therapeutic potential of this compound, focusing on hypothesized anti-inflammatory and anthelmintic activities.

Physicochemical Properties (Predicted)

A preliminary in silico analysis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine provides insights into its drug-like properties.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight222.31 g/mol Adherence to Lipinski's rule of five for oral bioavailability.
LogP2.761Indicates good membrane permeability.
Hydrogen Bond Acceptors4Influences solubility and target binding.
Hydrogen Bond Donors0Affects solubility and membrane permeability.
Rotatable Bonds3Contributes to conformational flexibility for target binding.
Topological Polar Surface Area (TPSA)25.36 ŲSuggests good oral bioavailability.

Data sourced from computational predictions.[5]

Hypothesized Biological Activities and Mechanisms of Action

Based on the known activities of structurally related 2-aminobenzothiazole derivatives, we propose two primary avenues for investigation:

  • Anti-inflammatory Activity: Many 2-aminobenzothiazole derivatives have demonstrated potent anti-inflammatory effects.[1] The proposed mechanism of action for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine could involve the inhibition of key pro-inflammatory enzymes such as cyclooxygenase (COX) or the modulation of inflammatory signaling pathways like NF-κB.

  • Anthelmintic Activity: The 2-aminobenzothiazole scaffold has been identified in compounds with significant anthelmintic properties.[3] The mechanism could involve the disruption of microtubule polymerization in parasitic worms, similar to the action of benzimidazole anthelmintics, or the inhibition of parasite-specific enzymes.

The following sections provide detailed protocols to investigate these hypothesized activities.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Anti-inflammatory Activity

This protocol outlines a series of in vitro assays to determine the anti-inflammatory potential of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

1.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration of the compound on relevant cell lines (e.g., RAW 264.7 murine macrophages) to establish a non-toxic working concentration for subsequent assays.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in cell culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium with the compound dilutions and incubate for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

1.2. Nitric Oxide (NO) Inhibition Assay

  • Objective: To assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A known inhibitor, such as L-NAME, should be used as a positive control.

1.3. Pro-inflammatory Cytokine Quantification (ELISA)

  • Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Procedure:

    • Following the same cell treatment protocol as in the NO inhibition assay, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

    • Dexamethasone can be used as a positive control.

Workflow for In Vitro Anti-inflammatory Evaluation

cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Data Analysis & Interpretation A MTT Assay (Cytotoxicity) B Determine Non-Toxic Concentration Range A->B C NO Inhibition Assay (Griess Reagent) B->C Use non-toxic concentrations D Cytokine Quantification (ELISA for TNF-α, IL-6) B->D Use non-toxic concentrations E Evaluate Anti-inflammatory Potential C->E D->E

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocol 2: Evaluation of Anthelmintic Activity

This protocol describes a primary screen for anthelmintic activity using the model organism Caenorhabditis elegans.

2.1. C. elegans Motility Assay

  • Objective: To assess the effect of the compound on the motility of adult C. elegans.

  • Procedure:

    • Synchronize a culture of wild-type (N2) C. elegans to obtain a population of L4 larvae.

    • Transfer the L4 larvae to a fresh NGM plate seeded with E. coli OP50 and allow them to develop into young adults (approximately 12-16 hours).

    • Prepare different concentrations of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in M9 buffer.

    • In a 96-well plate, add the compound dilutions and transfer 10-15 adult worms to each well.

    • Incubate the plate at 20°C.

    • At specific time points (e.g., 4, 8, 12, and 24 hours), observe the worms under a dissecting microscope and count the number of motile and non-motile (paralyzed) worms.

    • A worm is considered paralyzed if it does not move even when prodded with a platinum wire.

    • Levamisole or albendazole should be used as a positive control.

2.2. Larval Development Assay

  • Objective: To determine if the compound inhibits the development of C. elegans from the L1 larval stage.

  • Procedure:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adults and hatching the eggs in M9 buffer.

    • In a 96-well plate, add the compound dilutions, E. coli OP50 as a food source, and the synchronized L1 larvae.

    • Incubate the plate at 20°C for 72 hours.

    • Observe the developmental stage of the worms in each well.

    • Determine the concentration of the compound that inhibits larval development compared to the vehicle control.

Workflow for Anthelmintic Activity Screening

cluster_0 Adult Worm Assay cluster_1 Larval Stage Assay A Synchronize C. elegans Culture B Motility Assay (Adult Worms) A->B D Larval Development Assay (L1 Stage) A->D C Assess Paralysis B->C F Evaluate Anthelmintic Potential C->F E Assess Developmental Arrest D->E E->F

Caption: Workflow for primary screening of anthelmintic activity.

Structure-Activity Relationship (SAR) Insights and Future Directions

Should 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine demonstrate promising activity in the proposed assays, further investigation into its structure-activity relationship would be a logical next step. Key modifications could include:

  • Variation of the 6-position substituent: Replacing the ethoxy group with other alkoxy groups of varying chain lengths or with electron-donating or electron-withdrawing groups could probe the importance of this position for target binding.

  • Modification of the 2-amino group: Synthesis of analogs with different alkyl substitutions on the nitrogen, or replacement with cyclic amines, could explore the steric and electronic requirements at this position.

These studies, coupled with computational modeling and target identification assays, will be crucial in optimizing the therapeutic potential of this chemical scaffold.

Conclusion

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a compound of interest within the broader, biologically active class of 2-aminobenzothiazoles. While its specific pharmacological profile remains to be fully elucidated, its chemical structure suggests potential as an anti-inflammatory or anthelmintic agent. The detailed protocols provided herein offer a robust framework for researchers to initiate the investigation of this compound's medicinal chemistry applications, potentially leading to the development of novel therapeutic leads.

References

  • Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. PubMed Central. [Link]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Derivatives of 2-Amino-6-methoxybenzothiazole. Journal of the American Chemical Society. [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]

Sources

Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis commences with the construction of the 6-ethoxy-2-aminobenzothiazole scaffold via electrophilic cyclization of p-phenetidine, followed by a robust N,N-dimethylation of the primary amino group utilizing the Eschweiler-Clarke reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

Benzothiazole derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent at the 2-position of the benzothiazole ring system significantly influences its biological and chemical characteristics. Specifically, 2-aminobenzothiazoles serve as critical intermediates in the synthesis of more complex molecules. The introduction of an ethoxy group at the 6-position and dimethylamino functionality at the 2-amino position can modulate the compound's lipophilicity, electronic properties, and potential for biological interactions. This protocol details a reliable and scalable method for the preparation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

Step 1: Synthesis of 6-Ethoxy-2-aminobenzothiazole

p-Phenetidine is treated with potassium thiocyanate and bromine in glacial acetic acid to facilitate an in-situ formation of the thiourea derivative, which then undergoes electrophilic cyclization to form the benzothiazole ring.

Step 2: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

The primary amino group of 6-Ethoxy-2-aminobenzothiazole is exhaustively methylated using formaldehyde and formic acid in an Eschweiler-Clarke reaction to yield the final tertiary amine.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
p-Phenetidine (4-ethoxyaniline)Reagent grade, ≥98%Sigma-Aldrich
Potassium thiocyanate (KSCN)ACS reagent, ≥99.0%Fisher Scientific
Bromine (Br₂)Reagent grade, ≥99.5%Acros Organics
Glacial Acetic AcidACS reagent, ≥99.7%VWR Chemicals
Sodium Hydroxide (NaOH)ACS reagent, pelletsEMD Millipore
Formaldehyde solution37 wt. % in H₂OAlfa Aesar
Formic AcidReagent grade, ≥95%J.T. Baker
Ethyl AcetateHPLC gradeHoneywell
HexanesHPLC gradeHoneywell
Anhydrous Sodium SulfateACS reagent, granularBDH Chemicals

Safety Precautions:

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.

  • Formaldehyde is a known carcinogen and sensitizer. All manipulations should be performed within a fume hood.

  • Formic Acid is corrosive and should be handled with care.

Step 1: Synthesis of 6-Ethoxy-2-aminobenzothiazole

This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[1]

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-phenetidine (13.7 g, 0.1 mol) and potassium thiocyanate (19.4 g, 0.2 mol) in 100 mL of glacial acetic acid.

  • Cooling: Cool the reaction mixture to 10-15 °C in an ice-water bath.

  • Bromine Addition: While maintaining the temperature below 20 °C, add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Precipitation: Pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Neutralization and Isolation: Carefully neutralize the suspension with a 10% aqueous sodium hydroxide solution until it is slightly alkaline (pH 8-9). Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.

Expected Yield: 16.5 g (85%) of a pale-yellow solid. Characterization (Literature Values): Melting point: 164-166 °C.

Step 2: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

This step employs the Eschweiler-Clarke reaction for the N,N-dimethylation of the primary amine.[2][3][4]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 6-Ethoxy-2-aminobenzothiazole (9.7 g, 0.05 mol) in formic acid (23 g, 0.5 mol).

  • Formaldehyde Addition: To this suspension, add formaldehyde solution (37 wt. %, 12.2 g, 0.15 mol) portion-wise with stirring. The reaction is exothermic, and some gas evolution (CO₂) will be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and a reflux condenser for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 3:7).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Carefully neutralize the solution with a 20% aqueous sodium hydroxide solution to pH 9-10.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Yield: 9.5 g (85%) of a solid product. Characterization: The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Diagrams and Data

Reaction Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 6-Ethoxy-2-aminobenzothiazole cluster_step2 Step 2: N,N-Dimethylation (Eschweiler-Clarke) p_phenetidine p-Phenetidine intermediate 6-Ethoxy-2-aminobenzothiazole p_phenetidine->intermediate KSCN, Br₂, CH₃COOH final_product 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine intermediate->final_product HCHO, HCOOH, Reflux

Caption: Overall synthetic pathway for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1_workflow Workflow for Step 1 cluster_step2_workflow Workflow for Step 2 s1_start Dissolve p-phenetidine and KSCN in acetic acid s1_cool Cool to 10-15 °C s1_start->s1_cool s1_add_br2 Add Br₂ in acetic acid dropwise s1_cool->s1_add_br2 s1_react Stir at room temperature for 2h s1_add_br2->s1_react s1_precipitate Pour into ice water s1_react->s1_precipitate s1_neutralize Neutralize with NaOH s1_precipitate->s1_neutralize s1_filter Filter and wash the solid s1_neutralize->s1_filter s1_dry Dry under vacuum s1_filter->s1_dry s2_start Suspend intermediate in formic acid s2_add_hcho Add formaldehyde solution s2_start->s2_add_hcho s2_reflux Reflux for 6-8h s2_add_hcho->s2_reflux s2_cool_neutralize Cool and neutralize with NaOH s2_reflux->s2_cool_neutralize s2_extract Extract with ethyl acetate s2_cool_neutralize->s2_extract s2_wash_dry Wash with brine and dry s2_extract->s2_wash_dry s2_purify Purify by column chromatography s2_wash_dry->s2_purify

Caption: Step-by-step experimental workflow for the synthesis.

Discussion

The synthesis of the 6-ethoxy-2-aminobenzothiazole precursor proceeds via a well-established electrophilic cyclization reaction. The use of bromine in acetic acid generates the electrophilic species that attacks the aromatic ring of the in-situ formed arylthiourea. The subsequent cyclization and aromatization lead to the stable benzothiazole ring system.

The second step, the Eschweiler-Clarke reaction, is a classic and highly efficient method for the exhaustive methylation of primary amines.[2][3][4] The reaction proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid. The process repeats to yield the tertiary amine. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, which can be a side product in reactions using alkyl halides.[3][5] The reaction is driven to completion by the formation of carbon dioxide gas.

Troubleshooting

ProblemPossible CauseSolution
Step 1: Low Yield Incomplete reaction.Ensure the temperature during bromine addition is maintained. Increase the reaction time at room temperature.
Loss of product during workup.Ensure complete precipitation and careful neutralization.
Step 2: Incomplete Dimethylation Insufficient reagents or reaction time.Use a larger excess of formaldehyde and formic acid. Increase the reflux time and monitor by TLC.
Ensure the reaction temperature reaches reflux.
Purification Difficulties Presence of starting material or monomethylated product.Optimize column chromatography conditions (e.g., use a shallower solvent gradient).

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. The described methods are based on well-established chemical transformations and are suitable for laboratory-scale preparation. By following this guide, researchers can efficiently synthesize this valuable compound for further investigation in various scientific disciplines.

References

  • Eschweiler-Clarke reaction. (n.d.). In Name-Reaction.com. Retrieved from [Link]

  • Jebur, A. K., Abdullah, W., Saleh, H. M., & Waad, L. (n.d.). Steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (2023, December 27). In Wikipedia. [Link]

  • Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4998. [Link]

  • Shaikh, A., & Gacem, Z. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molbank, 2019(4), M1094. [Link]

  • Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. [Link]

  • Al-Ostath, R. A., Al-Sagheer, F. A., & El-Emam, A. A. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Li, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(51), 29215-29224. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Chemistry, 2013, 1-7. [Link]

  • Process for the preparation of 2-aminobenzothiazoles. (1994).
  • Eschweiler-Clarke Reaction. (2022, May 7). YouTube. [Link]

  • Al-Joboury, H. H. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 15(1), 101-106. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2024). MDPI. [Link]

  • Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]

  • Ghandi, M., & Olyaei, A. (2007). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. Journal of Heterocyclic Chemistry, 44(2), 323-327. [Link]

  • Reddy, D. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 991-996. [Link]

Sources

Application Notes and Protocols for the Quantification of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a substituted benzothiazole derivative, a class of heterocyclic compounds with significant interest in pharmaceutical and materials science due to their diverse biological activities.[1][2][3][4][5] Accurate and precise quantification of this analyte is paramount in various stages of research and development, including pharmacokinetic studies, metabolic profiling, impurity analysis, and quality control of manufactured batches. The development of robust analytical methods is therefore not merely a procedural step but a foundational requirement for generating reliable data to support regulatory submissions and ensure product safety and efficacy.

This guide provides detailed protocols for two primary analytical techniques for the quantification of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ideal for trace-level detection in complex matrices, and a versatile High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and quality control. The methodologies are presented with an emphasis on the rationale behind procedural choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[10][11][12] The method described herein is designed for the analysis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in plasma, but can be adapted for other sample types.

Causality in Method Design

The choice of a protein precipitation sample preparation is a balance between efficiency and cleanliness. While more exhaustive techniques like solid-phase extraction exist, protein precipitation with acetonitrile is rapid and generally sufficient for removing the bulk of interfering macromolecules.[10] For chromatography, a C18 reversed-phase column is selected for its broad applicability in retaining and separating moderately non-polar compounds like the target analyte. The mobile phase, consisting of an organic solvent (acetonitrile or methanol) and an aqueous component with a formic acid modifier, is chosen to ensure good peak shape and promote ionization in the mass spectrometer. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[10][11][13][14]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Aliquot P2 Add Internal Standard P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject into HPLC System P5->A1 A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Mass Spectrometry Detection (MRM Mode) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine-d5 (if available) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., human, rat)

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Spike with 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax SB C18, 2.1 x 50 mm, 1.8 µm or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by direct infusion of the analyte. Expected [M+H]⁺ for C₁₁H₁₄N₂OS is m/z 223.1. A suitable product ion would be identified during method development.
Source Temperature 550°C
IonSpray Voltage 5500 V

4. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the analyte in spiked plasma standards.

  • A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method 2: Routine Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For applications where the analyte concentrations are higher and the sample matrix is less complex (e.g., in-process control, final product quality control), HPLC-UV offers a robust, cost-effective, and widely available alternative to LC-MS/MS.

Causality in Method Design

The principles of chromatographic separation remain similar to the LC-MS/MS method, employing a reversed-phase C18 column and a gradient elution. The key difference lies in the detection method. UV detection is less selective than mass spectrometry, so chromatographic resolution of the analyte from any potential impurities or matrix components is critical. The selection of the detection wavelength is based on the UV absorbance maximum of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, which should be determined by running a UV scan of a standard solution. This ensures maximal sensitivity for the analyte. The sample preparation can be a simple dilution in a suitable solvent, as the higher concentrations and cleaner matrices often do not require extensive cleanup like protein precipitation.

Experimental Workflow: HPLC-UV

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Sample Weighing/Aliquoting P2 Dilution in a Suitable Solvent (e.g., Acetonitrile/Water) P1->P2 P3 Vortex & Sonicate to Dissolve P2->P3 P4 Filter if Necessary P3->P4 A1 Inject into HPLC System P4->A1 A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 UV Detection at λmax A2->A3 D1 Peak Integration A3->D1 D2 External Standard Calibration D1->D2 D3 Concentration Calculation D2->D3

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (HPLC grade)

  • Ultrapure water

2. Sample Preparation (Simple Dilution):

  • Accurately weigh a suitable amount of the sample (e.g., drug substance) or pipette a precise volume of a liquid formulation.

  • Dissolve and dilute the sample in a volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile:water) to achieve a final concentration within the calibration range.

  • Vortex and sonicate if necessary to ensure complete dissolution.

  • If the solution is not clear, filter through a 0.45 µm syringe filter before analysis.

3. HPLC-UV Conditions:

ParameterRecommended Conditions
HPLC System Waters Alliance e2695 or equivalent
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm or equivalent
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Photodiode Array (PDA) or UV-Vis Detector
Detection Wavelength To be determined by UV scan of the analyte (typically in the 250-350 nm range for such structures). Monitor at the wavelength of maximum absorbance (λmax).

4. Data Analysis:

  • Quantification is based on the peak area of the analyte.

  • An external standard calibration curve is generated by plotting the peak areas of known concentration standards against their concentrations.

  • The concentration of the analyte in the sample is determined from the calibration curve.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the analytical data, the chosen method must be validated according to the ICH Q2(R2) guideline.[6][7][9] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[7][8]

Key Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples, and by achieving baseline resolution between the analyte and any known impurities.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9] This is typically evaluated by analyzing a minimum of five standards at different concentrations across the desired range. The linearity is assessed by the correlation coefficient (r² ≥ 0.99) of the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations of the analyte (e.g., spiked control matrix) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).[15]

    • Reproducibility: Precision between laboratories (inter-laboratory trials).[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Summary of Typical Acceptance Criteria for Validation
Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy % Recovery within 98.0% - 102.0% for drug substance; 95.0% - 105.0% for drug product
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
Specificity No interference at the analyte's retention time; peak purity index > 0.999 (for PDA)
LOQ Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at this level
Robustness System suitability parameters remain within acceptable limits

Conclusion

The LC-MS/MS and HPLC-UV methods detailed in this application note provide robust and reliable frameworks for the quantification of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. The choice between the two methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. By adhering to the principles of method validation outlined herein and referencing authoritative guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible analytical data throughout the lifecycle of a project.

References

  • Chidella, K., Dasari, V. and Anireddy, J. (2021) Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. American Journal of Analytical Chemistry, 12, 227-240. [Link]

  • Scientific Research Publishing (2021) Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisar. Scirp.org. [Link]

  • Health Sciences Authority (2021) DETERMINATION OF SIX NITROSAMINE IMPURITIES IN WESTERN MEDICINES BY LC-MS/MS. Health Sciences Authority. [Link]

  • Journal of Chemical and Pharmaceutical Research (2016) Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. [Link]

  • National Institutes of Health (2018) Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ResearchGate (2015) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

  • International Council for Harmonisation (2023) Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • SFERA - Unife (2020) Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera.unife.it. [Link]

  • Semantic Scholar (2014) SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOTHIAZOLE DERIVATIVES OF PYRIMIDINES, ACRYLONITRILES, AND COUMARINS. Semantic Scholar. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • European Medicines Agency (2006) Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • AMSbiopharma (2024) ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ResearchGate (2014) Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins. ResearchGate. [Link]

  • Exclusive Chemistry Ltd (2024) 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine. Exclusive Chemistry Ltd. [Link]

Sources

Unveiling Amyloid Architectures: A Guide to Benzothiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Benzothiazole Probes in Neurodegenerative Disease Research

The misfolding and subsequent aggregation of proteins into amyloid fibrils is a pathological hallmark of numerous devastating neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The ability to selectively detect and quantify these amyloid structures is paramount for both fundamental research into disease mechanisms and the development of novel therapeutic interventions. Among the arsenal of molecular tools available, fluorescent probes based on the benzothiazole scaffold have emerged as indispensable for their remarkable ability to report on the presence of amyloid aggregates through a dramatic increase in fluorescence emission.

This guide focuses on the principles and applications of benzothiazole-based fluorescent probes, using the structural motif of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as a representative example to explore this important class of molecules. While extensive literature on this specific derivative is emerging, its core structure is analogous to the renowned amyloid-binding dye, Thioflavin T (ThT), providing a robust framework for understanding its potential applications and for developing detailed experimental protocols. ThT and its analogs are widely utilized for the detection of amyloid fibrils.[1][2][3] This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize these powerful fluorescent tools.

Core Principle: A Conformationally Sensitive Molecular Rotor

The efficacy of Thioflavin T and its benzothiazole-based analogs stems from their nature as molecular rotors. In aqueous solution, the benzothiazole and benzylamine rings of ThT can freely rotate around the central carbon-carbon bond. This rotational freedom provides a non-radiative pathway for the dissipation of energy upon photoexcitation, resulting in a quenched, low-fluorescence state.

However, upon binding to the β-sheet-rich channels characteristic of amyloid fibrils, this intramolecular rotation is sterically hindered.[2][3] This restriction of rotational freedom closes the non-radiative decay channel, forcing the excited molecule to release its energy through fluorescence, leading to a dramatic, several-thousand-fold enhancement of the fluorescence signal.[2] It is this "turn-on" fluorescence mechanism that imparts high sensitivity and specificity for the detection of aggregated protein structures over their soluble monomeric precursors.

Mechanism of Benzothiazole Probe Fluorescence

Figure 1: Mechanism of Fluorescence Activation cluster_0 In Aqueous Solution (Low Fluorescence) cluster_1 Bound to Amyloid Fibril (High Fluorescence) Free Probe Probe in Solution Excitation1 Photon Excitation Free Probe->Excitation1 Absorption Amyloid Fibril Amyloid Fibril (β-sheet structure) Free Probe->Amyloid Fibril Binding Event Rotation Intramolecular Rotation (Non-Radiative Decay) Excitation1->Rotation Quenched Low Fluorescence Rotation->Quenched Bound Probe Probe Bound to Fibril Excitation2 Photon Excitation Bound Probe->Excitation2 Absorption Restricted Rotation Hindered Excitation2->Restricted Fluorescence High Fluorescence Restricted->Fluorescence Radiative Decay Amyloid Fibril->Bound Probe

Caption: Conformational restriction upon binding to amyloid fibrils inhibits non-radiative decay pathways, leading to a significant increase in fluorescence.

Photophysical Properties and Experimental Considerations

While the precise photophysical properties of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine require empirical determination, we can extrapolate expected characteristics from Thioflavin T.

PropertyThioflavin T (Free)Thioflavin T (Bound)Expected for Analogs
Excitation Max (λex)~350-385 nm~450 nmBlue or Red Shifted
Emission Max (λem)~438-445 nm~482 nmBlue or Red Shifted
Quantum Yield (Φ)<0.001~0.43Significantly Increased
Citation [2] [2]

Note: The ethoxy and dimethylamino substituents on the 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine may influence the exact excitation and emission maxima. It is imperative to experimentally determine these values for any new probe.

Application Protocol: In Vitro Amyloid Fibril Detection

This protocol provides a generalized workflow for the detection and quantification of pre-formed amyloid fibrils using a benzothiazole-based probe.

I. Materials and Reagents

  • Benzothiazole Probe Stock Solution: 1 mM of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (or other ThT analog) in DMSO. Store protected from light at -20°C.

  • Assay Buffer: 50 mM Glycine-NaOH, pH 8.5. Filter through a 0.22 µm filter.

  • Protein Sample: Lyophilized amyloidogenic protein or peptide (e.g., Aβ(1-42), alpha-synuclein).

  • Fibril Formation Buffer: Varies by protein (e.g., PBS for Aβ).

  • Instrumentation: Fluorescence plate reader or spectrofluorometer.

  • Consumables: Black, clear-bottom 96-well plates, low-binding microcentrifuge tubes.

II. Experimental Workflow

Workflow for Amyloid Fibril Detection

Figure 2: Experimental Workflow Step1 1. Prepare Protein Monomers and Induce Fibrillation Step3 3. Set Up Assay Plate (Samples, Controls) Step1->Step3 Step2 2. Prepare Probe Working Solution Step4 4. Add Probe to Wells Step2->Step4 Step3->Step4 Step5 5. Incubate and Read Fluorescence Step4->Step5 Step6 6. Data Analysis Step5->Step6

Caption: A streamlined workflow for the in vitro detection of amyloid fibrils using a fluorescent benzothiazole probe.

III. Step-by-Step Protocol

  • Preparation of Amyloid Fibrils:

    • Reconstitute the amyloidogenic protein in an appropriate solvent (e.g., HFIP for Aβ(1-42)) to monomerize.

    • Remove the organic solvent by evaporation.

    • Resuspend the protein film in the desired fibrillation buffer to a final concentration of 100 µM.

    • Incubate at 37°C with gentle agitation for 24-72 hours to induce fibril formation. The kinetics will vary depending on the protein.

    • Rationale: This step is crucial for generating the target analyte (amyloid fibrils) for detection. Incubation conditions are optimized to promote the conformational change from soluble monomers to β-sheet-rich aggregates.

  • Preparation of Probe Working Solution:

    • On the day of the assay, dilute the 1 mM probe stock solution in Assay Buffer to a final concentration of 20 µM.

    • Rationale: The working solution is prepared fresh to avoid potential degradation of the probe. The final concentration in the assay will be 10 µM, which is a common starting point for ThT-based assays.

  • Assay Plate Setup:

    • Pipette 100 µL of your fibril-containing samples into the wells of a black, clear-bottom 96-well plate. Include serial dilutions to generate a standard curve if quantification is desired.

    • Negative Control: Pipette 100 µL of a freshly prepared monomeric protein solution (at the same concentration) into separate wells.

    • Blank: Pipette 100 µL of Assay Buffer alone into separate wells.

    • Rationale: The negative control ensures that the probe does not significantly fluoresce in the presence of non-aggregated protein. The blank corrects for background fluorescence from the buffer and the probe itself.

  • Probe Addition and Incubation:

    • Add 100 µL of the 20 µM probe working solution to all wells, bringing the total volume to 200 µL and the final probe concentration to 10 µM.

    • Incubate the plate in the dark at room temperature for 5-10 minutes.

    • Rationale: A brief incubation allows for the binding equilibrium between the probe and the fibrils to be reached. Protection from light is essential to prevent photobleaching.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence reader.

    • Set the excitation wavelength (e.g., ~450 nm, to be optimized) and emission wavelength (e.g., ~482 nm, to be optimized).

    • Record the fluorescence intensity for each well.

    • Rationale: The specific wavelengths should be determined by performing excitation and emission scans on a sample of the probe bound to fibrils.

IV. Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence intensity of the blank wells from all other readings.

  • Signal-to-Noise: A significant increase (typically >10-fold) in the fluorescence of the fibril-containing samples compared to the monomeric control indicates the presence of amyloid aggregates.

  • Quantification (Optional): If a standard curve of known fibril concentrations was included, a linear regression can be used to determine the concentration of fibrils in unknown samples.

Advanced Applications and Considerations

  • Kinetic Assays: By monitoring fluorescence over time, these probes can be used to study the kinetics of fibril formation, providing insights into aggregation rates and the efficacy of potential inhibitor compounds.

  • High-Throughput Screening: The plate-based format is amenable to high-throughput screening of small molecule libraries to identify inhibitors of protein aggregation.

  • Cellular Imaging: Cell-permeable analogs can be used to visualize intracellular protein aggregates in cell culture models of neurodegenerative diseases.[4]

  • Probe Validation: For any new analog, it is critical to perform control experiments to ensure it does not induce or alter the aggregation of the protein of interest.

Conclusion

Benzothiazole-based fluorescent probes are powerful and versatile tools for the study of amyloid fibrils. Their conformationally sensitive, "turn-on" fluorescence mechanism provides a robust and high-contrast signal for the detection and quantification of these pathological protein aggregates. By understanding the core principles of their function and following well-designed experimental protocols, researchers can effectively leverage these probes to advance our understanding of neurodegenerative diseases and accelerate the discovery of new therapeutic strategies.

References

  • Sulatskaya, A. I., Sulatsky, M. I., Antifeeva, Iu. A., & Kuznetsova, I. M. (2018). Structural Analogue of Thioflavin T, DMASEBT, as a Tool for Amyloid Fibrils Study. Analytical Chemistry, 90(15), 9048–9055. [Link]

  • Levine, D. J., & Shea, J.-E. (2017). The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations. PLoS ONE, 12(6), e0179061. [Link]

  • Sulatskaya, A. I., Maskevich, A. A., Kuznetsova, I. M., & Turoverov, K. K. (2017). Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils. PLoS ONE, 12(2), e0171320. [Link]

  • Lee, J. H., Kim, J. H., Kim, Y., & Lee, J. (2019). Synthesis and evaluation of thioflavin-T analogs as potential imaging agents for amyloid plaques. Molecules, 24(15), 2821. [Link]

Sources

purification techniques for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS No. 5304-29-0).[1][2][3] This document is intended for researchers, medicinal chemists, and process development scientists. We move beyond simple step-by-step instructions to explore the underlying chemical principles that govern purification strategies for this heterocyclic amine. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes. Key techniques covered include recrystallization, advanced column chromatography strategies for basic compounds, and liquid-liquid extraction.

Introduction and Impurity Profile

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[4] Achieving high purity is paramount for accurate biological screening, subsequent synthetic transformations, and meeting regulatory standards.

The primary purification challenges for this compound stem from its chemical nature and common synthetic routes. As a tertiary amine, it is basic and susceptible to strong interactions with acidic stationary phases like silica gel.[5][6] Syntheses of benzothiazoles often involve the condensation of a substituted 2-aminothiophenol with various reagents.[7][8] This can lead to a predictable profile of potential impurities:

  • Unreacted Starting Materials: Residual 4-ethoxy-2-aminothiophenol or other synthetic precursors.

  • Incomplete Cyclization Products: Intermediate Schiff bases may persist if the cyclization step is not driven to completion.[7]

  • Side-Reaction Products: Over-alkylation, oxidation, or other unintended transformations can generate structurally similar impurities that are difficult to separate.

Understanding these potential impurities is critical for selecting the most effective purification strategy.

Table 1: Physicochemical Properties of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

PropertyValueSource
CAS Number 5304-29-0[1][2]
Molecular Formula C₁₁H₁₄N₂OS[1][9]
Molecular Weight 222.31 g/mol [1][9]
Topological Polar Surface Area (TPSA) 25.36 Ų[1]
Predicted LogP 2.761[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]

The moderate LogP and presence of heteroatoms suggest solubility in a range of organic solvents, while the lack of hydrogen bond donors and the basic nitrogen atom are key considerations for the following purification methods.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities or as a final polishing step after chromatography. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Rationale and Solvent Selection

The ideal recrystallization solvent will fully dissolve the crude product at an elevated temperature but will poorly dissolve it at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the supernatant. For benzothiazole derivatives, ethanol and ethanol/water mixtures are often effective.[8][10]

Experimental Insight: A systematic solvent screen is the most reliable method for identifying an optimal system. Test the solubility of a small amount of crude material (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then upon heating.

Table 2: Recrystallization Solvent Screening Guide

SolventObservation at Room TempObservation upon HeatingPreliminary Assessment
Ethanol Sparingly solubleDissolves completelyGood candidate
Methanol SolubleDissolves completelyToo soluble, may require co-solvent
Isopropanol Sparingly solubleDissolves completelyGood candidate
Ethyl Acetate Slightly solubleDissolves with heatPotential candidate
Hexanes InsolubleInsolublePoor solvent, potential anti-solvent
Water InsolubleInsolubleGood anti-solvent for co-solvent systems
Ethanol/Water Varies with ratioVaries with ratioExcellent candidate system to fine-tune solubility
Protocol for Recrystallization from Ethanol/Water
  • Dissolution: Place the crude 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely. Stirring and heating on a hot plate will facilitate this process.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add water dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation A Crude Solid B Add Minimal Hot Solvent A->B C Completely Dissolved B->C D Add Anti-Solvent (Water) to Cloud Point C->D Saturate E Slow Cooling to Room Temp D->E F Ice Bath E->F G Vacuum Filtration F->G Collect H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystals I->J

Caption: Workflow for Purification via Recrystallization.

Purification Strategy 2: Column Chromatography

Column chromatography is the most versatile technique for separating complex mixtures. However, the basic nature of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine presents a significant challenge when using standard silica gel.

The Challenge: Amine Interaction with Silica Gel

Silica gel possesses acidic silanol groups (Si-OH) on its surface. Basic amines can interact strongly with these sites via acid-base interactions, leading to several problems:

  • Peak Tailing: The compound streaks down the column, resulting in poor separation and broad fractions.

  • Irreversible Adsorption: A portion of the product can become permanently stuck to the column, reducing yield.

  • Degradation: Some sensitive amines can degrade on the acidic silica surface.[7]

To overcome this, the acidic nature of the stationary phase must be neutralized or a different stationary phase must be used.

Method A: Silica Gel with a Basic Mobile Phase Modifier

This is the most common approach. By adding a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N), to the mobile phase, the silanol groups on the silica are neutralized, preventing the target amine from interacting strongly.[11]

Protocol:

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Spot the crude mixture on a TLC plate and elute with various ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc). Crucially, add 1% Et₃N to your TLC developing chamber.

  • Optimal Rƒ: Aim for an Rƒ (retention factor) of ~0.25-0.35 for the target compound. This ensures good separation and a reasonable elution time from the column.

  • Column Packing: Pack a column with silica gel using the chosen mobile phase (including the Et₃N).

  • Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of dichloromethane or the mobile phase ("wet loading") and load it onto the column.

  • Elution: Run the column using the pre-determined mobile phase, collecting fractions and monitoring them by TLC to pool the pure product.

  • Solvent Removal: Remove the solvent and the volatile triethylamine under reduced pressure.

Method B: Amine-Functionalized Silica Gel

A more elegant solution is to use a stationary phase where the acidic sites are already masked. Amine-functionalized silica (often sold as KP-NH cartridges) has aminopropyl groups bonded to the surface, creating a basic environment.[5][6]

Causality & Benefits: This approach prevents the problematic acid-base interaction at its source.[6] This often results in sharper peaks, better resolution, and eliminates the need to add a basic modifier to the mobile phase, which simplifies solvent removal post-purification.[6]

Protocol:

  • TLC Analysis: Perform TLC analysis on standard silica plates to find a suitable eluent system (e.g., Hexane/EtOAc). An amine modifier is not needed for this analysis.

  • Column Equilibration: Use a pre-packed amine-functionalized cartridge and equilibrate it with the mobile phase.

  • Loading and Elution: Load the sample and elute as described in Method A. The separation is often significantly improved compared to standard silica.[6]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack & Equilibrate Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General Workflow for Column Chromatography Purification.

Purification Strategy 3: Acid-Base Extraction

This classic technique exploits the basicity of the amine functional group to separate it from neutral or acidic impurities. It is particularly effective as a preliminary bulk purification step before a final chromatographic or recrystallization polish.

Principle of Separation

The neutral, water-insoluble amine is reacted with a dilute aqueous acid (e.g., 1M HCl). This protonates the basic nitrogen atom, forming a water-soluble ammonium salt. Neutral organic impurities remain in the organic phase and can be separated. The aqueous layer is then treated with a base (e.g., NaOH, NaHCO₃) to deprotonate the ammonium salt, regenerating the neutral, water-insoluble amine, which can be extracted back into a fresh organic solvent.

Extraction_Logic start Crude Mixture in Organic Solvent (e.g., EtOAc) R₃N (neutral, organic soluble) Neutral Impurity step1 Wash with 1M HCl (aq) R₃NH⁺Cl⁻ (ionic, water soluble) Neutral Impurity (organic soluble) start->step1 sep1 Separate Layers step1->sep1 organic1 Organic Layer 1 Neutral Impurity sep1->organic1 Discard aqueous1 Aqueous Layer 1 R₃NH⁺Cl⁻ sep1->aqueous1 step2 step2 aqueous1->step2 step3 Extract with Fresh Organic Solvent step2->step3 sep2 Separate Layers step3->sep2 aqueous2 Aqueous Layer 2 Discard sep2->aqueous2 organic2 Organic Layer 2 R₃N (Pure) sep2->organic2 final Dry (Na₂SO₄), Filter, Evaporate organic2->final product Purified Product final->product

Caption: Logic Flow for Acid-Base Extraction Purification.

Protocol for Acid-Base Extraction
  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separate: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask. This layer contains your protonated product. The organic layer containing neutral impurities can be discarded.

  • Basify: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH (aq) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral amine should precipitate or form an oil.

  • Back-Extract: Return the basified mixture to the separatory funnel. Add a fresh portion of organic solvent (EtOAc or DCM) and shake to extract the neutral amine product back into the organic phase.

  • Isolate: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Conclusion and Purity Verification

The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For multi-gram scales, a preliminary acid-base extraction followed by recrystallization is often most efficient. For smaller scales or for separating closely related impurities, chromatography on amine-functionalized silica is the recommended method for achieving the highest purity with excellent recovery.

Final purity should always be confirmed by analytical methods such as:

  • Thin-Layer Chromatography (TLC): To ensure a single spot.

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: To obtain a quantitative purity value.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

References

  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives.

  • S. M. Aly, M. M. M. El-Deen, et al. (2014). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry.

  • ChemScene. 6-Ethoxy-n,n-dimethylbenzo[d]thiazol-2-amine.

  • G. Mohammadi Ziarani, et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. J. Chil. Chem. Soc.

  • Exclusive Chemistry Ltd. 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine.

  • BLDpharm. 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine.

  • ChemicalBook. 6-ethoxy-N,N-dimethylbenzothiazol-2-amine.

  • Royal Society of Chemistry. (2012). Organic & Biomolecular Chemistry - Accepted Manuscript.

  • A. A. Aly, A. Bräse, et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • Global Substance Registration System (GSRS). 6-ETHOXY-N,N-DIMETHYL-2-BENZOTHIAZOLAMINE.

  • M. A. Salleh, et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.

  • White Rose Research Online. Cu-catalyzed coupling of aliphatic amines with alkylboronic esters.

  • Biotage. (2023). Is there an easy way to purify organic amines?

Sources

The Lynchpin of Neuro-Imaging: 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal anchor for designing molecules that can engage with enzymes and receptors implicated in a multitude of diseases. Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3]

Of particular significance is the role of 2-aminobenzothiazole derivatives in the field of neurodegenerative diseases, most notably Alzheimer's disease.[4] The seminal discovery of Pittsburgh Compound B (PiB), a radiolabeled benzothiazole derivative, revolutionized the clinical landscape by enabling the in vivo visualization of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's.[5][6] This breakthrough has spurred intensive research into structurally related molecules, seeking to refine properties such as binding affinity, blood-brain barrier penetration, and metabolic stability.

This application note focuses on a key intermediate in this quest: 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine . We will explore its synthesis, physicochemical properties, and its pivotal role as a building block for developing next-generation diagnostic and therapeutic agents, particularly those targeting Aβ aggregation. The substitution at the 6-position with an ethoxy group and the N,N-dimethylation of the 2-amino group are critical modifications that modulate the lipophilicity and binding characteristics of the final compounds, making this intermediate a subject of intense interest for medicinal chemists.[5][7]

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for successful downstream applications. 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a stable, crystalline solid under standard conditions. Its key properties are summarized below.

PropertyValueSource
CAS Number 5304-29-0[8][9]
Molecular Formula C₁₁H₁₄N₂OS[8][9]
Molecular Weight 222.31 g/mol [8][9]
Appearance Off-white to yellow crystalline solidSupplier Data
Solubility Soluble in DMSO, Methanol, ChloroformGeneral Chemical Knowledge
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N(C)C[8]

Characterization of this intermediate is typically achieved through standard analytical techniques:

  • ¹H NMR: To confirm the presence and connectivity of protons, including the characteristic signals for the ethoxy group (triplet and quartet), the aromatic protons, and the N-dimethyl protons (singlet).

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Synthesis Protocol for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

The synthesis of this intermediate can be approached as a multi-step process, beginning with the construction of the core 2-amino-6-ethoxybenzothiazole ring, followed by exhaustive methylation of the primary amine. The foundational reaction for forming the benzothiazole ring is the Jacobson cyclization or similar methods involving the reaction of an aniline with a thiocyanate source and a halogen.[10][11]

Workflow for the Synthesis of the Intermediate

SynthesisWorkflow cluster_0 Part 1: Benzothiazole Ring Formation cluster_1 Part 2: N-Methylation A p-Phenetidine (4-Ethoxyaniline) R1 Step 1: Thiourea Formation A->R1 B Potassium Thiocyanate (KSCN) B->R1 C Bromine (Br₂) in Glacial Acetic Acid R2 Step 2: Oxidative Cyclization C->R2 D 2-Amino-6-ethoxybenzothiazole R3 Step 3: Exhaustive Methylation D->R3 Int1 Int1 R1->Int1 p-ethoxyphenylthiourea (in situ) Int1->R2 R2->D E Iodomethane (CH₃I) or Dimethyl Sulfate E->R3 F Strong Base (e.g., NaH) in aprotic solvent (e.g., DMF) F->R3 G 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine R3->G

Caption: Synthetic workflow for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Step-by-Step Laboratory Protocol

Part 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-phenetidine (1 eq.) in glacial acetic acid.

  • Thiourea Formation: Add potassium thiocyanate (or ammonium thiocyanate, ~3 eq.) to the solution and stir to form a suspension.[11]

  • Cyclization: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1 eq.) dissolved in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a large volume of ice-cold water. Neutralize the solution carefully with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until a precipitate forms.

  • Isolation: Filter the crude solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend a strong base such as sodium hydride (NaH, ~2.5 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 2-amino-6-ethoxybenzothiazole (1 eq.) in the same anhydrous solvent dropwise. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation.

  • Methylation: Add an excess of a methylating agent, such as iodomethane (CH₃I, >2.2 eq.) or dimethyl sulfate, dropwise while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the desired product.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-ethoxy-N,N-dimethylbenzothiazol-2-amine.

Application in Drug Discovery: An Intermediate for Amyloid-β Imaging Agents

The primary application of 6-ethoxy-N,N-dimethylbenzothiazol-2-amine is as a key building block for the synthesis of PET (Positron Emission Tomography) ligands for imaging Aβ plaques in the brain.[5][12] The structural features of this intermediate are highly desirable: the 6-ethoxy group enhances lipophilicity, which is crucial for crossing the blood-brain barrier, while the 2-(dimethylamino) group is a common feature in many high-affinity Aβ binding agents.[5][13]

We present a representative protocol for the synthesis of a novel Aβ imaging agent, adapting a known procedure for a similar derivative.[14] The target molecule, (E)-5-(2-(6-ethoxybenzo[d]thiazol-2-yl)vinyl)-N,N-dimethylpyridin-2-amine, is a vinyl-bridged analogue that extends the conjugation of the system, a strategy often employed to fine-tune binding affinity and spectral properties.

Workflow for Synthesis of an Aβ Imaging Agent

cluster_0 Part 1: Precursor Modification cluster_1 Part 2: C-C Bond Formation A 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine B Step 1: Diazotization (NaNO₂, HCl) A->B C Step 2: Sandmeyer Reaction (e.g., CuI) B->C D 2-Iodo-6-ethoxy- N,N-dimethylbenzothiazole C->D F Step 3: Heck or Suzuki Coupling (Pd Catalyst, Base) D->F E 6-(Dimethylamino)-5-vinyl -pyridine-2-carbaldehyde E->F G Target Aβ Imaging Agent F->G

Caption: Synthesis of a potential Aβ imaging agent from the intermediate.

Protocol: Synthesis of (E)-5-(2-(6-ethoxybenzo[d]thiazol-2-yl)vinyl)-N,N-dimethylpyridin-2-amine

This protocol outlines a plausible synthetic route. The key transformation is a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki reaction, to form the vinyl bridge. This requires converting the 2-amino group into a suitable handle for coupling, such as an iodide via a Sandmeyer reaction.

Step 1: Synthesis of 2-Iodo-6-ethoxy-N,N-dimethylbenzothiazole (Precursor for Coupling)

  • Diazotization: Dissolve 6-ethoxy-N,N-dimethylbenzothiazol-2-amine (1 eq.) in an aqueous acidic solution (e.g., HCl/H₂SO₄) and cool to 0 °C. Add a solution of sodium nitrite (NaNO₂, ~1.1 eq.) in water dropwise to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of potassium iodide (KI, excess) or copper(I) iodide (CuI). Slowly add the cold diazonium salt solution to the iodide solution.

  • Reaction and Isolation: Allow the reaction to stir and warm to room temperature. A dark precipitate or oil should form. Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield the 2-iodo precursor.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: To a reaction vessel, add the 2-iodo-6-ethoxy-N,N-dimethylbenzothiazole (1 eq.), the vinylpyridine coupling partner (e.g., 6-(dimethylamino)-5-vinylpyridine, ~1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), ~5 mol%), a base (e.g., K₂CO₃ or Et₃N), and an appropriate solvent (e.g., DMF or Toluene).

  • Coupling Reaction: Degas the mixture and heat under an inert atmosphere to the required temperature (typically 80-110 °C) for several hours until TLC indicates completion.

  • Work-up and Purification: Cool the reaction, filter off the catalyst, and perform an aqueous work-up. Purify the crude product via column chromatography to obtain the final target molecule.

Structure-Activity Relationship (SAR) and Biological Evaluation

The development of benzothiazole-based Aβ imaging agents is guided by extensive SAR studies.[5][15] These studies provide the causal logic behind the design of molecules derived from our intermediate.

  • The 2-Aryl/Vinyl Group: The group attached at the 2-position is critical for binding. It typically contains a (dialkyl)amino or hydroxyl group which is thought to interact with the Aβ fibril.[6][13] The vinyl linker, as described in the protocol, extends the planar, conjugated system, which can enhance binding affinity.

  • The 6-Ethoxy Group: The substitution at the 6-position significantly impacts lipophilicity and, consequently, blood-brain barrier (BBB) penetration. An ethoxy group provides a good balance of lipophilicity without being excessively "greasy," which could lead to non-specific binding.[5][7] It is an alternative to the 6-hydroxy group found in PiB, potentially offering altered metabolic stability or binding kinetics.

Expected Biological Profile

Derivatives synthesized from 6-ethoxy-N,N-dimethylbenzothiazol-2-amine are evaluated through a standardized cascade of assays.

Assay TypePurposeKey Parameters MeasuredExpected Performance
In Vitro Binding To determine affinity and selectivity for Aβ plaques.Kᵢ or Kₔ (inhibition/dissociation constant)Kᵢ < 10 nM for Aβ fibrils
Autoradiography To visualize binding to Aβ plaques in postmortem human brain tissue.Plaque-specific signal vs. white matter signalHigh contrast between gray and white matter
Lipophilicity Assay To predict BBB penetration.LogP or LogD₇.₄LogP between 1.5 and 3.5
In Vivo Biodistribution To assess brain uptake and clearance in animal models (e.g., mice).% Injected Dose/gram (%ID/g) in brainHigh initial brain uptake (>1.5 %ID/g at 2 min) and rapid washout from healthy brain
PET Imaging To visualize Aβ plaques in living subjects (transgenic mice, non-human primates, and eventually humans).Standardized Uptake Value Ratio (SUVR)High signal retention in plaque-rich regions vs. cerebellum

Conclusion and Future Directions

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine stands as a highly valuable and versatile intermediate in the field of medicinal chemistry, particularly for the development of agents targeting neurodegenerative diseases. Its synthesis is achievable through established chemical transformations, and its structure is pre-validated by the success of related compounds like PiB. The protocols and rationale outlined in this note provide a framework for researchers to utilize this building block in the rational design of novel PET imaging agents for Alzheimer's disease. Future work will undoubtedly focus on leveraging this intermediate to create theranostic agents—molecules that can both diagnose and treat—by incorporating functionalities that can disrupt Aβ aggregation or clear existing plaques, thereby moving beyond diagnostics to true disease modification.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: Not available)
  • Medicinal significance of the benzothiazole scaffold: an insight view. PubMed. (URL: [Link])

  • Synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as positron emission tomography imaging agents for amyloid plaques in Alzheimer's disease. PubMed. (URL: [Link])

  • Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents. PMC. (URL: [Link])

  • Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. PubMed. (URL: [Link])

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. (URL: [Link])

  • Dibenzothiazoles as novel amyloid-imaging agents. PubMed. (URL: [Link])

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. (URL: [Link])

  • Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer's disease. PMC. (URL: [Link])

  • Design, synthesis and structure-activity relationship of rhenium 2-arylbenzothiazoles as β-amyloid plaque binding agents. PMC. (URL: [Link])

  • Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure. (URL: [Link])

  • Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation. PMC. (URL: [Link])

  • Pet amyloid imaging: state of the art and technical consider
  • steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. (URL: [Link])

  • Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. ScienceDirect. (URL: [Link])

  • The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. PMC. (URL: [Link])

  • Synthesis of 6-ethoxy-2-mercaptobenzothiazole. PrepChem.com. (URL: [Link])

  • Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. (URL: Not available)
  • Thioflavin derivatives for use in the diagnosis of Alzheimer's disease.
  • 6-ETHOXY-N,N-DIMETHYL-2-BENZOTHIAZOLAMINE. gsrs. (URL: [Link])

Sources

Application Notes & Protocols: Strategic Functionalization of the 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Core in Modern Chemistry

The benzothiazole moiety is a privileged heterocyclic scaffold of significant interest in pharmaceutical and materials science research. Its unique electronic properties and rigid structure make it a cornerstone in the design of novel therapeutic agents, including antitumor, antimicrobial, and anti-inflammatory drugs, as well as functional materials for organic electronics.[1][2][3] Specifically, 2-aminobenzothiazole derivatives serve as crucial intermediates and bioactive molecules themselves, with the substitution pattern on the benzene ring and the exocyclic amine profoundly influencing their biological and physical properties.[4]

This guide provides a comprehensive technical overview of the experimental considerations and detailed protocols for reactions involving the 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine scaffold. As direct experimental data for this specific molecule is not broadly published, this document leverages established, field-proven methodologies for analogous benzothiazole systems. The protocols herein are designed to be robust and self-validating, providing researchers with the strategic and practical framework needed to successfully synthesize novel derivatives for drug discovery and materials development.

Compound Properties, Safety, and Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

Physicochemical Data

The key properties of the title compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 5304-29-0[5][6][7]
Molecular Formula C₁₁H₁₄N₂OS[5][8]
Molecular Weight 222.31 g/mol [5][8]
Appearance (Typically an off-white to yellow solid)Assumed
Purity ≥98% (Typical commercial grade)[5]
Storage Sealed in dry, 2-8°C[5]
Safety & Handling: A Mandate for Caution
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Toxicity Profile (Inferred): Aromatic amines can be irritants and are often treated as potentially toxic. Avoid contact with skin, eyes, and clothing.[9] In case of contact, rinse the affected area immediately with copious amounts of water.[9] Ingestion and inhalation should be strictly avoided.[9]

  • Chemical Incompatibility: Keep away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.

Core Reactivity: A Strategic Overview

The reactivity of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is governed by the interplay of its functional groups. Understanding these influences is key to designing successful synthetic transformations.

  • Aromatic Ring (Positions 4, 5, 7): The powerful electron-donating effects of the 6-ethoxy and 2-dimethylamino groups strongly activate the benzene ring towards electrophilic aromatic substitution (SEAr). The primary sites for substitution will be positions 5 and 7, which are ortho and para to the activating groups.

  • 2-Dimethylamino Group: While relatively stable, this group can influence the nucleophilicity of the endocyclic benzothiazole nitrogen.

  • Benzothiazole Nitrogen (N-3): This nitrogen atom possesses a lone pair of electrons and can act as a coordinating atom for metal catalysts, a property that can be leveraged to facilitate certain cross-coupling reactions.[11]

  • Sulfur Atom: The sulfur atom is generally unreactive under standard conditions but is integral to the electronic structure of the heterocycle.

Caption: Key reactivity sites on the benzothiazole scaffold.

Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, particularly for creating biaryl systems.[1][11][12] This protocol details the coupling of a halogenated benzothiazole precursor with various arylboronic acids. The synthesis of N,N-dimethyl-6-ethoxy-7-bromobenzothiazol-2-amine would be a necessary first step (via electrophilic bromination) to apply this protocol.

Rationale and Mechanistic Insight

The choice of a palladium catalyst, ligand, and base is critical for achieving high yields. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[11] Bulky, electron-rich phosphine ligands often accelerate the rate-limiting reductive elimination step.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 7-bromo-6-ethoxy-N,N-dimethylbenzothiazol-2-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Recommended Reaction Parameters

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Aryl-BrPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10085-95
Aryl-Br4-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)DMF9080-92
Aryl-Br3-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O8582-90

graph G {
graph [fontname="Arial", fontsize=12, splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="1. Reagent Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add aryl halide, boronic acid,\nand base to Schlenk tube."]; inert [label="Establish inert atmosphere\n(Argon/N2)."]; catalyst [label="2. Catalyst Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_add [label="Add Pd catalyst and ligand."]; solvent [label="3. Solvent Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solv_add [label="Add degassed solvent."]; reaction [label="4. Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heating [label="Heat to 80-120 °C.\nMonitor by TLC/LC-MS."]; workup [label="5. Workup", fillcolor="#FBBC05", fontcolor="#202124"]; cooling [label="Cool to RT, dilute,\nand perform aqueous wash."]; purify [label="6. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Dry organic layer and purify\nby column chromatography."]; product [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF"];

// Edges start -> reagents -> inert; inert -> catalyst; catalyst -> pd_add; pd_add -> solvent; solvent -> solv_add; solv_add -> reaction; reaction -> heating; heating -> workup; workup -> cooling; cooling -> purify; purify -> column; column -> product; }

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for synthesizing arylamines.[13][14] This reaction is indispensable for modifying the 2-amino substituent or for synthesizing the parent compound from a 2-halobenzothiazole precursor.

Rationale and Key Considerations

Success in Buchwald-Hartwig amination is highly dependent on the judicious selection of the base and the phosphine ligand.[13][14][15]

  • Base Selection: The base deprotonates the amine nucleophile, facilitating its entry into the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13][16]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial. They promote the rate-determining reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[15]

Detailed Experimental Protocol
  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the 2-halo-6-ethoxybenzothiazole (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a vial or Schlenk tube.

  • Reagent Addition: Add the amine (1.1-1.3 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with a suitable solvent, and quench carefully with water or saturated NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol III: Visible-Light Photocatalysis for C-H Functionalization

Modern synthetic chemistry increasingly employs visible-light photocatalysis for its mild conditions and unique reactivity pathways.[17][18] This approach can be used to forge new bonds at C-H positions that are otherwise unreactive, often without the need for an external metal photocatalyst.[19]

Rationale and Mechanistic Insight

Visible-light-mediated reactions can proceed via several mechanisms. In a photocatalyst-free system, an electron donor-acceptor (EDA) complex may form between the benzothiazole substrate and a reagent, which then absorbs light to generate radical intermediates.[19] Alternatively, an external photocatalyst (like Eosin Y or a Ruthenium/Iridium complex) can be excited by light, initiating an electron or energy transfer process to generate the reactive species.[19][20]

General Protocol for Photocatalytic Alkylation
  • Reaction Setup: To a borosilicate glass vial or tube, add the 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (1.0 equiv), the radical precursor (e.g., an alkyl Hantzsch ester or a carboxylate, 1.5-2.0 equiv), and an additive if required (e.g., an acid or oxidant like Na₂S₂O₈).[17]

  • Solvent and Degassing: Add the solvent (e.g., DMSO, MeCN) and degas the mixture by sparging with an inert gas for 15-20 minutes.

  • Irradiation: Seal the vial and place it at a fixed distance (e.g., 5-10 cm) from a visible light source (e.g., a 40W Blue LED lamp, λ = 465 nm).[17] Ensure the reaction is stirred efficiently and cooled with a fan to maintain room temperature.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup and Purification: Once complete, remove the solvent under reduced pressure and purify the residue directly by preparative HPLC or column chromatography.

References

  • Gull, Y., Rasool, N., Noreen, M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8857. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Visible-light-promoted photocatalyst-free alkylation and acylation of benzothiazoles. [Link]

  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(15), 4939. [Link]

  • ResearchGate. (2024). Visible light-induced synthesis of benzothiazole derivatives using graphitic carbon nitride as a recyclable metal-free photocatalyst. [Link]

  • Palchykov, V. A. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]

  • GSRS. 6-ETHOXY-N,N-DIMETHYL-2-BENZOTHIAZOLAMINE. [Link]

  • ACS Publications. (2018). Poly(benzothiadiazoles) and Their Derivatives as Heterogeneous Photocatalysts for Visible-Light-Driven Chemical Transformations. ACS Catalysis, 8(5), 4471-4489. [Link]

  • Tap chi Hoa hoc. (2018). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Chemistry, 56(5), 573-577. [Link]

  • Exclusive Chemistry Ltd. (2024). 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Beilstein Journal of Organic Chemistry, 13, 2736-2747. [Link]

  • ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. [Link]

  • PubMed. (2023). Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. Bioorganic Chemistry, 131, 106287. [Link]

  • ResearchGate. (2022). Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Preprints.org. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PubMed. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Applied Biochemistry and Biotechnology, 197(4), 2383-2396. [Link]

  • PrepChem.com. Synthesis of 6-ethoxy-2-mercaptobenzothiazole. [Link]

  • ResearchGate. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]

Sources

Application Notes and Protocols for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proper handling, storage, and use of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS No. 5304-29-0) in a research and development setting. Lacking a specific, publicly available Safety Data Sheet (SDS), this guide synthesizes best practices for handling related benzothiazole and aromatic amine derivatives, emphasizing a safety-first approach. These protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding the Compound

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a substituted benzothiazole derivative. The benzothiazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The N,N-dimethylamine and 6-ethoxy substitutions on the benzothiazole ring modify its electronic and steric properties, which can influence its biological activity and chemical reactivity.

Given its structure as an aromatic amine, it is prudent to handle this compound with the assumption that it may share hazards common to this class, such as potential toxicity and the ability to be absorbed through the skin. Therefore, rigorous adherence to safety protocols is essential.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 5304-29-0[4][5]
Molecular Formula C₁₁H₁₄N₂OS[4][5][6]
Molecular Weight 222.31 g/mol [4][5][6]
Appearance Data not available; likely a solidN/A
Storage Temperature 2-8°C, sealed in a dry environment[4]

Safety and Hazard Management

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the compound.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a respirator may be necessary. Always consult with your institution's environmental health and safety (EHS) office for guidance on respirator selection.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation activities involving 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure the laboratory is well-ventilated.[8]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

Proper storage is critical to maintaining the purity and stability of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

  • Temperature: The compound should be stored in a refrigerator at 2-8°C .[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent potential oxidation. The container should be tightly sealed to protect it from moisture.[7]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[7]

  • Segregation: Store away from strong oxidizing agents and strong acids.

Experimental Protocols

Receiving and Initial Storage Workflow

The following workflow ensures that the compound is safely and correctly integrated into the laboratory inventory.

cluster_receiving Receiving Process cluster_storage Storage Protocol A Receive Shipment B Inspect Packaging for Damage A->B C Verify Compound Identity and Quantity B->C D Log Compound into Inventory System C->D If OK E Label Container with Key Information (Name, CAS, Date, Owner) D->E F Store in Designated 2-8°C Refrigerator E->F

Caption: Workflow for receiving and storing the compound.

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine for use in experiments.

Materials:

  • 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Pre-calculation: Determine the required mass of the compound needed to achieve the desired stock solution concentration.

  • Equilibration: Allow the container of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a suitable container.

  • Dissolution: Add a portion of the chosen solvent to the container with the compound. Use a vortex mixer or sonicator to aid in dissolution.

  • Transfer and Dilution: Quantitatively transfer the dissolved compound to a volumetric flask. Rinse the original container with additional solvent and add the rinsate to the volumetric flask.

  • Final Volume: Add solvent to the volumetric flask up to the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (typically -20°C or -80°C for long-term storage).

Logical Relationships in Handling

The following diagram illustrates the key relationships and dependencies for the safe handling and use of this research chemical.

Compound Compound Handling Handling Compound->Handling Storage Storage Compound->Storage Use Use Handling->Use Safety Safety Handling->Safety Storage->Use Data Integrity Data Integrity Storage->Data Integrity Use->Data Integrity

Sources

Navigating the Safe Handling of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This document provides comprehensive application notes and protocols for the safe handling of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS No. 5304-29-0), a key compound in contemporary research and development. Designed for researchers, scientists, and drug development professionals, this guide emphasizes a proactive approach to safety, integrating best practices with a deep understanding of the compound's potential hazards.

Introduction: Understanding the Compound

Chemical and Physical Properties

PropertyValueSource
CAS Number 5304-29-0ChemScene[2]
Molecular Formula C₁₁H₁₄N₂OSChemScene[2]
Molecular Weight 222.31 g/mol ChemScene[2]
Purity ≥98%ChemScene[2]
Storage Sealed in dry, 2-8°CChemScene[2]

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a comprehensive risk assessment is the cornerstone of safe handling. The potential hazards associated with this class of compounds include:

  • Ingestion: May be harmful if swallowed.[3]

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.[3]

  • Inhalation: Not an expected route of exposure for a solid, but dusts should be avoided.[3]

It is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[4]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous substances is the implementation of robust engineering controls.

  • Chemical Fume Hood: All work involving the handling of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in solid or solution form must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored or used.[4]

Personal Protective Equipment (PPE): Essential Individual Protection

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile or neoprene gloves are generally recommended for handling organic chemicals.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: Under normal use conditions with proper engineering controls, respiratory protection may not be necessary. However, if there is a risk of generating dust, a NIOSH-approved respirator should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.

5.1. Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.

  • Use spark-proof tools and avoid sources of ignition if the compound is flammable.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

5.2. Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2]

  • The recommended storage temperature is 2-8°C.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

6.1. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

6.2. Spill Response:

  • Small Spills: For a solid spill, dampen the material with a suitable solvent (e.g., 60-70% ethanol) to prevent dust formation.[1] Carefully transfer the dampened material to a sealed container for disposal.[1] Clean the spill area with absorbent paper dampened with the same solvent, followed by a soap and water wash.[1]

  • Large Spills: Evacuate the area and prevent entry. Notify your institution's environmental health and safety department immediately.

Waste Disposal

Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols: A Step-by-Step Guide to Safe Usage

The following protocols are designed to minimize risk during common laboratory procedures involving 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

8.1. Protocol for Weighing the Compound

  • Don the appropriate PPE (lab coat, safety goggles, and gloves).

  • Perform all weighing operations within a chemical fume hood.

  • Use a tared weigh boat or paper.

  • Carefully transfer the desired amount of the solid compound using a clean spatula.

  • Avoid generating dust.

  • Once the desired weight is obtained, securely close the primary container.

  • Clean any residual powder from the balance and surrounding area with a damp cloth.

  • Dispose of the weigh boat/paper in the appropriate chemical waste container.

8.2. Protocol for Preparing a Solution

  • Don the appropriate PPE.

  • Conduct the entire procedure within a chemical fume hood.

  • Add the desired volume of solvent to an appropriate flask equipped with a magnetic stir bar.

  • Slowly add the pre-weighed 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine to the solvent while stirring.

  • If necessary, gently heat the solution to aid in dissolution, ensuring the solvent is not flammable or that appropriate precautions are taken.

  • Once the solid is fully dissolved, cap the flask and label it clearly.

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate key workflows.

G Workflow for Handling 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Proceed to Handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Quench Reaction Quench Reaction Conduct Experiment->Quench Reaction Experiment Complete Waste Disposal Waste Disposal Quench Reaction->Waste Disposal Decontaminate Work Area Decontaminate Work Area Waste Disposal->Decontaminate Work Area End End Decontaminate Work Area->End

Figure 1: A generalized workflow for the safe handling of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine from preparation to cleanup.

G Emergency Spill Response Protocol cluster_small_spill Small Spill cluster_large_spill Large Spill Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Notify Supervisor/EHS Notify Supervisor/EHS Evacuate Area->Notify Supervisor/EHS Assess Spill Size Assess Spill Size Notify Supervisor/EHS->Assess Spill Size Don Appropriate PPE Don Appropriate PPE Assess Spill Size->Don Appropriate PPE Small Await EHS Response Await EHS Response Assess Spill Size->Await EHS Response Large Dampen with Solvent Dampen with Solvent Don Appropriate PPE->Dampen with Solvent Collect Material Collect Material Dampen with Solvent->Collect Material Decontaminate Area Decontaminate Area Collect Material->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Do Not Attempt to Clean Do Not Attempt to Clean Await EHS Response->Do Not Attempt to Clean Follow EHS Instructions Follow EHS Instructions Do Not Attempt to Clean->Follow EHS Instructions

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-ethoxy-N,N-dimethylbenzothiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and improve your reaction yield and purity.

Introduction to the Synthesis

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a member of the 2-aminobenzothiazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The synthesis of these molecules can present challenges, including low yields, byproduct formation, and difficult purifications. This guide provides a detailed protocol and troubleshooting advice for a modern, efficient synthesis route.

The proposed synthesis is based on the palladium-catalyzed intramolecular oxidative cyclization of an N-aryl-N',N'-dialkylthiourea.[4] This method is advantageous due to its high efficiency and applicability to a range of substrates. The overall reaction scheme is as follows:

Step 1: Formation of the Thiourea Intermediate p-Ethoxyaniline reacts with N,N-dimethylthiocarbamoyl chloride to form the N-(4-ethoxyphenyl)-N',N'-dimethylthiourea intermediate.

Step 2: Palladium-Catalyzed Cyclization The thiourea intermediate undergoes an intramolecular C-H functionalization and cyclization in the presence of a palladium catalyst and an oxidant to yield the final product, 6-ethoxy-N,N-dimethylbenzothiazol-2-amine.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • p-Ethoxyaniline

  • N,N-Dimethylthiocarbamoyl chloride

  • Triethylamine (Et3N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent for Step 1

  • Palladium(II) acetate (Pd(OAc)2)

  • Copper(II) acetate (Cu(OAc)2) as an oxidant

  • Dimethylacetamide (DMA) or a similar high-boiling polar aprotic solvent for Step 2

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Step-by-Step Methodology

Step 1: Synthesis of N-(4-ethoxyphenyl)-N',N'-dimethylthiourea

  • To a dried round-bottom flask under an inert atmosphere, add p-ethoxyaniline (1.0 eq) and the chosen solvent (e.g., DCM).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N-dimethylthiocarbamoyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction with water and extract the product with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

  • In a dried Schlenk tube under an inert atmosphere, combine the N-(4-ethoxyphenyl)-N',N'-dimethylthiourea (1.0 eq), Pd(OAc)2 (5 mol%), and Cu(OAc)2 (2.0 eq).

  • Add the solvent (e.g., DMA) and seal the tube.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 6-ethoxy-N,N-dimethylbenzothiazol-2-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My yield for the final product is very low. What are the potential causes and how can I improve it?

A1: Low yield is a frequent problem in organic synthesis.[5] Here are several potential causes and solutions:

  • Poor Quality of Starting Materials: Ensure the purity of your p-ethoxyaniline and N,N-dimethylthiocarbamoyl chloride. The aniline is susceptible to oxidation, so using a freshly opened bottle or purifying it beforehand is recommended.[5]

  • Inefficient Cyclization: The palladium-catalyzed cyclization is a critical step.

    • Catalyst Activity: Ensure your palladium catalyst is active. Consider using a freshly opened container or a different batch.

    • Reaction Temperature: The reaction temperature can significantly impact the yield. If the yield is low, try incrementally increasing the temperature. However, be aware that excessively high temperatures can lead to side product formation.[5]

    • Solvent Choice: The solvent can play a crucial role. If DMA is not giving good results, consider other high-boiling polar aprotic solvents like DMF or NMP.

  • Incomplete Reaction: If TLC or LC-MS analysis shows a significant amount of starting material remaining, the reaction time may need to be extended.

  • Product Degradation: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel during purification. If you suspect this is an issue, consider using neutral or basic alumina for column chromatography.[5]

Q2: I am observing multiple spots on my TLC plate after the cyclization step, indicating the formation of byproducts. What are these byproducts and how can I minimize them?

A2: Byproduct formation can complicate purification and reduce your overall yield.[5]

  • Oxidation of the Thiourea Intermediate: The thiol group in the tautomeric form of the thiourea can be oxidized, leading to disulfide byproducts. Performing the reaction under a strictly inert atmosphere can help minimize this.[5]

  • Homocoupling of the Thiourea: The starting thiourea could potentially undergo homocoupling reactions. Optimizing the catalyst loading and reaction temperature may reduce this side reaction.

  • Decomposition of Starting Materials or Product: At elevated temperatures, starting materials or the product might decompose. If you observe charring or a significant number of baseline spots on your TLC, consider lowering the reaction temperature.[5]

Q3: The purification of my final product by column chromatography is difficult, and I am getting impure fractions. What can I do?

A3: Purification can be challenging. Here are some tips:

  • Solvent System Optimization: Carefully optimize the eluent system for your column chromatography. A good starting point is a mixture of hexanes and ethyl acetate. A shallow gradient can improve separation.

  • Alternative Stationary Phases: If your compound is sensitive to silica gel, try using neutral or basic alumina.[5]

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. Experiment with different solvent systems to find one that gives good quality crystals.

  • Conversion to a Salt: If the product is an oil and difficult to purify, consider converting it to a solid salt (e.g., with HCl or another acid) for easier purification by recrystallization. You can then regenerate the pure product by neutralization.[5]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light.[5] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q2: Are there alternative, more environmentally friendly methods for this synthesis?

A2: Yes, modern synthetic chemistry is increasingly focused on "green" methods.[6][7] For the synthesis of 2-aminobenzothiazoles, some approaches include:

  • Metal-free catalysis: Some methods utilize iodine as a catalyst with molecular oxygen as the oxidant, which is an environmentally friendly and cost-effective approach.[4][8]

  • Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.

  • Use of greener solvents: Exploring the use of water or other environmentally benign solvents is a key area of green chemistry research.[5]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis are:

  • Handling Reagents: Always consult the Safety Data Sheet (SDS) for all reagents. N,N-dimethylthiocarbamoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Inert Atmosphere: When working with air-sensitive reagents like the palladium catalyst, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon).[5]

  • High Temperatures: The cyclization step is performed at an elevated temperature. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.

Data Summary

ParameterRecommended Range/ValueNotes
Step 1: Thiourea Formation
p-Ethoxyaniline:N,N-Dimethylthiocarbamoyl chloride:Base Ratio1.0 : 1.05 : 1.1A slight excess of the chloride and base ensures complete reaction.
Reaction Temperature0 °C to Room TemperatureStarting at a lower temperature helps control the initial exothermic reaction.
Reaction Time4-6 hoursMonitor by TLC to determine completion.
Step 2: Cyclization
Thiourea:Pd(OAc)2:Cu(OAc)2 Ratio1.0 eq : 5 mol% : 2.0 eqCatalyst loading may need optimization.
Reaction Temperature100-120 °CHigher temperatures may be needed but can increase byproduct formation.[5]
Reaction Time12-24 hoursMonitor by TLC or LC-MS.

Visualizations

Workflow cluster_step1 Step 1: Thiourea Synthesis cluster_step2 Step 2: Cyclization A p-Ethoxyaniline + Et3N in DCM B Add N,N-Dimethylthiocarbamoyl chloride A->B 0 °C C Reaction at RT B->C 4-6h D Workup & Purification C->D E N-(4-ethoxyphenyl)-N',N'-dimethylthiourea D->E F Thiourea + Pd(OAc)2 + Cu(OAc)2 in DMA E->F Intermediate G Heat to 100-120 °C F->G 12-24h H Workup & Purification G->H I 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine H->I

Caption: Experimental workflow for the synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Mechanism Thiourea N-(4-ethoxyphenyl)-N',N'-dimethylthiourea OxidativeAddition Oxidative Addition Thiourea->OxidativeAddition Pd0 Pd(0) Pd0->OxidativeAddition PdII Pd(II) Pd0->PdII Oxidation Intermediate1 Palladacycle Intermediate OxidativeAddition->Intermediate1 ReductiveElimination Reductive Elimination Intermediate1->ReductiveElimination ReductiveElimination->Pd0 Product 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine ReductiveElimination->Product PdII->Pd0 Reduction Oxidant Cu(OAc)2

Caption: A plausible catalytic cycle for the palladium-catalyzed cyclization step.

References

  • Tsublova, E. G., et al. (2016). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Pharmaceutical Chemistry Journal, 49(10), 679–682.
  • BenchChem. (2025).
  • Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Journal of Organic Chemistry, 82(18), 9637–9646.
  • ResearchGate. (2016). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity.
  • Fattahi, B., & Dekamin, M. G. (2023). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Journal of the Indian Chemical Society, 100(5), 100977.
  • Taylor & Francis Online. (2024). Recent Advances in 2-Aminobenzothiazole Chemistry: Catalysis in the Preparation of 1-(Benzothiazolylamino)methyl-2-naphthols. A Brief Review. Taylor & Francis Online.
  • National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • BenchChem. (2025). Catalytic Routes to 2-Aminobenzothiazoles: A Guide for Synthetic and Medicinal Chemists. BenchChem Tech Support.
  • IOSR Journal. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry.
  • Gao, X., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(19), 6593.
  • Al-Ostath, A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(19), 6593.
  • MDPI. (2022).

Sources

Technical Support Center: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, grounded in established chemical principles. Our goal is to provide you with the expertise to troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide: Common Side Products and Reaction Failures

The synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is typically a two-step process: first, the formation of the 2-amino-6-ethoxybenzothiazole core, followed by the N,N-dimethylation of the exocyclic amino group. Problems can arise at either stage, leading to impurities that can be challenging to separate.

Part 1: Synthesis of the 2-Amino-6-ethoxybenzothiazole Intermediate

The most common route to this intermediate is the oxidative cyclization of 1-(4-ethoxyphenyl)thiourea, often referred to as a Hugerschoff-type reaction.

Q1: My reaction to form 2-amino-6-ethoxybenzothiazole from 4-ethoxyaniline and a thiocyanate source is giving a low yield of the desired product, with several unidentified side products. What could be the issue?

A1: Low yields in this cyclization are often due to issues with the formation of the key 1-(4-ethoxyphenyl)thiourea intermediate or competing side reactions during the oxidative cyclization.

  • Incomplete Thiourea Formation: Ensure the reaction of 4-ethoxyaniline with the thiocyanate source (e.g., potassium thiocyanate in the presence of an acid) goes to completion before initiating the cyclization. Unreacted 4-ethoxyaniline can lead to a complex mixture upon addition of the oxidizing agent (e.g., bromine).

  • Side Product Formation during Cyclization: The classical Hugerschoff reaction, which uses bromine, can sometimes lead to the formation of a thioamido guanidino moiety instead of the expected benzothiazole.[1] This is an "anti-Hugerschoff" product. While less common with electron-donating groups like ethoxy, it is a possibility.

    • Troubleshooting:

      • Monitor Intermediate Formation: Use thin-layer chromatography (TLC) to confirm the consumption of 4-ethoxyaniline and the formation of the thiourea intermediate before proceeding.

      • Control Oxidant Addition: Add the oxidizing agent (e.g., a solution of bromine in acetic acid) slowly and at a controlled temperature to minimize side reactions.

      • Alternative Cyclization Methods: Consider alternative, milder cyclization conditions if the classical Hugerschoff reaction proves problematic.

Part 2: N,N-Dimethylation of 2-Amino-6-ethoxybenzothiazole

This step typically involves reacting the primary amine with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Q2: After the N,N-dimethylation reaction, I see multiple spots on my TLC plate, including what appears to be the starting material and another intermediate. How can I achieve complete dimethylation?

A2: This is a classic case of incomplete reaction, resulting in a mixture of the starting material (2-amino-6-ethoxybenzothiazole), the mono-methylated intermediate (6-Ethoxy-N-methylbenzothiazol-2-amine), and the desired N,N-dimethylated product.

  • Causality: The primary amino group is first methylated to a secondary amine, which is then methylated again to the tertiary amine. The reactivity of the primary and secondary amines can differ, and insufficient methylating agent or reaction time will lead to an incomplete reaction.

  • Troubleshooting Protocol:

    • Stoichiometry: Use at least 2.2 equivalents of the methylating agent (e.g., dimethyl sulfate) to ensure there is enough reagent to drive the reaction to completion.

    • Base Selection: A strong enough base is required to deprotonate the primary and secondary amines. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF are common choices.

    • Reaction Time and Temperature: Monitor the reaction by TLC until the starting material and the mono-methylated intermediate are no longer visible. It may be necessary to increase the reaction time or temperature.

    • Stepwise Methylation: In some cases, a stepwise approach can provide better control. Isolate the mono-methylated product and then subject it to a second methylation step.

Q3: I have a significant amount of a highly polar side product that is insoluble in my extraction solvent. What could this be?

A3: This is likely due to overmethylation, leading to the formation of a quaternary ammonium salt.

  • Mechanism: The desired product, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, is a tertiary amine. It can act as a nucleophile and react with a third equivalent of the methylating agent to form a quaternary ammonium salt. This salt is ionic and therefore highly polar. The quaternization can occur at the exocyclic dimethylamino group.

    G reactant 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine reagent CH₃I or (CH₃)₂SO₄ product Quaternary Ammonium Salt (Overmethylation Product) reactant->product Excess Methylating Agent

    Caption: Formation of a quaternary ammonium salt side product.

  • Troubleshooting:

    • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Do not use a large excess.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-alkylation.

    • Purification: If the quaternary salt has already formed, it can often be removed by washing the organic extract with water, as the salt is typically water-soluble.

Q4: My mass spectrometry data shows a peak corresponding to a product where the benzothiazole ring has been opened. How is this possible?

A4: Ring-opening of the benzothiazole core is a known, though less common, side reaction that can occur under certain methylation conditions, particularly with specific reagents.

  • Mechanism: An iodine-promoted ring-opening methylation has been reported when using dimethyl sulfite as the methylating agent in the presence of a base.[2][3][4] This reaction proceeds through the decomposition of the benzothiazole ring to form an N-methyl-N-(o-methylthio)phenyl amide derivative. While your specific substrate was not tested in the cited study, the general mechanism is a significant consideration.

    G cluster_0 Ring-Opening Side Reaction start Benzothiazole Derivative intermediate Ring Opening (Base, I⁻ catalyst) start->intermediate Dimethyl Sulfite product N-methyl-N-(o-methylthio) phenyl amide derivative intermediate->product Methylation

    Caption: Ring-opening side reaction of benzothiazoles.

  • Troubleshooting:

    • Choice of Methylating Agent: Avoid using dimethyl sulfite if ring-opening is observed. Opt for more traditional methylating agents like dimethyl sulfate or methyl iodide, which are less prone to promoting this side reaction.

    • Reaction Conditions: If you must use a reagent known to cause ring-opening, carefully screen reaction conditions (temperature, base, solvent) to find a window where the desired N,N-dimethylation is favored over ring cleavage.

Q5: I've noticed a byproduct with a mass that suggests the loss of the ethyl group from the ethoxy moiety. Can O-de-ethylation occur?

A5: Yes, O-dealkylation of aryl ethers is a possible side reaction, though it typically requires harsh conditions.

  • Causality: The cleavage of the ethyl-oxygen bond in the ethoxy group can occur in the presence of strong Lewis acids (like BBr₃ or AlCl₃) or strong Brønsted acids (like HBr).[5][6] While not the intended reagents in a standard methylation, acidic conditions can sometimes be generated in situ, or if an inappropriate workup procedure is used. The product of this side reaction would be 2-(Dimethylamino)-1,3-benzothiazol-6-ol.

  • Troubleshooting:

    • Avoid Harsh Acids: Ensure that your reaction and workup conditions are not strongly acidic, especially at elevated temperatures.

    • Choice of Base: Using a non-nucleophilic base can help prevent cleavage of the ether linkage.

    • Purification: The resulting phenol is more acidic than the desired product and can often be removed by a basic wash (e.g., with dilute NaOH solution), although this may also affect the desired product if it is not sufficiently base-stable.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for the N,N-dimethylation step?

A: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred. They effectively dissolve the benzothiazole substrate and the reagents, and they do not interfere with the methylation reaction.

Q: How can I best purify the final product, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine?

A: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. The polarity of the eluent can be adjusted based on the side products present. For example, the mono-methylated product will be more polar than the desired di-methylated product.

Q: Are there any "greener" alternatives for the methylation step?

A: While dimethyl sulfate and methyl iodide are effective, they are also toxic. Dimethyl carbonate (DMC) is often considered a greener alternative, although it typically requires higher temperatures to be effective.

Summary of Potential Side Products

Reaction Step Side Product Reason Prevention/Solution
Benzothiazole Formation 1-(4-ethoxyphenyl)-thioamido guanidine"Anti-Hugerschoff" reactionControl oxidant addition, consider alternative cyclization methods.
N,N-Dimethylation 6-Ethoxy-N-methylbenzothiazol-2-amineIncomplete methylationUse >2 equivalents of methylating agent, increase reaction time/temperature.
N,N-Dimethylation Quaternary Ammonium SaltOvermethylationCareful control of stoichiometry, lower reaction temperature.
N,N-Dimethylation Ring-Opened AmideReagent-specific (e.g., dimethyl sulfite)Use alternative methylating agents like dimethyl sulfate or methyl iodide.
N,N-Dimethylation 2-(Dimethylamino)-1,3-benzothiazol-6-olO-de-ethylationAvoid harsh acidic conditions during reaction and workup.

References

  • Efficient O-demethylation of lignin-derived aromatic compounds under moder
  • Iodine-promoted ring-opening methylation of benzothiazoles with dimethyl sulfite.
  • Iodine-promoted ring-opening methylation of benzothiazoles with dimethyl sulfite.
  • Iodine-promoted ring-opening methylation of benzothiazoles with dimethyl sulfite. RSC Publishing.
  • Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Pharmaceutical Chemistry Journal.
  • Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. Organic & Biomolecular Chemistry.
  • O-Demethylation.
  • Quaternization of benzothiadiazoles and rel

Sources

stability issues with 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues related to the stability of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in solution.

Q1: My solution of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is showing a yellow to brown discoloration over time. What is causing this?

A1: Discoloration is a common indicator of degradation. The primary suspects are oxidation and photodegradation. The N,N-dimethylamino group and the electron-rich benzothiazole ring system are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This can lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, degassed solvents. Solvents can contain dissolved oxygen or trace metal impurities that can catalyze oxidation.

    • Inert Atmosphere: Prepare and handle your solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

    • Light Protection: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[1] The benzothiazole core is known to be photosensitive.[2][3]

    • Antioxidants: For long-term storage or demanding applications, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your experiment.

Q2: I've observed a loss of potency or unexpected results in my assay. Could this be related to the stability of the compound in my aqueous buffer?

A2: Yes, this is a strong possibility. The stability of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine can be significantly influenced by the pH of your aqueous solution. The primary concern is hydrolysis, particularly of the ethoxy group and potentially the 2-amino linkage under certain pH conditions.

  • Troubleshooting Steps:

    • pH Monitoring: Monitor the pH of your stock solutions and experimental buffers. The stability of compounds with amine and ether functionalities can be pH-dependent.

    • pH-Stability Profile: If you continue to experience issues, it is advisable to perform a preliminary pH-stability study. Prepare your compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor its concentration over time using an appropriate analytical method like HPLC. This will help you identify the optimal pH range for stability.

    • Fresh Solutions: As a best practice, prepare solutions fresh daily and avoid long-term storage in aqueous buffers, especially at non-neutral pH.

Q3: I see a precipitate forming in my stock solution, which is prepared in an organic solvent like DMSO. What is happening?

A3: Precipitation in organic stock solutions can be due to several factors:

  • Solubility Limits: You may be exceeding the solubility limit of the compound in your chosen solvent.

  • Water Absorption: Solvents like DMSO are hygroscopic and can absorb moisture from the atmosphere. This introduction of water can decrease the solubility of your compound, leading to precipitation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the formation of less soluble polymorphs or hydrates of your compound.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in your chosen solvent. You may need to prepare a more dilute stock solution.

    • Use Anhydrous Solvents: Use fresh, anhydrous grade solvents for preparing stock solutions.

    • Aliquot Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles and reduce the risk of water absorption.

    • Proper Storage: Store stock solutions in tightly sealed vials at the recommended temperature of 2-8°C for short-term and consider -20°C or -80°C for long-term storage, as per vendor recommendations for similar compounds.[4]

II. Potential Degradation Pathways

Understanding the potential chemical transformations of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is crucial for troubleshooting stability issues. The following diagram illustrates the most likely degradation pathways based on the chemical structure of the molecule.

G cluster_main 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Degradation Products main 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine hydrolysis Hydrolysis of Ethoxy Group main->hydrolysis Acid/Base Catalyzed oxidation_n Oxidation of N,N-dimethylamino Group main->oxidation_n Oxidizing agents, O2, light photodegradation Photodegradation of Benzothiazole Ring main->photodegradation UV/Visible Light hydrolysis_amine Hydrolysis of 2-Amino Group main->hydrolysis_amine Strong Acid/Base prod_hydrolysis 6-Hydroxy-N,N-dimethyl- benzothiazol-2-amine hydrolysis->prod_hydrolysis prod_oxidation_n N-oxide or N-demethylated derivatives oxidation_n->prod_oxidation_n prod_photodegradation Hydroxylated or ring-opened products photodegradation->prod_photodegradation prod_hydrolysis_amine 6-Ethoxybenzothiazol-2-one hydrolysis_amine->prod_hydrolysis_amine

Caption: Potential degradation pathways for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

III. Experimental Protocols

To quantitatively assess the stability of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and determine the stability of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine under various stress conditions.

Materials:

  • 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Prepare a solution in a suitable solvent (e.g., 50:50 acetonitrile:water). Incubate at 60°C in the dark for 1, 3, and 7 days.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm (or PDA to assess peak purity)
Injection Volume 10 µL

This method should provide a good starting point for separating the relatively nonpolar parent compound from potentially more polar degradation products. Method optimization may be required based on the results of the forced degradation study.

IV. Data Interpretation and Summary

The following table provides a hypothetical summary of results from a forced degradation study, which can be used as a template for your own analysis.

Stress ConditionIncubation Time% Degradation of Parent CompoundObservations
0.1 M HCl 24 hours15%Appearance of a more polar peak.
0.1 M NaOH 24 hours25%Appearance of a major, more polar peak.
3% H₂O₂ 24 hours40%Multiple minor degradation peaks observed.
60°C (Thermal) 7 days< 5%Compound is relatively stable to heat.
Photostability ICH Guideline30%Significant degradation with a major degradant peak.

V. Storage and Handling Recommendations

To ensure the long-term stability of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, the following storage and handling procedures are recommended:

  • Solid Compound: Store in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Stock Solutions:

    • Prepare stock solutions in high-purity, anhydrous organic solvents (e.g., DMSO, acetonitrile).

    • Store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect stock solutions from light.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Avoid storing the compound in aqueous buffers for extended periods.

VI. References

  • Klán, P., & Cibulka, R. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 153-159.

  • Gajda, J., et al. (2018). Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. Royal Society Open Science, 5(6), 180339.

  • Pawar, S. M., et al. (2013). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Journal of Pharmaceutical Analysis, 3(2), 109-117.

  • Kumari, R., et al. (2012). Stability-indicating Method for the Estimation of Riluzole in Tablets. Indian Journal of Pharmaceutical Sciences, 74(1), 47-52.

  • Cope, A. C., & LeBel, N. A. (1960). Amine Oxides. VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes. Journal of the American Chemical Society, 82(18), 4656-4662.

  • Zweig, A., et al. (1964). Cumulative Influence of Dimethylamino Groups on the π-System Properties of Aromatic Hydrocarbons. Journal of the American Chemical Society, 86(20), 4128-4132.

  • Galli, B., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Chemical Science, 11(2), 481-489.

  • Ztróbl, G., et al. (2009). Monitoring of Photodegradation Process of Various Benzothiazoles by HPLC and UV Spectrometry: Application of LC-MS in Photoproduct Identification. Journal of Liquid Chromatography & Related Technologies, 32(7), 1032-1043.

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 74, 1-24.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from the University of Pittsburgh Chemistry Department website.

  • MasterOrganicChemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS 5304-29-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The following question-and-answer section provides in-depth, field-proven insights and actionable protocols to help you achieve high-purity crystalline material.

Compound Profile: 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

A foundational understanding of the physicochemical properties of your compound is the first step in designing a robust crystallization process.

PropertyValueSource
CAS Number 5304-29-0[1][2][3][4]
Molecular Formula C₁₁H₁₄N₂OS[1][2][3]
Molecular Weight 222.31 g/mol [1][2][3]
Appearance Yellow to beige crystalline powder (in solid form)[5][6]
Storage Conditions 2-8°C, sealed in a dry, inert atmosphere[2][7]
LogP (Predicted) 2.761[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've dissolved my crude 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, but no crystals are forming upon cooling. What's happening?

Answer: This is a classic case of failure to nucleate, which can stem from several factors. Nucleation is the initial step where dissolved molecules arrange into a stable, ordered lattice. If the energy barrier for this process is too high, the solution will remain clear, often becoming a supersaturated oil.

Causality Explained:

  • Excess Solvent: The most common reason is using too much solvent.[8] The solution may not be sufficiently supersaturated upon cooling for nucleation to occur.

  • High Purity/Lack of Nucleation Sites: Ironically, a very pure compound in a very clean vessel can be difficult to crystallize because there are no heterogeneous sites (like dust particles or microscopic scratches) to initiate crystal growth.

  • Inappropriate Solvent Choice: The chosen solvent may be too good at solvating the molecule, even at lower temperatures, preventing it from self-associating.

Troubleshooting Protocol:

  • Induce Nucleation (Seeding):

    • If you have a pure crystal of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, add a single, tiny crystal to the supersaturated solution. This "seed" provides a perfect template for further crystal growth.

    • If no seed crystal is available, gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.

  • Increase Supersaturation:

    • Slowly evaporate some of the solvent using a gentle stream of nitrogen or by placing the flask in a fume hood. Re-cool the solution.

    • If using a solvent mixture, cautiously add a small amount of an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the primary solvent to redissolve the turbidity and allow it to cool slowly.

  • Drastic Cooling (Last Resort):

    • Place the flask in an ice bath or, for short periods, a freezer. Lower temperatures significantly increase supersaturation. Be aware this can sometimes lead to rapid precipitation of amorphous solid rather than controlled crystallization.

Question 2: My compound "oiled out" instead of crystallizing. How do I fix this?

Answer: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid (an oil) rather than a solid. This is common when the solution becomes supersaturated above the compound's melting point or when the cooling rate is too fast for molecules to organize into a crystal lattice.[9]

Causality Explained:

  • High Solute Concentration: The concentration of the compound is too high, causing it to crash out of solution before it can form an ordered structure.

  • Rapid Cooling: Cooling the solution too quickly shocks the system, not allowing sufficient time for the diffusion and orientation required for crystal formation.[8]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, depressing the melting point of the mixture and favoring an oily state.[10][11]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to dilute the solution.[8]

  • Slow Down the Cooling Rate: This is the most critical step.

    • Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface with a few paper towels or a cork ring.

    • Once at room temperature, transfer the flask to a Dewar flask containing warm water to ensure a very gradual temperature decrease.

  • Change the Solvent System:

    • Consider a solvent where the compound is less soluble at higher temperatures. This provides a narrower but more controlled window for crystallization.

    • Toluene or a mixture of ethanol and water can be effective systems to explore for benzothiazole derivatives.

Question 3: My crystallization happened almost instantly, and now I have a fine powder. Is this a problem?

Answer: Yes, this is likely a problem. Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and on the large surface area of the fine powder, defeating the purpose of purification.[8] An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes.

Causality Explained:

  • Excessive Supersaturation: The solution was too concentrated, or the temperature was dropped too suddenly. This leads to a burst of nucleation events rather than controlled growth on existing nuclei.

  • Inadequate Solvent Volume: Using too little solvent in a large flask creates a shallow pool with a high surface-area-to-volume ratio, leading to excessively fast cooling.[8]

Workflow for Achieving Slower Crystal Growth:

G start Rapid Crystallization Observed reheat Re-heat solution to dissolve solid start->reheat add_solvent Add 10-20% more hot solvent reheat->add_solvent check_volume Is solvent volume adequate for flask size? add_solvent->check_volume transfer_flask Transfer to a smaller flask check_volume->transfer_flask No slow_cool Cool slowly with insulation check_volume->slow_cool Yes transfer_flask->slow_cool end Observe controlled crystal growth slow_cool->end

Caption: Workflow for correcting rapid crystallization.

Question 4: My final product has poor purity despite crystallization. What are the likely sources of contamination?

Answer: Impurity incorporation is a significant challenge, especially when dealing with structurally similar side-products from synthesis. Impurities can be trapped in the crystal in several ways, compromising the final product's quality.[11][12]

Causality Explained:

  • Adsorption: Impurities adhere to the surface of the growing crystal. This is more problematic with smaller crystals due to their higher surface area.

  • Inclusion: Pockets of mother liquor (which contains dissolved impurities) are trapped within the crystal as it grows. This is often caused by rapid, uneven growth.

  • Incorporation (Solid Solution): The impurity molecule is so structurally similar to the target compound that it can fit into the crystal lattice itself. This is the most difficult type of impurity to remove.[11]

Troubleshooting Protocol for Impurity Rejection:

G start Poor Purity Post-Crystallization step1 Analyze Impurity Profile (HPLC, LC-MS) start->step1 step2 Is impurity structurally similar? step1->step2 step3a Reslurry/Recrystallize (Targets Adsorption/Inclusion) step2->step3a No step3b Screen Different Solvents (Targets Incorporation) step2->step3b Yes step4 Optimize Cooling Rate (Slower is better) step3a->step4 step3b->step4 step5 Wash filter cake with cold, fresh solvent step4->step5 end High Purity Product step5->end

Caption: Decision workflow for improving product purity.

Detailed Steps:

  • Reslurry the Product: Stir the crystalline product in a fresh portion of cold solvent for a few hours. This can wash away surface-adsorbed impurities without dissolving a significant amount of the product.

  • Second Crystallization: While it reduces overall yield, a second crystallization is often the most effective way to significantly improve purity.

  • Solvent Screening: The ability of a crystal lattice to incorporate an impurity is highly dependent on the solvent used. A different solvent can alter the crystal's growth habit and its affinity for the impurity, leading to better rejection.[12]

References

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF . (2025). ResearchGate. [Link]

  • 6-Methylbenzo[d]thiazol-2-amine . (2025). ResearchGate. [Link]

  • Troubleshooting Crystallization . (2022). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications . (2024). ResearchGate. [Link]

  • Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties . (2023). ResearchGate. [Link]

  • Benzothiazole derivatives in the design of antitumor agents . (2024). PubMed. [Link]

  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them . (2023). Altum Technologies. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . (2021). MDPI. [Link]

  • Synthesis, characterization, and computational exploration of 6-ethoxy-2-aminobenzothiazolium diphenylacetate crystal as an efficient NLO material | Request PDF . ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives . (2022). NIH. [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents . (2020). sfera - Unife. [Link]

  • Crystallization Problems and Solutions . (2023). Scribd. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis . (2022). MDPI. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development . (2020). NIH. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review . Bentham Science. [Link]

  • Common Challenges in Crystallization Processes . (2025). YouTube. [Link]

  • 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine . Exclusive Chemistry Ltd. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information is presented in a practical question-and-answer format to directly address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a reliable and high-yielding synthetic route for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine?

A1: One of the most effective and modern approaches for synthesizing 2-(dialkylamino)benzothiazoles is the transition metal-catalyzed intramolecular oxidative cyclization of an N-aryl-N',N'-dialkylthiourea precursor.[1] This method avoids the use of hazardous reagents like elemental bromine, which is common in classical benzothiazole syntheses.[2] The key advantages are often milder reaction conditions, good yields, and a broad substrate scope.[1]

The proposed two-step route is as follows:

  • Step 1: Synthesis of the Precursor: Reaction of 4-ethoxyaniline with N,N-dimethylthiocarbamoyl chloride to form N-(4-ethoxyphenyl)-N',N'-dimethylthiourea.

  • Step 2: Intramolecular Cyclization: Palladium-catalyzed oxidative C-H/N-H annulation to yield the target compound, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Below is a general workflow for this synthetic sequence.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 4-Ethoxyaniline + N,N-Dimethylthiocarbamoyl Chloride B Reaction in suitable solvent (e.g., DCM, THF) A->B Base (e.g., Et3N) C N-(4-ethoxyphenyl)-N',N'- dimethylthiourea B->C Work-up & Purification D Thiourea Precursor (C) E Pd-Catalyzed Intramolecular Cyclization D->E Pd(OAc)2, Oxidant F 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine E->F Work-up & Purification

General workflow for the synthesis of the target compound.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yield is a common issue in multi-step organic synthesis.[3] For the proposed palladium-catalyzed cyclization, several factors can be critical. Systematically investigating these variables is the key to optimization.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solutions & Explanation
Poor Quality of Starting Materials The N-(4-ethoxyphenyl)-N',N'-dimethylthiourea precursor must be pure. Impurities can poison the catalyst or lead to side reactions. Action: Confirm purity by NMR and melting point. If necessary, recrystallize or purify by column chromatography before the cyclization step.
Inactive or Poisoned Catalyst Palladium catalysts, particularly Pd(OAc)₂, can be sensitive to air, moisture, and impurities. The active catalytic species may not form or may be deactivated. Action: Use a freshly opened bottle of the palladium salt or store it properly in a desiccator. Consider using a more robust catalyst or ligand system.[1][4]
Suboptimal Reaction Temperature The temperature significantly impacts reaction kinetics.[3] If the temperature is too low, the reaction may be sluggish or incomplete. If too high, it can lead to thermal decomposition of reactants or products and promote side reactions. Action: Screen temperatures systematically, for example, from 80°C to 120°C. Monitor progress by TLC to find the optimal balance between reaction rate and purity.
Inefficient Oxidant This C-H activation/cyclization requires an oxidant to regenerate the active Pd(II) or Pd(III) species. Molecular oxygen (from air) is often used, but its concentration in solution can be limiting. Action: Ensure good exposure to air by running the reaction open to the atmosphere (with a condenser) or by bubbling air/oxygen through the mixture. Alternatively, screen other oxidants like Cu(OAc)₂ or benzoquinone.[1]
Incorrect Solvent Choice The solvent influences the solubility of reactants and the stability of catalytic intermediates. Polar aprotic solvents like DMF or DMSO are often effective.[5] Action: If yield is low in a given solvent, screen others. A mixture, such as chlorobenzene/DMSO, has been shown to be effective in similar syntheses.[6]

digraph "Troubleshooting_Low_Yield" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", color="#EA4335"];
Start [label="Low Yield Observed", shape=ellipse, fillcolor="#FBBC05"];
CheckPurity [label="Verify Purity of\nThiourea Precursor", shape=diamond, style=filled, fillcolor="#FFFFFF"];
CheckCatalyst [label="Evaluate Catalyst\nActivity & Loading", shape=diamond, style=filled, fillcolor="#FFFFFF"];
OptimizeTemp [label="Screen Reaction\nTemperature (e.g., 80-120°C)", shape=diamond, style=filled, fillcolor="#FFFFFF"];
OptimizeOxidant [label="Vary Oxidant\n(Air, O2, Cu(OAc)2)", shape=diamond, style=filled, fillcolor="#FFFFFF"];
End [label="Yield Improved", shape=ellipse, fillcolor="#34A853"];

Start -> CheckPurity;
CheckPurity -> CheckCatalyst [label="Purity OK"];
CheckCatalyst -> OptimizeTemp [label="Catalyst OK"];
OptimizeTemp -> OptimizeOxidant [label="Temp OK"];
OptimizeOxidant -> End [label="Conditions Optimized"];

// Corrective Actions
Purify [label="Purify Precursor\n(Recrystallize/Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NewCatalyst [label="Use Fresh Catalyst /\nScreen Alternatives (e.g., Ni(II))", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AdjustTemp [label="Adjust Temp based\non TLC Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AdjustOxidant [label="Ensure O2 Supply /\nAdd Co-oxidant", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CheckPurity -> Purify [label="Impure", style=dashed];
Purify -> CheckPurity [style=dashed];
CheckCatalyst -> NewCatalyst [label="No Reaction", style=dashed];
NewCatalyst -> CheckCatalyst [style=dashed];
OptimizeTemp -> AdjustTemp [label="Side Products or\nSlow Reaction", style=dashed];
AdjustTemp -> OptimizeTemp [style=dashed];
OptimizeOxidant -> AdjustOxidant [label="Incomplete\nConversion", style=dashed];
AdjustOxidant -> OptimizeOxidant [style=dashed];

}

Troubleshooting flowchart for low reaction yield.
Q3: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

A3: Side product formation is often related to reaction conditions being too harsh or the presence of reactive impurities. In the synthesis of 2-aminobenzothiazoles, several side reactions are possible:

  • Oxidation of Starting Materials: The aniline precursor or the thiourea can be susceptible to oxidation, especially at high temperatures. The thiol group in related syntheses starting from 2-aminothiophenol is known to oxidize into a disulfide byproduct.[3]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage before the final ring closure is complete, especially if the catalyst is deactivated.[3]

  • Dimerization or Polymerization: At elevated temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymeric materials that are difficult to characterize and remove.

Strategies to Minimize Byproducts:

  • Lower the Reaction Temperature: If you observe multiple spots on TLC, especially those that are highly colored or at the baseline, try reducing the temperature. This can slow down competing side reactions more than the desired cyclization.[3]

  • Use an Inert Atmosphere: While the reaction often uses oxygen as the oxidant, running the initial heating phase under an inert atmosphere (like Nitrogen or Argon) before introducing the oxidant can prevent premature degradation of sensitive starting materials.

  • Optimize Catalyst Loading: Too much catalyst can sometimes promote side reactions, while too little leads to incomplete conversion. A typical starting point is 2-5 mol%.[7] Experimentally determining the optimal loading is crucial.

Q4: The purification of my final product is challenging. What are the best practices?

A4: 2-Aminobenzothiazole derivatives can sometimes be tricky to purify due to their basic nitrogen atoms.

  • Column Chromatography: This is the most common method.

    • Choice of Stationary Phase: Some benzothiazoles can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[3] If you observe this, consider using neutral or basic alumina . Alternatively, you can pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a volatile base, like 1% triethylamine (Et₃N), before loading your sample.

    • Solvent System (Eluent): Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to 30-50% ethyl acetate in hexane. Use TLC to determine the ideal solvent ratio before running the column.

  • Recrystallization: If the crude product is a solid and reasonably pure (>85-90%), recrystallization is an excellent and scalable purification method. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or hexane/ethyl acetate) to find one where the product is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction: Since the product has a basic nitrogen, an acid wash during the work-up can remove non-basic impurities. However, be cautious as the product itself will partition into the acidic aqueous layer. This technique is more useful for purifying starting materials or removing neutral byproducts.

Experimental Protocols

Protocol 1: Synthesis of N-(4-ethoxyphenyl)-N',N'-dimethylthiourea (Precursor)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-ethoxyaniline (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or THF, approx. 0.5 M concentration).

  • Add Base: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • Add Thiocarbamoyl Chloride: Slowly add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq.) in the same solvent to the cooled mixture with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the aniline starting material by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyclization to 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

This protocol is adapted from general procedures for similar compounds.[1]

  • Reaction Setup: In a flask equipped with a reflux condenser, combine the N-(4-ethoxyphenyl)-N',N'-dimethylthiourea precursor (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable solvent (e.g., DMF or a Chlorobenzene/DMSO mixture).[1][6]

  • Reaction Conditions: Heat the reaction mixture to 100-120°C with vigorous stirring. The flask should be open to the air (via the condenser) to allow for oxygen to act as the oxidant.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a larger volume of ethyl acetate and wash several times with water to remove the high-boiling point solvent (e.g., DMF/DMSO). Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography as described in Q4.

References

  • International Advance Journal of Engineering, Science and Management (IAJESM). (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. New Journal of Chemistry. [Link]

  • Krasovskiy, A. L., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

  • Fan, X., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry. [Link]

  • Younesi, S., et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [Link]

  • Salehi, B., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Salehi, B., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). 2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study. Molecules. [Link]

  • Kamal, A., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

Sources

Technical Support Center: Degradation Pathways of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental workflows focused on the degradation and metabolic pathways of this compound.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the metabolic fate of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, drawing upon established principles of benzothiazole metabolism and drug degradation studies.

Q1: What are the predicted primary metabolic degradation pathways for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine?

While specific experimental data on 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is not extensively available in published literature, we can predict its metabolic fate based on the known metabolism of benzothiazole derivatives. The primary degradation pathways are expected to involve Phase I and Phase II metabolism.

  • Phase I Metabolism: This is likely initiated by cytochrome P450 (CYP) enzymes. Key predicted reactions include:

    • O-dealkylation: The ethoxy group at the 6-position is a prime target for O-dealkylation, leading to the formation of a hydroxylated metabolite, 6-hydroxy-N,N-dimethylbenzothiazol-2-amine.

    • N-demethylation: The N,N-dimethylamino group at the 2-position can undergo sequential N-demethylation to form N-methyl and primary amine metabolites.

    • Aromatic hydroxylation: Hydroxylation could occur on the benzene ring, although the ethoxy group may direct this to specific positions.

    • S-oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide or sulfone.

    • Ring cleavage: More extensive metabolism could lead to the cleavage of the thiazole ring, a known pathway for some benzothiazoles, resulting in aniline derivatives.[1]

  • Phase II Metabolism: The metabolites formed during Phase I, particularly the hydroxylated products, are susceptible to conjugation reactions to increase their water solubility and facilitate excretion. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

    • Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.

    • Sulfation: The hydroxylated metabolites can also be sulfated.

Q2: Which enzyme families are most likely involved in the metabolism of this compound?

Based on studies of other benzothiazole compounds, the primary enzyme families involved are predicted to be:

  • Cytochrome P450 (CYP) enzymes: Specifically, isoforms such as CYP1A1, CYP1A2, CYP2B1, CYP3A4, and CYP2E1 are known to be induced by and involved in the metabolism of benzothiazoles.[2]

  • UDP-glucuronosyltransferases (UGTs): These are key for Phase II glucuronidation of hydroxylated metabolites.

  • Glutathione-S-transferases (GSTs): These enzymes may also play a role in the detoxification and elimination of the compound or its metabolites.[2]

Q3: What are the common analytical challenges in identifying metabolites of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine?

Researchers may encounter several analytical challenges:

  • Low abundance of metabolites: Metabolites are often present at much lower concentrations than the parent drug, requiring sensitive analytical techniques.

  • Co-elution of isomers: Different positional isomers of hydroxylated metabolites may have similar chromatographic behavior, making their separation and individual identification difficult.[3]

  • Matrix effects: Biological matrices (e.g., plasma, urine, liver microsomes) can interfere with the ionization of the analytes in mass spectrometry, leading to signal suppression or enhancement.

  • Instability of metabolites: Some metabolites, particularly reactive intermediates, may be unstable and degrade during sample preparation and analysis.

Section 2: Troubleshooting Guides

This section provides practical troubleshooting advice for common issues encountered during in vitro metabolism studies of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Problem Potential Cause(s) Recommended Solution(s)
No metabolite peaks detected in LC-MS analysis. 1. Low metabolic turnover of the compound.2. Insufficient enzyme activity in the in vitro system.3. Inappropriate analytical method (e.g., poor ionization, incorrect mass range).4. Degradation of metabolites during sample processing.1. Increase the incubation time or the concentration of the enzyme source (e.g., liver microsomes).2. Verify the activity of the enzyme preparation with a known substrate.3. Optimize the mass spectrometry parameters for the predicted metabolites. Use a broader mass range scan initially.4. Minimize sample processing time and keep samples on ice. Consider protein precipitation with cold acetonitrile.[4]
High variability in metabolite formation between replicate experiments. 1. Inconsistent pipetting of reagents.2. Fluctuation in incubation temperature.3. Non-homogenous suspension of microsomes.4. Variability in the activity of different batches of enzyme preparations.1. Use calibrated pipettes and ensure proper mixing.2. Use a calibrated and stable incubator or water bath.[5]3. Gently vortex the microsomal suspension before aliquoting.4. Qualify each new batch of enzymes with a standard substrate before use in experiments.
Poor peak shape or peak splitting in HPLC/UHPLC. 1. Column degradation.2. Incompatible sample solvent and mobile phase.3. Particulate contamination in the system or on the column.[6]4. Void volume at the column inlet due to improper fitting installation.[6]1. Replace the column with a new one.2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.3. Filter all samples and mobile phases. Use a guard column to protect the analytical column.[6]4. Check and ensure all fittings are correctly installed and not overtightened.[6]
Difficulty in distinguishing between isomeric metabolites. 1. Insufficient chromatographic separation.1. Optimize the HPLC/UHPLC method. Try a different column chemistry (e.g., C18, phenyl-hexyl), a shallower gradient, or a different organic modifier.2. Consider using high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data to aid in structural elucidation.

Section 3: Experimental Protocols

Here are detailed protocols for key experiments in studying the degradation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of the parent compound in the presence of liver microsomes.

Materials:

  • 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solution in the phosphate buffer.

    • Thaw the HLM on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the HLM suspension in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the working solution of the test compound. The final concentration of the test compound should be low (e.g., 1 µM) to be below the expected Km.

    • Incubate at 37°C.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This will precipitate the proteins and stop the enzymatic reaction.[4]

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

This protocol outlines the steps for identifying potential metabolites.

Procedure:

  • Follow the incubation procedure as described in Protocol 1, but use a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.

  • After quenching and centrifugation, analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Perform a full scan analysis to detect all potential ions.

    • Perform data-dependent MS/MS scans to obtain fragmentation spectra for the most abundant ions.

  • Data Analysis:

    • Use metabolite identification software to search for expected metabolic transformations (e.g., hydroxylation, dealkylation, glucuronidation) by looking for the corresponding mass shifts from the parent compound.

    • Compare the fragmentation patterns of the potential metabolites with that of the parent compound to aid in structural elucidation.

Section 4: Visualizations

Predicted Metabolic Pathways

The following diagram illustrates the predicted major metabolic pathways for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine based on known biotransformations of similar structures.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine M1 O-dealkylation (6-Hydroxy-N,N-dimethyl- benzothiazol-2-amine) Parent->M1 CYP M2 N-demethylation (6-Ethoxy-N-methyl- benzothiazol-2-amine) Parent->M2 CYP M3 S-oxidation (6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine-S-oxide) Parent->M3 CYP/FMO M4 Ring Cleavage (Aniline derivatives) Parent->M4 CYP M5 Glucuronide Conjugate M1->M5 UGT M6 Sulfate Conjugate M1->M6 SULT

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow for Metabolite Identification

The diagram below outlines a typical workflow for an in vitro metabolite identification study.

G cluster_incubation In Vitro Incubation cluster_processing Sample Processing cluster_analysis Analysis A Test Compound + Liver Microsomes + Cofactors B Incubate at 37°C A->B C Quench Reaction (Cold Acetonitrile) B->C D Centrifuge C->D E Collect Supernatant D->E F LC-HRMS Analysis E->F G Data Processing & Metabolite Identification F->G

Caption: Workflow for in vitro metabolite identification.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
  • Baertschi, S. W., & Alsante, K. M. (Eds.). (2016).
  • Ma, S., & Chowdhury, S. K. (2011). Metabolite identification and reactive metabolite screening in drug discovery and development. John Wiley & Sons.
  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10.
  • Lhasa Limited. (2023). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102219. [Link]

  • Yuan, M., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 81, 287-304. [Link]

  • Lee, M. S. (Ed.). (2011). LC-MS applications in drug development. John Wiley & Sons.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • Wilson, K., & Park, B. K. (1982). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica, 12(7), 443-449. [Link]

Sources

Technical Support Center: Purification of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS 5304-29-0). This molecule is a vital heterocyclic building block in medicinal chemistry and materials science, where its benzothiazole core is integral to a wide array of pharmacologically active agents.[1] The ultimate success of any research or development program hinges on the purity of the materials used. Even trace impurities can compromise biological assay results, alter physicochemical properties, or introduce unforeseen toxicity, making robust purification protocols an absolute necessity.[2]

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple procedural lists to explain the underlying chemical principles of each purification choice. We will address common challenges encountered during the isolation of this specific amine, providing step-by-step protocols and field-proven solutions to frequently asked questions.

Understanding Your Compound: Properties and Likely Impurities

Before selecting a purification strategy, it is critical to understand the target molecule and the potential contaminants from its synthesis.

Compound Profile:

PropertyValueSource
Chemical Formula C₁₁H₁₄N₂OS[3]
Molecular Weight 222.31 g/mol [3][4]
Key Feature Basic Aromatic Amine[5][6]

The basicity of the exocyclic dimethylamine group is the most important chemical handle for developing an effective purification strategy.

Common Impurity Sources:

Impurities in your crude product typically arise from the synthetic route used. Common methods for synthesizing the benzothiazole scaffold often involve the condensation of substituted anilines or 2-aminothiophenols.[7][8][9] Therefore, you should anticipate the presence of:

  • Unreacted Starting Materials: Such as 4-ethoxyaniline, potassium thiocyanate, or other precursors used in the cyclization reaction.[9]

  • Reaction Byproducts: Incomplete cyclization, over-reaction, or side reactions can lead to structurally similar impurities that may be difficult to separate.

  • Degradation Products: The benzothiazole ring can be sensitive to harsh acidic or oxidative conditions.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., acetic acid, methanol, toluene).[2]

Purification Strategy 1: Acid-Base Liquid-Liquid Extraction (LLE)

Expertise & Experience: This is the most powerful initial purification step for a basic amine like 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. It leverages the compound's ability to be protonated and become water-soluble, effectively separating it from neutral or acidic organic impurities.[10][11][12] This technique is ideal for a first-pass, bulk purification to remove the majority of non-basic contaminants.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake vigorously for 1-2 minutes, venting frequently. The target amine will be protonated and move into the aqueous layer.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of 1 M HCl to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 10 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is strongly basic (pH > 10, check with pH paper). Your purified amine will deprotonate and precipitate as a solid or oil.

  • Final Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basic aqueous mixture and shake to extract the purified, neutral amine back into the organic phase.

  • Drying and Concentration: Separate the organic layer, wash it with brine to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[11]

Visual Workflow: Liquid-Liquid Extraction

LLE_Workflow cluster_start Initial State cluster_process Extraction & Separation cluster_end Final Products Crude Crude Product (in Organic Solvent) Acid_Wash 1. Add 1M HCl 2. Shake & Separate Crude->Acid_Wash Impurities Neutral/Acidic Impurities (in Organic Layer - Discard) Acid_Wash->Impurities Organic Phase Pure_Aq Protonated Amine (in Aqueous Layer) Acid_Wash->Pure_Aq Aqueous Phase Base_Add 1. Make Aqueous Layer Basic (pH>10) 2. Add Fresh Organic Solvent Pure_Org Purified Amine (in Organic Layer) Base_Add->Pure_Org Pure_Aq->Base_Add

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Troubleshooting FAQs: Liquid-Liquid Extraction
  • Q: An emulsion formed at the interface, and the layers won't separate. What should I do?

    • A: This is common when solutions are shaken too vigorously. First, let the funnel stand for 10-15 minutes. If the emulsion persists, add a small amount of brine (saturated NaCl solution) and swirl gently; this increases the ionic strength of the aqueous phase and can help break the emulsion. If that fails, filtering the entire mixture through a pad of Celite® can be effective.

  • Q: I added the base, but my product didn't precipitate. Where is it?

    • A: There are two likely causes. First, you may not have added enough base to fully deprotonate the amine salt. Check the pH and add more base if necessary. Second, your compound may have some solubility in the basic aqueous solution. The correct procedure is not to wait for precipitation but to extract the product back into a fresh portion of an organic solvent (like DCM or EtOAc) after basification.

  • Q: My final yield is very low. What went wrong?

    • A: Several factors could be at play.[13] Ensure you checked the pH at both the acidification and basification steps. Re-test the initial organic layer (which you thought contained only impurities) by TLC to see if any product was left behind. Perform a second or even third extraction of the organic layer with acid to maximize recovery.

Purification Strategy 2: Flash Column Chromatography

Expertise & Experience: Chromatography is a high-resolution technique for separating compounds with similar polarities.[14] However, for basic amines like this one, standard silica gel presents a significant challenge. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind your amine, leading to poor recovery and significant peak tailing (streaking).[5][6] The key to success is to mitigate this acid-base interaction.

Experimental Protocol: Modified Flash Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test solvent systems like Hexane:Ethyl Acetate or DCM:Methanol. Crucially, add 0.5-1% triethylamine (TEA) or ammonia to your TLC developing chamber. This will give you a much more accurate prediction of the behavior on a column.[6]

  • Stationary Phase Preparation:

    • Recommended: Prepare a slurry of silica gel in your chosen eluent (e.g., 90:10 Hexane:EtOAc). Add 0.5-1% triethylamine to the eluent used to make the slurry and to run the column. This "passivates" the acidic sites on the silica.[15][16]

    • Alternative: For very difficult separations, consider using an amine-functionalized silica gel, which eliminates the need for a basic additive in the mobile phase.[6]

  • Column Packing & Loading: Pack the column with the basified slurry. Dissolve your crude material in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column.

  • Elution and Fraction Collection: Run the column with the basified eluent, collecting fractions. Monitor the separation by collecting small fractions and analyzing them via TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure. Co-evaporating with a solvent like toluene can help remove the last traces of TEA.

Visual Workflow: Modified Column Chromatography

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. Develop Eluent with TLC (add 1% TEA) Slurry 2. Prepare Silica Slurry (add 1% TEA to eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Basified Solvent Load->Elute Collect 6. Collect & Analyze Fractions Elute->Collect Combine 7. Combine Pure Fractions Collect->Combine Evap 8. Evaporate Solvent & TEA Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purifying basic amines using modified flash chromatography.

Troubleshooting FAQs: Flash Column Chromatography
  • Q: My compound is streaking badly on the column, even with triethylamine.

    • A: This indicates a very strong interaction. Increase the concentration of triethylamine to 2%. If streaking persists, your best option is to switch to a different stationary phase, such as neutral alumina or amine-functionalized silica, which are less acidic.[16]

  • Q: My compound won't elute from the column.

    • A: The mobile phase is not polar enough. Gradually increase the polarity (e.g., increase the percentage of ethyl acetate or methanol in your eluent). Make sure your polarity ramp is slow and steady to maintain good separation. If it's truly stuck, it may have decomposed on the acidic silica; this highlights the importance of using a basic modifier from the start.

  • Q: The separation between my product and a key impurity is very poor.

    • A: Your solvent system lacks the necessary selectivity. Try a completely different solvent system. For example, if Hexane/EtOAc fails, a system based on Dichloromethane/Methanol might provide a different selectivity profile. If the compounds are still inseparable, you may need to resort to preparative HPLC, a higher-resolution technique.[14]

Purification Strategy 3: Recrystallization

Expertise & Experience: If your product from LLE or chromatography is a solid but still contains minor impurities, recrystallization is an excellent final polishing step. The principle is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures, while impurities remain in solution.[17]

Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to find one that dissolves your crude solid when boiling but allows crystals to form upon cooling.[17] A two-solvent system (one "soluble" solvent, one "anti-solvent") can also be effective.

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Troubleshooting FAQs: Recrystallization
  • Q: No crystals have formed after cooling in an ice bath.

    • A: Your solution is likely not saturated. This can be because you added too much solvent; try boiling off some of the solvent and cooling again.[18] Alternatively, the solution may be supersaturated and requires nucleation. Try scratching the inside of the flask below the solvent line with a glass rod or adding a tiny "seed crystal" of your crude material.[18]

  • Q: My compound "oiled out" into a gooey mess instead of forming crystals.

    • A: This typically happens when the melting point of the solid is lower than the boiling point of the solvent. The solid melts before it dissolves. To fix this, reheat the solution to dissolve the oil, add a bit more solvent to lower the saturation point, and allow it to cool more slowly. Using a lower-boiling point solvent is also a good strategy.

  • Q: The final crystals don't look pure (e.g., they are colored).

    • A: This suggests that the impurity has similar solubility properties and co-precipitated. A second recrystallization may be necessary. Using activated charcoal during the dissolution step is highly effective for removing colored impurities.

Purity Assessment: A Self-Validating System

Purification is incomplete until purity is confirmed. Rely on a combination of analytical techniques to provide a comprehensive profile of your final compound.

TechniquePurposeInsights Provided
HPLC Quantitative Purity AssessmentProvides a percentage purity value based on peak area. It is the gold standard for determining the purity of benzothiazole derivatives.[19]
NMR Spectroscopy Structural Confirmation & Impurity IDConfirms the structure of the desired compound. Can identify and quantify residual solvents and structurally different impurities.[20][21][22]
LC-MS Impurity IdentificationCouples the separation power of HPLC with mass spectrometry to determine the molecular weight of trace impurities, aiding in their structural identification.[23][24]

By employing these robust purification and validation techniques, you can ensure that your 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine meets the high purity standards required for successful research and development.

References

  • (No Source Provided)
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • (No Source Provided)
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Journal of Young Pharmacists. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • (No Source Provided)
  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]

  • Reddit. (2021). First time synthesis, first time work-up and purification. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Columbia University. solid-liquid extraction. [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Reddit. (2022). Chromotography with free amines?. [Link]

  • (No Source Provided)
  • (No Source Provided)
  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • (No Source Provided)
  • Paudel, A., et al. (2021). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health. [Link]

  • (No Source Provided)
  • Li, S., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. [Link]

  • RSC Advances. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • (No Source Provided)
  • (No Source Provided)
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. [Link]

  • (No Source Provided)

Sources

Technical Support Center: Scaling Up 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. Moving from bench-scale synthesis to pilot or manufacturing scale introduces challenges that can impact yield, purity, and safety. This document provides in-depth troubleshooting advice and detailed protocols to address common issues encountered during scale-up.

Section 1: Synthetic Pathway Overview

The production of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is typically achieved via a two-step process. The first step involves the formation of the core heterocyclic structure, 2-amino-6-ethoxybenzothiazole, followed by a subsequent N,N-dimethylation of the primary amino group.

Step 1: Cyclization to form 2-amino-6-ethoxybenzothiazole. A common and industrially relevant method is the oxidative cyclization of 4-ethoxyphenylthiourea. This precursor is synthesized from the readily available p-phenetidine (4-ethoxyaniline). The cyclization is often achieved using an oxidizing agent like bromine in a strong acidic medium, such as sulfuric acid.[1] This method is favored for its high conversion but requires careful control of reaction conditions due to its exothermic nature.

Step 2: N,N-Dimethylation. The 2-amino group of the benzothiazole core is then alkylated.[2][3] This can be accomplished using various methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base. An alternative, often preferred for its safety and selectivity, is reductive amination using formaldehyde and a reducing agent like sodium borohydride.[4]

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: N,N-Dimethylation A p-Phenetidine (4-Ethoxyaniline) B Thiocyanation A->B KSCN, HCl C 4-Ethoxyphenylthiourea B->C D Oxidative Cyclization (e.g., H₂SO₄, Br₂) C->D E 2-Amino-6-ethoxybenzothiazole D->E F 2-Amino-6-ethoxybenzothiazole G Alkylation or Reductive Amination F->G e.g., (CH₃)₂SO₄, Base H Crude Product G->H I Purification (Crystallization) H->I J Final Product: 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine I->J

Caption: General two-step synthetic workflow for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of the cyclization step?

A1: The oxidative cyclization is the most critical and potentially hazardous step. The key CPPs are:

  • Temperature Control: The reaction is highly exothermic. Maintaining the designated temperature range is crucial to prevent runaway reactions and the formation of impurities.

  • Reagent Addition Rate: Slow, controlled addition of the oxidizing agent (e.g., bromine solution) is paramount for managing the exotherm.

  • Stirring/Agitation Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and potential safety incidents.

  • Water Content: The concentration of the sulfuric acid is critical for the reaction's success.[1] Any excess water can affect the reaction rate and yield.

Q2: What analytical techniques are recommended for in-process controls (IPCs)?

A2: A robust IPC strategy is essential for a successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively monitoring the disappearance of starting material (4-ethoxyphenylthiourea) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It should be used to determine the reaction completion, quantify the product, and profile impurities at each stage.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and final product, and for identifying any isomeric impurities.

Q3: Are there significant safety hazards associated with this synthesis?

A3: Yes. The primary hazards include:

  • Use of Bromine: Bromine is highly corrosive and toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers) are mandatory.

  • Concentrated Sulfuric Acid: Highly corrosive.

  • Exothermic Reaction: As mentioned, the cyclization step has a high potential for a thermal runaway if not properly controlled. A thorough process safety assessment, including reaction calorimetry studies, is highly recommended before scaling up.

  • Product Toxicity: Benzothiazole derivatives can be dermal sensitizers and respiratory irritants.[5] An appropriate material safety data sheet (MSDS) should be consulted and followed.

Section 3: Troubleshooting Guides

Problem 1: Low Yield in the Cyclization Step (Formation of 2-amino-6-ethoxybenzothiazole)

Q: We achieved an 85% yield for the cyclization in a 1L flask, but the yield dropped to 55% in a 100L reactor. What are the likely causes?

A: A significant drop in yield upon scale-up often points to issues with mass and heat transfer.

Causality & Troubleshooting Steps:

  • Inefficient Heat Removal: The most probable cause. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating, which degrades the starting material or the product.

    • Solution:

      • Decrease the addition rate of the oxidizing agent significantly.

      • Ensure the reactor's cooling system is operating at maximum efficiency and is rated for the calculated heat duty of the reaction.

      • Consider using a more dilute solution of the oxidizing agent to better manage the exotherm.

  • Poor Mixing: Inadequate agitation can lead to a non-homogenous reaction mixture. The oxidizing agent may be in high concentration where it is added and in low concentration elsewhere, leading to incomplete reaction and side product formation.

    • Solution:

      • Verify that the impeller type and agitation speed are appropriate for the reactor geometry and reaction mass.

      • Model the mixing using computational fluid dynamics (CFD) if possible.

      • Consider installing baffles in the reactor to improve mixing efficiency.

  • Reagent Stability: The 4-ethoxyphenylthiourea precursor may degrade if held at elevated temperatures for an extended period before the cyclization is complete.

    • Solution:

      • Analyze the stability of the thiourea in sulfuric acid at the reaction temperature over time.

      • Ensure the entire batch is processed within a validated timeframe.

Problem 2: High Impurity Levels After N,N-Dimethylation

Q: Our HPLC analysis of the final product shows three major peaks: the desired product, the starting 2-amino-6-ethoxybenzothiazole, and an unknown peak with a similar UV spectrum. How do we resolve this?

A: This impurity profile suggests incomplete reaction and the formation of a side product, likely the mono-methylated intermediate.

G Start Problem: High Impurity Profile CheckHPLC Analyze HPLC/LC-MS Data Start->CheckHPLC IdentifyImpurity Identify Impurity Structures CheckHPLC->IdentifyImpurity Impurity_SM Impurity is Starting Material? IdentifyImpurity->Impurity_SM Impurity_Mono Impurity is Mono-methylated? Impurity_SM->Impurity_Mono No Solution_SM Cause: Incomplete Reaction - Increase equivalents of methylating agent - Increase reaction time or temperature - Check base stoichiometry and strength Impurity_SM->Solution_SM Yes Solution_Mono Cause: Insufficient Methylation - Drive reaction to completion (see above) - Optimize temperature profile Impurity_Mono->Solution_Mono Yes Other Other Impurity (e.g., Over-alkylation) Impurity_Mono->Other No Solution_Other Cause: Side Reaction - Decrease equivalents of methylating agent - Lower reaction temperature - Use a more selective methylating agent Other->Solution_Other

Caption: Troubleshooting workflow for impurities in the N,N-dimethylation step.

Causality & Troubleshooting Steps:

  • Incomplete Reaction (Presence of Starting Material):

    • Cause: Insufficient equivalents of the methylating agent or base, inadequate reaction time, or too low a temperature.

    • Solution:

      • Stoichiometry: Carefully re-verify the molar equivalents of your methylating agent and base. On a large scale, weighing errors can be more significant. Increase the equivalents slightly (e.g., from 2.2 to 2.5 eq of methylating agent).

      • Kinetics: Extend the reaction time and monitor via HPLC until the starting material is consumed to an acceptable level (<1%). If the reaction has stalled, a modest increase in temperature may be required.

  • Formation of Mono-methylated Intermediate (6-Ethoxy-N-methylbenzothiazol-2-amine):

    • Cause: This is a common intermediate. Its presence in the final product indicates the reaction has not gone to completion. The factors are the same as for the presence of starting material.

    • Solution: The strategies to consume the starting material will also consume the mono-methylated intermediate. A key insight is that the second methylation is often slower than the first due to steric hindrance. Therefore, allowing sufficient reaction time after the disappearance of the initial starting material is crucial.

  • Formation of Over-Alkylation Product (Quaternary Salt):

    • Cause: Although less common for this substrate, an overly aggressive methylating agent or excessive temperature can lead to the formation of a quaternary ammonium salt at the heterocyclic nitrogen. This product is often highly polar and may not elute under standard reverse-phase HPLC conditions or may appear as a broad, tailing peak.

    • Solution:

      • Reduce the reaction temperature.

      • Reduce the equivalents of the methylating agent.

      • Ensure the base is added and mixed efficiently to neutralize any generated acid promptly.

Problem 3: Product Isolation and Physical Form Issues

Q: The final product after work-up is a dark, sticky oil, not the off-white solid we obtained at the lab scale. Our purification by crystallization is failing.

A: This issue points towards the presence of impurities that are inhibiting crystallization or thermal degradation during work-up.

Causality & Troubleshooting Steps:

  • Residual Solvents or Reagents: High-boiling point solvents (like DMF or DMSO if used) or unreacted reagents can act as an oiling agent.

    • Solution:

      • Ensure the aqueous washes during work-up are sufficient to remove water-soluble components.

      • Perform a solvent swap to a suitable crystallization solvent.

      • Dry the crude product thoroughly under vacuum before attempting crystallization.

  • Thermal Degradation: If distillation was used to remove solvents, excessive temperatures could have decomposed the product.

    • Solution: Use a rotovap under high vacuum to remove solvents at a lower temperature. For large-scale operations, thin-film evaporation may be a suitable gentle method.

  • Incorrect Crystallization Solvent/Procedure: The ideal solvent system at a 100g scale may not be optimal at a 10kg scale due to different cooling profiles.

    • Solution:

      • Solvent Screen: Perform a systematic screen for anti-solvents. A good system is often a solvent in which the product is soluble at elevated temperatures and an anti-solvent in which it is insoluble.

      • Controlled Cooling: Implement a slow, linear cooling ramp. A crash-cool will trap impurities and lead to poor crystal formation.

      • Seeding: Seeding the solution with a small amount of pure crystalline product at the point of supersaturation is critical for controlling crystallization at scale.

Section 4: Key Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions after a thorough risk assessment.

Protocol 1: Synthesis of 2-Amino-6-ethoxybenzothiazole (Lab Scale)
  • Reaction Setup: In a 1L jacketed reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel, add concentrated sulfuric acid (300 mL). Cool the reactor to 0-5 °C.

  • Thiourea Addition: Slowly add 4-ethoxyphenylthiourea (100 g) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Bromine Addition: Prepare a solution of bromine (85 g) in concentrated sulfuric acid (100 mL) in the dropping funnel. Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the reaction mixture onto crushed ice (2 kg).

  • Neutralization: Adjust the pH of the resulting slurry to ~8 using a 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath.

  • Isolation: Filter the precipitated solid, wash the cake thoroughly with cold water until the filtrate is neutral, and then dry the solid under vacuum at 50-60 °C.

Protocol 2: N,N-Dimethylation of 2-Amino-6-ethoxybenzothiazole (Lab Scale)
  • Reaction Setup: To a 1L reactor, add 2-amino-6-ethoxybenzothiazole (50 g), tetrahydrofuran (THF, 500 mL), and potassium carbonate (107 g).

  • Reagent Addition: Cool the stirred suspension to 10-15 °C. Add dimethyl sulfate (71 g) dropwise over 1 hour, maintaining the temperature below 20 °C.

  • Reaction: After the addition, warm the mixture to room temperature and stir for 8-12 hours, or until HPLC analysis shows complete conversion.

  • Work-up: Filter off the inorganic salts and wash them with THF.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Section 5: Data and Analytical Methods

Table 1: Typical Reaction Parameters
ParameterStep 1: CyclizationStep 2: N,N-Dimethylation
Key Reagents 4-Ethoxyphenylthiourea, H₂SO₄, Br₂2-Amino-6-ethoxybenzothiazole, (CH₃)₂SO₄, K₂CO₃
Solvent Sulfuric AcidTetrahydrofuran (THF)
Temperature 0-10 °C15-25 °C
Reaction Time 3-5 hours8-12 hours
Stoichiometry Bromine: 1.05 - 1.1 eq(CH₃)₂SO₄: 2.2 - 2.5 eq; Base: 3.0 eq
Table 2: Recommended Analytical Methods for Quality Control
AnalysisMethodPurpose
Identity ¹H and ¹³C NMRConfirms the chemical structure of the intermediate and final product.
Purity Assay HPLC-UV (e.g., C18 column)Quantifies the main component and detects organic impurities.
Impurity ID LC-MSIdentifies the mass of unknown impurities to aid in structural elucidation.
Residual Solvents Headspace GC-FIDQuantifies any remaining solvents from the process (e.g., THF, Ethanol).
Melting Point DSC or Melting Point ApparatusA key physical property that can indicate purity.

References

  • PrepChem. (n.d.). Synthesis of 6-ethoxy-2-mercaptobenzothiazole. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (2021). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from NIH National Library of Medicine. [Link]

  • National Institutes of Health. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from NIH National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from ACS Publications. [Link]

  • ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from ACS Omega. [Link]

  • National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from NIH National Library of Medicine. [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from MJAS. [Link]

  • National Institutes of Health. (n.d.). Table 6-2, Analytical Methods for Determining Hexamethylene Diisocyanate in Environmental Samples. Retrieved from NIH National Library of Medicine. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from Molecules. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from Molecules. [Link]

  • ResearchGate. (2022). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. Retrieved from ResearchGate. [Link]

  • Google Patents. (1994). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
  • National Institutes of Health. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved from PubChem. [Link]

  • Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Retrieved from Sfera Unife. [Link]

  • MDPI. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from Pharmaceuticals. [Link]

  • Preprints.org. (2024). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Retrieved from Preprints.org. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from Molecules. [Link]

Sources

unexpected results in experiments with 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Welcome to the technical support center for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS: 5304-29-0). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in experiments involving this versatile benzothiazole derivative. Here, we move beyond standard protocols to address the nuanced challenges you may face, grounding our advice in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

FAQ 1: My compound is crashing out of solution during my reaction workup. What are the general solubility properties of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine?

Answer:

This is a common issue related to the physicochemical properties of the benzothiazole scaffold. 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine has a moderately lipophilic character, as indicated by its calculated LogP of approximately 2.761.[1]

  • Organic Solvents: The compound is generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform.[2][3] It also shows solubility in alcohols like ethanol and methanol, though this can be temperature-dependent.

  • Aqueous Solubility: Its solubility in water is limited.[2] In aqueous buffers, especially near neutral pH, the compound is sparingly soluble. For biological assays requiring aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO or DMF and then dilute it into the aqueous medium.[4] Be mindful that exceeding a certain percentage of the organic co-solvent (typically >1-5%) can affect experimental outcomes.

Troubleshooting Protocol for Solubility Issues:

  • For Reactions: If precipitation occurs during a reaction, consider using a more polar co-solvent or increasing the reaction temperature, if the reaction chemistry allows.

  • For Workups: If the product precipitates during an aqueous wash, this can sometimes be advantageous for isolation. However, if it forms an unmanageable oil or emulsion, try using a more nonpolar organic solvent for extraction, such as ethyl acetate or toluene.

  • For Purification: If the compound is difficult to handle as an oil during chromatography, consider converting it to a solid salt (e.g., hydrochloride salt) for easier purification by recrystallization.[5]

Troubleshooting Guide for Unexpected Experimental Results

This section addresses specific, unexpected chemical transformations you might observe and provides guidance on how to diagnose and resolve them.

Problem 1: I see a new, more polar spot on my TLC and a mass peak corresponding to a loss of 28 Da. What is happening?

Question: My reaction produced a significant byproduct. Mass spectrometry shows a molecular ion at M-28, and the product runs lower on a normal-phase TLC plate. What is this unexpected product?

Likely Cause: Hydrolysis of the 6-Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the benzothiazole ring, while generally stable, can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids and heat. This reaction, an acid-catalyzed hydrolysis, would replace the ethoxy group with a hydroxyl group (-OH), resulting in 6-hydroxy-N,N-dimethylbenzothiazol-2-amine. The loss of an ethyl group (C₂H₄) corresponds to a mass difference of 28 Da. The resulting phenol is significantly more polar, explaining its lower Rf value on silica gel.

Mechanistic Insight: The ether oxygen is protonated under acidic conditions, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Confirmation & Resolution Workflow:

cluster_0 Diagnosis cluster_1 Confirmation cluster_2 Resolution observe Unexpected Result: - New polar spot on TLC - Mass peak at M-28 hypothesize Hypothesis: Acid-catalyzed hydrolysis of the 6-ethoxy group observe->hypothesize Correlates with -OH formation nmr Acquire ¹H NMR of byproduct hypothesize->nmr ir Acquire IR spectrum hypothesize->ir nmr_check Check for: - Disappearance of ethyl signals (quartet ~4 ppm, triplet ~1.4 ppm) - Appearance of broad -OH peak nmr->nmr_check ir_check Check for: - Broad O-H stretch (~3200-3600 cm⁻¹) ir->ir_check avoid_acid Avoid strong acidic conditions, especially with heat nmr_check->avoid_acid ir_check->avoid_acid purify Purify desired product using flash chromatography, leveraging the polarity difference avoid_acid->purify protect If acid is necessary, consider a protecting group strategy (though less ideal) protect->purify caption Workflow for addressing ethoxy group hydrolysis.

Caption: Workflow for addressing ethoxy group hydrolysis.

Corrective Actions:

  • Reaction Conditions: If possible, switch to non-acidic reaction conditions. If a Lewis or Brønsted acid is required, consider running the reaction at a lower temperature to minimize the rate of hydrolysis.

  • Workup: Use a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid promptly during the workup. Avoid prolonged exposure to acidic aqueous layers.

Problem 2: My NMR shows a complex multiplet in the aromatic region, and my mass spec indicates the addition of a nitro group (NO₂). Why isn't the substitution pattern as expected?

Question: I attempted a nitration reaction expecting substitution at a specific position, but I've isolated a mixture of isomers. How do I predict and control the regioselectivity of electrophilic aromatic substitution on this molecule?

Likely Cause: Competing Directing Effects of Activating Groups

The benzothiazole ring system in your molecule contains two powerful electron-donating (activating) groups: the 6-ethoxy group and the 2-dimethylamino group (via the heterocyclic system). Both groups direct incoming electrophiles to the ortho and para positions relative to themselves.[6][7] This leads to a complex substitution pattern.

  • 6-Ethoxy Group: This is a strong activating, ortho, para-director. It will direct incoming electrophiles to positions 5 and 7.

  • 2-Dimethylamino Group: This group strongly activates the benzothiazole system, influencing the electron density of the fused benzene ring. It will enhance reactivity at positions 5 and 7.

The combination of these effects strongly activates the benzene ring for electrophilic aromatic substitution, particularly at the C5 and C7 positions. Steric hindrance may play a role in favoring one position over the other.

Data Interpretation Table: Regioselectivity

Position of SubstitutionActivating Influence FromExpected ProductPotential Steric Hindrance
C5 ortho to 6-Ethoxy5-Nitro-6-ethoxy-...Moderate
C7 para to 2-Dimethylamino (via resonance), ortho to 6-Ethoxy7-Nitro-6-ethoxy-...Less
C4 meta to both groupsMinor or non-existentHigh

Troubleshooting Protocol for Regioselectivity:

start Unexpected Isomer Mixture in Electrophilic Substitution analyze Analyze Directing Effects: - 6-Ethoxy (ortho, para) - 2-NMe₂ (ortho, para) start->analyze predict Predict Major Products: - C5 and C7 are most activated analyze->predict control Control Reaction Conditions predict->control temp Lower Temperature: Favors the kinetically controlled product control->temp reagent Change Electrophile/Catalyst: Bulky reagents may increase steric preference control->reagent separate Isolate Isomers: - Careful column chromatography - Recrystallization temp->separate reagent->separate confirm Confirm Structure: - 2D NMR (NOESY/COSY) - X-ray crystallography separate->confirm caption Decision tree for controlling regioselectivity.

Caption: Decision tree for controlling regioselectivity.

Corrective Actions:

  • Lower the Temperature: Running the reaction at 0 °C or below can increase selectivity by favoring the pathway with the lowest activation energy.

  • Modify the Reagent: Using a milder nitrating agent (e.g., acetyl nitrate instead of H₂SO₄/HNO₃) can sometimes provide better control.

  • Purification: A mixture of isomers may be unavoidable. Plan for careful purification using high-performance liquid chromatography (HPLC) or meticulous column chromatography with a shallow solvent gradient.

Problem 3: I'm observing unexpected mass peaks at M-15 and M-30. My ¹H NMR shows new signals in the N-H region and a singlet that integrates to 3H instead of 6H.

Question: My product appears to be contaminated with byproducts that have lost one or two methyl groups. What could be causing this N-demethylation?

Likely Cause: Oxidative N-Demethylation

The N,N-dimethylamino group is susceptible to oxidative demethylation, a process that can be mediated by certain chemical reagents or even by enzymatic action in biological systems.[8][9] This process typically involves the oxidation of the tertiary amine to an N-oxide or an iminium ion intermediate, which is then hydrolyzed to yield the N-methyl amine (M-15 after loss of CH₃) and formaldehyde. A second demethylation can lead to the primary amine (M-30).

Potential Causes:

  • Reagent-Mediated: Use of certain oxidants (even mild ones) or Lewis acids in your reaction can facilitate this process.

  • Photochemical: Prolonged exposure to UV light in the presence of oxygen can sometimes lead to oxidative degradation.

  • Biological/Enzymatic: If used in a biological assay, cytochrome P450 enzymes or other monooxygenases can catalyze N-demethylation.[10]

Expected vs. Unexpected Spectroscopic Data:

CompoundMolecular WeightKey ¹H NMR Signals (in CDCl₃, estimated)
Parent Compound 222.31~3.1 ppm (s, 6H, -N(CH₃)₂)
N-monomethyl (M-15) 208.28~3.0 ppm (d, 3H, -NHCH₃), broad singlet for N-H
N-demethyl (M-30) 194.25No N-methyl signal, broad singlet for -NH₂

Troubleshooting Protocol:

  • Inert Atmosphere: If you suspect oxidative demethylation, run your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Reagent Purity: Ensure your solvents and reagents are free of peroxide impurities.

  • Light Protection: Protect your reaction and product from direct light by wrapping the flask in aluminum foil.

  • Avoid Harsh Oxidants: If your synthesis involves an oxidation step, try to select a reagent that is less likely to affect the dimethylamino group.

References

  • Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes: CR7 substitution effect and semiempirical study. Results in Chemistry, 3, 100088. Available at: [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Available at: [Link]

  • Piovan, L., et al. (2011). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Food Technology and Biotechnology, 49(4), 460–464. Available at: [Link]

  • Shaikh, M. R., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(35), 15729-15754. Available at: [Link]

  • ACS Omega. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22823–22832. Available at: [Link]

  • National Institutes of Health. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Available at: [Link]

  • ResearchGate. (2011). (PDF) Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Available at: [Link]

  • PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. Available at: [Link]

  • ResearchGate. (2024). Benzothiazine derivatives solubility? Available at: [Link]

  • ScienceDirect. (2024). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Available at: [Link]

  • Ignited Minds Journals. (2024). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Journal of Advances and Scholarly Researches in Allied Education, 21(3). Available at: [Link]

  • ACS Publications. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Available at: [Link]

  • National Institutes of Health. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]

  • National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Demethylation. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of 2‐aminobenzothiazole. [Diagram]. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. [Diagram]. Available at: [Link]

  • RSC Publishing. (n.d.). Experimental and Theoretical Investigation of Benzothiazole Oxidation by OH in Air and the Role of O2. Available at: [Link]

  • WSU Research Exchange. (n.d.). THE APPLICATION OF BENZOTHIAZOLES IN THE DEVELOPMENT OF CHEMICAL TOOLS FOR REACTIVE SULFUR SPECIES. Available at: [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • ResearchGate. (2024). (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. IJPSR, 8(7), 2960-64. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. Available at: [Link]

  • Chemistry LibreTexts. (2023). 27.6: Electrophilic Aromatic Substitution. Available at: [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • PubMed. (2024). Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Available at: [Link]

Sources

Technical Support Center: Navigating Potential Assay Interference by 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing diverse biological assays. This guide is designed to provide expert-level insights and actionable troubleshooting strategies for potential assay interference caused by the small molecule, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS 5304-29-0). While this compound is not yet extensively documented as a pan-assay interference compound (PAINS), its structural motifs warrant a proactive approach to identify and mitigate potential sources of experimental artifacts.[1][2][3][4][5] This guide will equip you with the foundational knowledge and practical protocols to ensure the integrity of your screening data.

Frequently Asked Questions (FAQs)

Q1: What is 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine?

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a chemical compound with the molecular formula C₁₁H₁₄N₂OS.[6][7][8] Its structure contains a benzothiazole core, a common scaffold in medicinal chemistry. While its specific biological activities are not widely reported, its chemical features suggest that it could potentially interact with assay components in a non-specific manner, leading to misleading results.

Q2: Why should I be concerned about assay interference from this compound?

Assay interference can lead to false-positive or false-negative results, wasting significant time and resources in drug discovery and basic research.[9][10] Compounds can interfere through various mechanisms, including but not limited to:

  • Compound Aggregation: Many organic molecules self-assemble into colloidal aggregates in aqueous solutions, which can sequester and inhibit enzymes non-specifically.[10][11][12]

  • Autofluorescence: The compound may possess intrinsic fluorescence that overlaps with the excitation or emission spectra of your assay's fluorophores, leading to artificially high signals.[13]

  • Luciferase Inhibition: If you are using a luciferase-based reporter assay, the compound could directly inhibit the luciferase enzyme, leading to a decrease in signal that might be misinterpreted as a biological effect.[14][15][16]

  • Light Scattering: Aggregates or precipitates of the compound can scatter light, affecting absorbance or fluorescence readings.[9]

Q3: My primary screen identified 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as a "hit." What should be my immediate next steps?

Initial hits from a primary screen require rigorous validation to rule out assay artifacts.[17] Before proceeding with more complex biological studies, it is crucial to perform a series of counter-screens and orthogonal assays. This process, often referred to as "hit triage," is essential for distinguishing true biological activity from non-specific interference.[9][18]

Troubleshooting Guide: Identifying and Mitigating Interference

This section provides a systematic approach to de-risk your findings related to 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Issue 1: Suspected Compound Aggregation

Compound aggregation is a prevalent cause of false positives in high-throughput screening (HTS).[10][11] Aggregates can non-specifically inhibit enzymes by sequestering them.

Aggregation_Workflow cluster_0 Initial Observation cluster_1 Aggregation Assessment cluster_2 Interpretation & Action Hit Primary Screen Hit Detergent Detergent Titration Assay (e.g., Triton X-100) Hit->Detergent Test for detergent sensitivity DLS Dynamic Light Scattering (DLS) Hit->DLS Directly measure particle size Target_Conc Vary Target Protein Concentration Hit->Target_Conc Check for non-stoichiometric inhibition Aggregator Confirmed Aggregator (Deprioritize or modify scaffold) Detergent->Aggregator Activity attenuated Non_Aggregator Not an Aggregator (Proceed to other tests) Detergent->Non_Aggregator Activity unchanged DLS->Aggregator Particles detected (>100 nm) DLS->Non_Aggregator No large particles Target_Conc->Aggregator IC50 dependent on [Target] Target_Conc->Non_Aggregator IC50 independent of [Target]

Caption: Workflow to identify compound aggregation.

1. Detergent Titration Assay

  • Principle: Non-ionic detergents like Triton X-100 can disrupt colloidal aggregates. If the compound's activity is due to aggregation, its apparent potency will decrease in the presence of detergent.

  • Protocol:

    • Perform your primary assay with the hit compound.

    • Run parallel assays where you pre-incubate the compound with increasing concentrations of Triton X-100 (e.g., 0.01%, 0.05%, 0.1%).

    • Interpretation: A significant rightward shift in the IC₅₀ curve in the presence of detergent suggests aggregation-based activity.[10]

2. Dynamic Light Scattering (DLS)

  • Principle: DLS is a biophysical technique that measures the size of particles in a solution.[10][19][20] The presence of large particles (typically >100 nm) is indicative of compound aggregation.[21]

  • Protocol:

    • Prepare solutions of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in your assay buffer at concentrations at and above its apparent IC₅₀.

    • Filter the samples to remove dust and other contaminants.[22]

    • Analyze the samples using a DLS instrument.

    • Interpretation: The detection of particles with a hydrodynamic radius significantly larger than that of a small molecule suggests aggregation.[23] It is crucial to run a buffer-only control.[24]

Method Principle Typical Observation for Aggregators
Detergent Titration Disruption of aggregatesIC₅₀ increases with increasing detergent concentration
Dynamic Light Scattering (DLS) Direct measurement of particle sizeDetection of particles >100 nm in diameter
Varying Enzyme Concentration Stoichiometry of inhibitionIC₅₀ is dependent on the concentration of the target enzyme
Issue 2: Suspected Autofluorescence or Assay Signal Interference

Compounds that absorb or emit light at wavelengths used in fluorescence- or luminescence-based assays can cause false positives or negatives.[13][25]

Signal_Interference_Workflow cluster_0 Initial Observation cluster_1 Interference Assessment cluster_2 Interpretation & Action Hit Hit from Optical Assay (Fluorescence/Luminescence) Autofluorescence Scan Compound for Autofluorescence Hit->Autofluorescence Quenching Test for Signal Quenching Hit->Quenching Counter_Screen Luciferase Counter-Screen (No primary target) Hit->Counter_Screen If using luciferase Interfering Confirmed Interference (Use orthogonal assay) Autofluorescence->Interfering Emission overlaps with assay signal Non_Interfering No Interference (Proceed with validation) Autofluorescence->Non_Interfering No significant emission Quenching->Interfering Signal decreases in presence of compound Quenching->Non_Interfering No change in signal Counter_Screen->Interfering Inhibition of luciferase observed Counter_Screen->Non_Interfering No effect on luciferase

Caption: Workflow to detect signal interference.

1. Autofluorescence Measurement

  • Principle: To determine if the compound itself fluoresces at the wavelengths used in your assay.

  • Protocol:

    • In the same plate format and buffer as your primary assay, add 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine at various concentrations.

    • Read the plate using the same excitation and emission wavelengths as your primary assay, but in the absence of your fluorescent probe or enzyme.

    • Interpretation: A concentration-dependent increase in signal indicates that the compound is autofluorescent and is likely a source of interference.

2. Luciferase Counter-Screen

  • Principle: To test for direct inhibition of the reporter enzyme (e.g., Firefly or Renilla luciferase).[14][16]

  • Protocol:

    • Set up a reaction containing purified luciferase enzyme and its substrate (e.g., luciferin for Firefly luciferase) in your assay buffer.

    • Add 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine at a range of concentrations.

    • Measure the luminescence signal.

    • Interpretation: A decrease in luminescence indicates direct inhibition of the luciferase enzyme.[15]

Issue 3: Lack of Confirmed On-Target Activity

Even if a compound does not aggregate or interfere with the assay signal, its activity may not be due to direct interaction with the intended target. Orthogonal assays are crucial for confirming on-target engagement.[17][25][26]

On_Target_Validation cluster_0 Initial Hit cluster_1 Orthogonal & Biophysical Assays cluster_2 Conclusion Validated_Hit Validated Hit from Counter-Screens Orthogonal Orthogonal Assay (Different detection principle) Validated_Hit->Orthogonal SPR Biophysical Assay (e.g., SPR, ITC, MST) Validated_Hit->SPR Confirmed_Target Confirmed On-Target Activity Orthogonal->Confirmed_Target Activity confirmed Off_Target Off-Target or No Binding (Deprioritize) Orthogonal->Off_Target Activity not confirmed SPR->Confirmed_Target Direct binding observed SPR->Off_Target No direct binding

Caption: Workflow for on-target validation.

  • Orthogonal Assays: These assays measure the same biological event as the primary screen but use a different detection technology.[9][18] For example, if your primary screen was a fluorescence-based enzyme assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) that measures direct binding of the compound to the target protein.[25]

  • Surface Plasmon Resonance (SPR): This technique provides real-time, label-free detection of binding between a ligand (your compound) and a target molecule immobilized on a sensor surface. It can confirm direct binding and provide kinetic information (kₐ, kₔ, Kₔ).[25]

Summary and Recommendations

When working with novel compounds like 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a rigorous and systematic approach to hit validation is paramount. By proactively assessing the potential for common assay artifacts such as aggregation and signal interference, you can build confidence in your results and focus your resources on the most promising candidates. Always confirm hits from a primary screen with a battery of counter-screens and orthogonal, biophysical assays to ensure on-target activity.

References

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]

  • Allen, S. J., et al. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78.
  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]

  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. PubMed. Retrieved from [Link]

  • Axxam S.p.A. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Retrieved from [Link]

  • OpenWetWare. (2011). DLS Protocol. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 6-ETHOXY-N,N-DIMETHYL-2-BENZOTHIAZOLAMINE. Retrieved from [Link]

  • Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been.... Retrieved from [Link]

  • YouTube. (2022). Deciding on an Approach for Mitigating Autofluorescence. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (2024). 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
  • Labiotech.eu. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Designing screens: How to make your hits a hit. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Seven Year Itch. Pan-Assay Interference Compounds (PAINS) in 2017 - utility and limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Retrieved from [Link]

  • PubMed. (2019). Fluorescent indicator displacement assays to identify and characterize small molecule interactions with RNA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. Retrieved from [Link]

  • PubMed. (2010). Fluorescence polarization assays in small molecule screening. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the definitive structural validation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a novel benzothiazole derivative with potential applications in medicinal chemistry and materials science. While various analytical methods can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination. Here, we will explore a detailed, best-practice workflow for X-ray crystallographic validation and objectively compare its outcomes with those from alternative and complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Imperative of Unambiguous Structural Elucidation

In drug development and materials science, an unequivocal understanding of a molecule's three-dimensional structure is paramount. It dictates the molecule's physical and chemical properties, its interactions with biological targets, and its potential for further optimization. For a molecule such as 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (C₁₁H₁₄N₂OS), seemingly minor ambiguities in its structural assignment can have profound implications.[1] X-ray crystallography provides a definitive atomic-level map, resolving any doubt regarding connectivity, stereochemistry, and conformation.[2][3]

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail by mapping electron density to reveal the precise spatial arrangement of atoms within a crystalline lattice.[1] The resulting structural model provides accurate bond lengths, bond angles, and torsional angles, which are critical for understanding molecular geometry and intermolecular interactions.

Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both expertise and precision.

Step 1: Crystallization – The Art and Science of Crystal Growth

The most significant hurdle in X-ray crystallography is often the growth of high-quality, single crystals.[3] For a small molecule like 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a systematic screening of crystallization conditions is essential.

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This controlled diffusion process can yield high-quality crystals.

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface.

Step 2: Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted on a goniometer head. Data collection is performed using a diffractometer, which bombards the crystal with a focused beam of X-rays and records the diffraction pattern.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure. This involves solving the "phase problem" to generate an initial electron density map, followed by an iterative process of model building and refinement to achieve the best fit between the calculated and observed diffraction data.[4]

Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Lead Conditions screening->optimization growth Single Crystal Growth optimization->growth data_collection X-ray Diffraction Data Collection growth->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing solution Structure Solution (Phase Problem) data_processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation (e.g., R-factor, CIF check) refinement->validation

Caption: Workflow for the structural validation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine by X-ray crystallography.

Part 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural data, other techniques are often more accessible and can provide complementary information.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[3][4] For 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a suite of NMR experiments would be employed:

  • ¹H NMR: To identify the number and chemical environment of protons.

  • ¹³C NMR: To identify the number and chemical environment of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, allowing for the piecing together of the molecular skeleton.

Causality in Experimental Choices: While 1D NMR provides a fundamental fingerprint, 2D NMR is crucial for unambiguously assigning signals and confirming the connectivity of the ethoxy, dimethylamino, and benzothiazole moieties.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can confirm its elemental composition.[5] High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (C₁₁H₁₄N₂OS). Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments to provide further structural information.

Comparison Table
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingAtomic connectivity, chemical environment, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Key Advantage Unambiguous 3D structureProvides data on structure in solution, non-destructiveHigh sensitivity, accurate mass determination
Key Limitation Requires high-quality single crystals, which can be difficult to obtainDoes not provide 3D spatial arrangement directly, lower resolution than crystallographyDoes not provide detailed 3D structure or connectivity
Logical Relationship of Analytical Techniques

analytical_techniques cluster_synthesis Synthesis & Purity cluster_spectroscopy Spectroscopic Characterization cluster_crystallography Definitive Structure Elucidation synthesis Synthesis of 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine nmr NMR Spectroscopy (Connectivity) synthesis->nmr ms Mass Spectrometry (Molecular Formula) synthesis->ms xray X-ray Crystallography (3D Structure) nmr->xray Provides Complementary Data ms->xray Provides Complementary Data

Caption: The synergistic relationship between spectroscopic methods and X-ray crystallography for complete structural validation.

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal structural validation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a multi-faceted approach is recommended. While NMR and MS provide essential preliminary data on connectivity and molecular formula, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution three-dimensional structure. This level of detail is indispensable for advancing research and development in fields that rely on a precise understanding of molecular architecture. The experimental choices outlined in this guide provide a robust framework for achieving this critical analytical goal.

References

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link][4]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link][2]

  • Nakamura, H., et al. (2019). Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. Acta Crystallographica Section D: Structural Biology, 75(Pt 10), 833–843. [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link][3]

  • PrepChem.com. (n.d.). Synthesis of 6-ethoxy-2-mercaptobenzothiazole. Retrieved from [Link]

  • Sladek, B. S., & Hubbard, R. E. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(5), 481–493. [Link][1]

  • Exclusive Chemistry Ltd. (2024, April 29). 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

Sources

Comparative Analysis of Benzothiazole-Based Amyloid-β Imaging Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. A particularly significant application of this heterocycle is in the development of positron emission tomography (PET) imaging agents for the detection of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). While the specific compound 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is not extensively characterized in the scientific literature, it belongs to the broader class of 2-aminobenzothiazoles, which are structurally related to some of the most important Aβ imaging agents.

This guide provides a comparative analysis of benzothiazole-based compounds, with a focus on derivatives of the seminal PET tracer, Pittsburgh Compound B (PiB). We will explore the structure-activity relationships, physicochemical properties, and biological evaluation of these compounds, offering insights for researchers in drug discovery and neuroimaging. The principles and experimental protocols discussed here are directly applicable to the evaluation of novel benzothiazole derivatives like 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

The Benzothiazole Scaffold in Amyloid-β Imaging

The development of PET tracers for Aβ plaques revolutionized the diagnosis and study of AD. The prototypical agent, PiB ([N-methyl-¹¹C]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole), is a fluorescent dye derivative that binds with high affinity to the fibrillar Aβ deposits in the brain. The benzothiazole core of PiB and its analogs serves as a rigid, planar backbone that is crucial for intercalation with the β-sheet structures of Aβ fibrils.

The general structure of these imaging agents consists of the benzothiazole core, a substituted phenyl group at the 2-position, and various substituents on the benzothiazole ring system. These modifications are strategically implemented to fine-tune the compound's properties, including its affinity for Aβ plaques, lipophilicity, and pharmacokinetics.

cluster_0 General Structure of 2-Arylbenzothiazole Aβ Imaging Agents Benzothiazole_Core Benzothiazole Core Aryl_Group Substituted Aryl Group at C2 (e.g., phenyl, naphthyl) Benzothiazole_Core->Aryl_Group C2-Aryl Bond Substituents Substituents on Benzothiazole Ring (e.g., -OH, -F, -OCH3) Benzothiazole_Core->Substituents Modification Site Radiolabel Radiolabel (e.g., ¹¹C, ¹⁸F) Aryl_Group->Radiolabel Typical Labeling Site

Figure 1: General chemical scaffold for 2-arylbenzothiazole-based amyloid-β imaging agents.

Comparative Analysis of Physicochemical Properties

The efficacy of a PET tracer for brain imaging is critically dependent on its physicochemical properties. The compound must be able to cross the blood-brain barrier (BBB), which necessitates a specific range of lipophilicity, typically a logP value between 1 and 3. Furthermore, the tracer should exhibit low non-specific binding to other tissues, including white matter, to ensure a high signal-to-noise ratio.

Here, we compare the properties of several key benzothiazole derivatives.

CompoundStructureLogPBinding Affinity (Kd, nM)Key Features
PiB [N-methyl-¹¹C]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole2.51-2The "gold standard" Aβ PET tracer. Excellent affinity and pharmacokinetics, but the short half-life of Carbon-11 (20.4 min) limits its use to centers with an on-site cyclotron.
Flutemetamol ([¹⁸F]GE-067) [¹⁸F]2-[3-fluoro-4-(methylamino)phenyl]-6-hydroxybenzothiazole2.8~2.8An ¹⁸F-labeled analog of PiB, allowing for wider distribution due to the longer half-life of Fluorine-18 (109.8 min).
Florbetaben ([¹⁸F]BAY 94-9172) [¹⁸F]4-((E)-2-(4-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)phenyl)vinyl)-N-methylaniline3.1~5.1Features a stilbene core, but shares functional similarities with benzothiazoles in Aβ binding. The polyethylene glycol (PEG) chain helps to optimize its pharmacokinetic profile.
6-Ethoxy-N,N-dimethylbenzothiazol-2-amine 6-Ethoxy-N,N-dimethylbenzothiazol-2-amineN/AN/ALimited publicly available data. Its structural similarity to the core of PiB suggests potential for Aβ binding, but this would require experimental validation.

Structure-Activity Relationship (SAR) Insights

The extensive research on PiB analogs has provided valuable insights into the structure-activity relationships of benzothiazole-based Aβ imaging agents:

  • The 2-Aryl Group: A (substituted) aminophenyl group at the 2-position is a common feature and appears to be important for high-affinity binding.

  • The 6-Position: A hydroxyl or methoxy group at the 6-position of the benzothiazole ring is often present in high-affinity ligands. This group may participate in hydrogen bonding interactions with the Aβ fibril.

  • Lipophilicity: As mentioned, maintaining an optimal logP is crucial for BBB penetration and minimizing non-specific binding. Modifications that significantly increase or decrease lipophilicity can be detrimental to the imaging performance of the tracer.

Experimental Evaluation Workflow

The development and validation of a novel benzothiazole-based PET tracer involves a standardized series of in vitro and in vivo experiments.

Start Candidate Compound (e.g., 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine) Synthesis Chemical Synthesis and Radiolabeling (¹¹C or ¹⁸F) Start->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro Binding_Assay Competitive Binding Assay (vs. [³H]PiB on AD brain homogenates) In_Vitro->Binding_Assay Autoradiography In Vitro Autoradiography (on post-mortem AD brain tissue) In_Vitro->Autoradiography In_Vivo In Vivo Evaluation (in animal models, e.g., transgenic mice) Binding_Assay->In_Vivo Autoradiography->In_Vivo PET_Imaging PET Imaging Studies (in non-human primates and humans) In_Vivo->PET_Imaging End Validated PET Tracer PET_Imaging->End

Figure 2: Standardized workflow for the evaluation of novel amyloid-β PET tracers.

Key Experimental Protocols

1. Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for Aβ plaques by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]PiB) for binding sites in human AD brain homogenates.

  • Materials: Post-mortem human brain tissue from confirmed AD patients, [³H]PiB, test compound, phosphate-buffered saline (PBS), filtration apparatus.

  • Procedure:

    • Prepare brain homogenates from the frontal cortex of AD patients.

    • Incubate the homogenates with a fixed concentration of [³H]PiB and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]PiB (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

2. In Vitro Autoradiography

This technique provides a visual confirmation of the specific binding of a radiolabeled tracer to Aβ plaques in brain tissue sections.

  • Materials: Cryostat-sectioned post-mortem human AD brain tissue, radiolabeled test compound, blocking solutions, phosphor imaging plates or X-ray film.

  • Procedure:

    • Thaw-mount the brain sections onto microscope slides.

    • Incubate the sections with the radiolabeled test compound.

    • To determine non-specific binding, a parallel set of sections is incubated with the radiolabeled tracer in the presence of a high concentration of a known Aβ-binding compound (e.g., unlabeled PiB).

    • Wash the sections to remove unbound tracer.

    • Expose the dried sections to a phosphor imaging plate or X-ray film.

    • The resulting image will show the distribution of the tracer in the brain tissue, with high signal intensity expected in amyloid-rich regions like the cortex.

Conclusion

References

  • Klunk, W. E., Engler, H., Nordberg, A., Wang, Y., Blomqvist, G., Holt, D. P., ... & Långström, B. (2004). Imaging brain amyloid in Alzheimer's disease with Pittsburgh Compound-B. Annals of Neurology, 55(3), 306-319. [Link]

  • Nelissen, N., Van Laere, K., Thurfjell, L., Owenius, R., Vandenbulcke, M., Koole, M., ... & Vandenberghe, R. (2009). A phase I study of [18F]GE067, a novel 18F-labeled amyloid imaging agent. Journal of Nuclear Medicine, 50(8), 1251-1259. [Link]

  • Rowe, C. C., & Villemagne, V. L. (2013). Amyloid imaging with PET in Alzheimer's disease. International Psychogeriatrics, 25(4), 545-555. [Link]

A Comparative Guide to Confirming the Purity of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous confirmation of a compound's purity is a cornerstone of safety and efficacy. For novel molecules like 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a robust analytical methodology is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for determining the purity of this benzothiazole derivative. The methodologies presented are grounded in established chromatographic principles and validated against internationally recognized guidelines to ensure scientific integrity.

The Critical Role of Purity in Drug Development

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, with its molecular formula C₁₁H₁₄N₂OS and a molecular weight of 222.31, is a compound of interest in medicinal chemistry.[1][2][3] Impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a potential drug candidate. Therefore, a highly sensitive and specific analytical method is paramount for its characterization.

Primary Analytical Approach: Reversed-Phase HPLC-UV

A reversed-phase HPLC method with UV detection is a widely adopted and robust technique for the purity analysis of non-volatile organic compounds.[4][5] The selection of this method for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is based on its aromatic structure, which imparts strong UV absorbance, and its moderate polarity, making it amenable to reversed-phase separation.

Causality Behind Experimental Choices

The development of a successful HPLC method hinges on the judicious selection of several key parameters. For 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, the following choices are rationalized:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and selectivity for a broad range of analytes. The non-polar octadecylsilyl stationary phase interacts with the non-polar regions of the analyte, leading to its retention.

  • Mobile Phase: A gradient elution with a mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile or methanol) is chosen.[6] This allows for the effective separation of the main compound from potential impurities with varying polarities. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[6] A buffer, such as ammonium acetate, is included to maintain a consistent pH, which is crucial for the reproducible ionization state of the amine functional group and, consequently, its retention time.[7]

  • Detection: Given the presence of the benzothiazole chromophore, UV detection is the most straightforward and sensitive method. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure optimal sensitivity. A photodiode array (PDA) detector can be invaluable during method development to assess peak purity and identify the optimal detection wavelength.[8]

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Sample in Diluent Injector Autosampler SamplePrep->Injector Inject Sample MobilePhasePrep Prepare & Degas Mobile Phase Pump Pump MobilePhasePrep->Pump Pump->Injector Mobile Phase Flow Column C18 Column Injector->Column Mobile Phase Flow Detector UV/PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Generate Purity Report Integration->Report

Caption: Workflow for HPLC purity analysis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Step-by-Step Experimental Protocol: Reversed-Phase HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water, adjust the pH to 4.5 with acetic acid, and filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Preparation:

    • Accurately weigh and dissolve the 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically in the range of 254-280 nm for such aromatic compounds).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity of the main peak using the area normalization method.

Comparative Analysis: HPLC vs. UHPLC

For high-throughput screening and instances requiring enhanced sensitivity, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a significant advancement over traditional HPLC.[9][10]

The UHPLC Advantage

UHPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns packed with sub-2 µm particles.[9][10] This leads to several key performance improvements:

  • Increased Resolution: The smaller particle size results in more efficient separation of closely eluting peaks, which is critical for resolving complex impurity profiles.[9]

  • Enhanced Sensitivity: Narrower peaks lead to a better signal-to-noise ratio, allowing for the detection and quantification of trace-level impurities.[9]

  • Faster Analysis Times: The higher optimal linear velocity of smaller particles allows for faster flow rates and shorter run times without sacrificing resolution.[9][11]

Performance Comparison: HPLC vs. UHPLC
ParameterHPLCUHPLCRationale for Difference
Particle Size 3-5 µm< 2 µmSmaller particles provide a greater surface area for interaction, leading to higher efficiency.[9][10]
System Pressure Up to 6,000 psiUp to 15,000 psiHigher pressure is required to force the mobile phase through the densely packed smaller particle columns.[10]
Analysis Time 20-30 min2-5 minHigher flow rates and shorter columns can be used with smaller particles, significantly reducing run times.[11]
Resolution GoodExcellentIncreased efficiency from smaller particles leads to sharper peaks and better separation of components.[9]
Sensitivity GoodExcellentNarrower peaks result in a higher signal-to-noise ratio, improving detection limits.[9]
Solvent Consumption HigherLowerShorter run times and lower flow rates (in some cases) lead to reduced solvent usage.

Method Validation: A Trustworthy System

Any analytical method intended for pharmaceutical quality control must be validated to ensure its reliability.[12][13] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated.[14][15]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][16]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12][14] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[14]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion: Selecting the Appropriate Technique

For routine purity analysis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a well-validated HPLC-UV method provides a robust, reliable, and cost-effective solution. However, in a high-throughput drug discovery environment or when dealing with complex impurity profiles at very low levels, the superior speed, resolution, and sensitivity of UHPLC make it the preferred technique. The choice between these two powerful analytical tools should be guided by the specific requirements of the analysis, including the desired throughput, the complexity of the sample, and the required level of sensitivity.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 32(8), 564-575. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Jain, A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]

  • Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. Retrieved from [Link]

  • Chen, S. H., & Wu, H. L. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(21), 5257–5263. Retrieved from [Link]

  • Waters Corporation. (n.d.). COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 6-ETHOXY-N,N-DIMETHYL-2-BENZOTHIAZOLAMINE. Retrieved from [Link]

  • Li, D., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 33(10), 1488-1496. Retrieved from [Link]

  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 38(11), 596-607. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (2024, April 29). 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Gette, M. T., et al. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 609. Retrieved from [Link]

  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Liu, Y., et al. (2020). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Accreditation and Quality Assurance, 25(5), 337-344. Retrieved from [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(7), 1664. Retrieved from [Link]

  • ResearchGate. (2025, December 28). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[9][11]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved from [Link]

Sources

A Researcher's Guide to Evaluating the Biological Efficacy of Novel Inhibitors: A Case Study of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Characterizing Novel Chemical Entities

In the dynamic landscape of drug discovery, the emergence of novel chemical entities presents both exciting opportunities and significant challenges. While the chemical synthesis and properties of a compound like 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine may be well-defined[1][2], its biological efficacy often remains a black box. As of this writing, public-domain literature does not contain specific biological activity data for this particular compound. This guide, therefore, is designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for characterizing the biological efficacy of such a novel compound.

Using 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as a hypothetical case study, we will navigate the experimental workflow required to determine its inhibitory potential. Benzothiazole scaffolds are known to be privileged structures in medicinal chemistry, frequently associated with the inhibition of protein kinases and demonstrating anticancer properties[3][4][5]. Based on this precedent, we will proceed with the hypothesis that our compound of interest is a protein kinase inhibitor, specifically targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer[6].

This guide will provide not only the "what" but also the "why" behind each experimental choice, ensuring a robust and scientifically sound evaluation. We will cover initial screening, potency determination, mechanism of action studies, and cell-based assays, all while emphasizing how to benchmark the compound's performance against established inhibitors.

Part 1: Initial Biochemical Evaluation - Does the Compound Inhibit the Target?

The first crucial step is to determine if 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine has any direct inhibitory effect on our hypothetical target, the PI3Kα kinase. A common and effective method for this is a biochemical assay that measures the enzymatic activity of the target.

Experimental Workflow: Initial Inhibitor Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine in DMSO Assay_Setup Set up Reaction: Enzyme + Inhibitor (or DMSO) + Substrate + ATP Compound_Prep->Assay_Setup Target_Prep Purify Recombinant PI3Kα Enzyme Target_Prep->Assay_Setup Substrate_Prep Prepare Substrate (e.g., PIP2) and ATP Substrate_Prep->Assay_Setup Incubation Incubate at Optimal Temperature (e.g., 30°C) Assay_Setup->Incubation Detection Detect Product Formation (e.g., ADP-Glo Assay) Incubation->Detection Data_Analysis Calculate Percent Inhibition Relative to DMSO Control Detection->Data_Analysis Decision Decision Point: Is Inhibition >50% at Screening Concentration? Data_Analysis->Decision

Caption: Workflow for initial screening of a novel inhibitor.

Detailed Protocol: PI3Kα ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal in the presence of the inhibitor indicates a reduction in kinase activity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in 100% DMSO.

    • Prepare a working solution of recombinant human PI3Kα enzyme in an appropriate kinase buffer.

    • Prepare a solution of the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP at a concentration near the Km for the enzyme.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the test compound (e.g., at a final concentration of 10 µM) or DMSO (as a negative control).

    • Add 2 µL of the PI3Kα enzyme solution and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of the PIP2/ATP substrate mix.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

Part 2: Quantifying Potency - The IC50 Determination

Once initial inhibitory activity is confirmed, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor[7].

Experimental Workflow: IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Create a Serial Dilution of the Inhibitor (e.g., 10 concentrations) Assay_Plate Perform Kinase Assay with Each Inhibitor Concentration Serial_Dilution->Assay_Plate Dose_Response Plot % Inhibition vs. log[Inhibitor] Assay_Plate->Dose_Response Curve_Fit Fit Data to a Sigmoidal Dose-Response Curve Dose_Response->Curve_Fit IC50_Calc Determine the IC50 Value Curve_Fit->IC50_Calc

Caption: Workflow for determining the IC50 of an inhibitor.

Detailed Protocol: Dose-Response Assay

This protocol is an extension of the initial screening assay.

  • Inhibitor Preparation: Prepare a serial dilution of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, typically in a 1:3 or 1:5 ratio, to cover a wide concentration range (e.g., from 100 µM down to 1 nM).

  • Assay Execution: Perform the PI3Kα ADP-Glo™ Kinase Assay as described previously, but with each concentration of the serially diluted inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.

Comparative Data Analysis

To put the potency of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine into context, it is essential to compare its IC50 value with that of known, well-characterized PI3Kα inhibitors.

InhibitorTarget(s)IC50 (PI3Kα)Reference
6-Ethoxy-N,N-dimethylbenzothiazol-2-amine PI3Kα (Hypothetical) [Experimental Value] This Study
Alpelisib (BYL719)PI3Kα5 nMPublished Literature
Taselisib (GDC-0032)PI3Kα, β, δ, γ1.1 nMPublished Literature
WortmanninPan-PI3K2-4 nMPublished Literature

This table presents a template for comparing the potency of the novel compound against established inhibitors. The IC50 values for the reference compounds are representative values from the literature.

Part 3: Understanding the Mechanism of Action (MOA)

Determining the IC50 tells us how potent an inhibitor is, but it doesn't tell us how it works. Mechanism of action (MOA) studies are crucial for understanding how the inhibitor interacts with the enzyme. The most common reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive[8].

Hypothetical Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP → ADP PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocol: Enzyme Kinetics with Varying Substrate Concentrations

To determine the MOA, we perform the kinase assay with varying concentrations of both the inhibitor and the substrate (ATP).

  • Assay Setup: Create a matrix of reaction conditions with at least five concentrations of ATP (spanning from 0.5x Km to 5x Km) and at least five concentrations of the inhibitor (spanning its IC50 value).

  • Data Collection: Measure the initial reaction velocity for each condition.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).

    • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Km is unchanged, while Vmax decreases with inhibitor concentration.

    • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease with inhibitor concentration.

Part 4: Cellular Efficacy and Target Engagement

A compound that is potent in a biochemical assay may not be effective in a cellular context due to factors like cell permeability and stability[7][9]. Therefore, it is crucial to assess the inhibitor's activity in a relevant cancer cell line that is known to be dependent on PI3K signaling (e.g., MCF-7 breast cancer cells).

Experimental Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)
  • Cell Culture: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine for 72 hours.

  • Viability Measurement: Measure cell viability using a standard method like the MTT assay or the luminescent CellTiter-Glo® assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data for Cellular Assays
InhibitorCell LineGI50Reference
6-Ethoxy-N,N-dimethylbenzothiazol-2-amine MCF-7 [Experimental Value] This Study
Alpelisib (BYL719)MCF-7~150 nMPublished Literature
Taselisib (GDC-0032)MCF-7~50 nMPublished Literature

This table provides a template for comparing the cellular potency of the novel compound.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, experimental framework for the initial biological characterization of a novel compound, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. By following this structured approach, researchers can move from an unknown chemical entity to a well-characterized inhibitor with a defined potency, mechanism of action, and initial cellular efficacy.

The data generated through these experiments would provide a solid foundation for further preclinical development, including selectivity profiling against a panel of other kinases, in vivo efficacy studies in animal models, and ADME/Tox profiling. The systematic comparison to established inhibitors at each stage is critical for understanding the potential advantages and liabilities of a new compound and for making informed decisions in the drug discovery process.

References

  • Supuran, C. T., & Winum, J. Y. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. Retrieved from [Link]

  • Bull, F., et al. (2016). Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. Biochemistry. Retrieved from [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Alpan, A. S., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Osmaniye, D., et al. (2020). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. Retrieved from [Link]

  • Verma, A., et al. (2023). BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Çevik, Ö., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • Sharma, A., et al. (2023). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules. Retrieved from [Link]

  • Xie, H., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2021). Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Retrieved from [Link]

Sources

A Comparative Spectroscopic Journey: From 4-Ethoxyaniline to 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of medicinal chemistry, the 2-aminobenzothiazole scaffold is a cornerstone, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth spectral comparison of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine and its precursors, offering a detailed roadmap for its synthesis and characterization. By dissecting the changes in NMR, IR, and Mass Spectra at each synthetic step, we aim to equip researchers with the practical insights needed for unambiguous compound identification and a deeper understanding of structure-property relationships.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a multi-step process that begins with readily available starting materials and proceeds through a key thiourea intermediate. The chosen synthetic route is a modification of established methods for 2-aminobenzothiazole synthesis, which often involve the cyclization of a substituted phenylthiourea.[2]

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization A 4-Ethoxyaniline C N-(4-ethoxyphenyl)-N',N'-dimethylthiourea (Intermediate) A->C Base (e.g., Triethylamine) Solvent (e.g., THF) B Dimethylthiocarbamoyl Chloride B->C D N-(4-ethoxyphenyl)-N',N'-dimethylthiourea (Intermediate) E 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (Final Product) D->E Oxidizing Agent (e.g., Bromine) Solvent (e.g., Acetic Acid)

Caption: Synthetic workflow for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Experimental Protocols

Synthesis of N-(4-ethoxyphenyl)-N',N'-dimethylthiourea (Intermediate)
  • To a stirred solution of 4-ethoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thiourea intermediate.

Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (Final Product)
  • Dissolve N-(4-ethoxyphenyl)-N',N'-dimethylthiourea (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Spectral Data Comparison: A Tale of Molecular Transformation

The following sections provide a detailed comparison of the spectral data for the starting materials, the intermediate, and the final product. This comparative analysis is crucial for confirming the success of each synthetic step.

4-Ethoxyaniline (Precursor 1)

Structure:

4-Ethoxyaniline C8H11NO

Caption: Molecular structure of 4-Ethoxyaniline.

¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.75d, J=8.8 Hz2HAr-H (ortho to NH₂)
6.65d, J=8.8 Hz2HAr-H (ortho to OEt)
3.98q, J=7.0 Hz2H-OCH₂CH₃
3.55br s2H-NH₂
1.39t, J=7.0 Hz3H-OCH₂CH₃

¹³C NMR (CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
152.0Ar-C (C-OEt)
139.8Ar-C (C-NH₂)
115.9Ar-CH (ortho to NH₂)
115.7Ar-CH (ortho to OEt)
63.9-OCH₂CH₃
14.9-OCH₂CH₃

IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (asymmetric and symmetric)
3050-3000Ar C-H stretching
2980-2850Aliphatic C-H stretching
1620N-H bending
1510Aromatic C=C stretching
1240C-O stretching (aryl ether)

Mass Spectrum (EI):

m/zInterpretation
137[M]⁺ (Molecular ion)
108[M - C₂H₅]⁺
80[M - C₂H₅O - HCN]⁺
N,N-Dimethylthiourea (Precursor 2)

Structure:

N_N_Dimethylthiourea C3H8N2S

Caption: Molecular structure of N,N-Dimethylthiourea.[3]

¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.50br s2H-NH
3.02d, J=4.9 Hz6H-CH₃

¹³C NMR (CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
183.1C=S
31.6-CH₃

IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3200-3100N-H stretching
2950-2850Aliphatic C-H stretching
1560C-N stretching and N-H bending
1350C=S stretching

Mass Spectrum (EI):

m/zInterpretation
104[M]⁺ (Molecular ion)
71[M - SH]⁺
58[CH₃NCS]⁺
N-(4-ethoxyphenyl)-N',N'-dimethylthiourea (Intermediate)

Structure:

Thiourea_Intermediate cluster_intermediate N-(4-ethoxyphenyl)-N',N'-dimethylthiourea Intermediate C_11H_16N_2OS

Caption: Molecular structure of the thiourea intermediate.

Predicted ¹H NMR (CDCl₃, 400 MHz):

The formation of the thiourea from 4-ethoxyaniline will lead to a downfield shift of the aromatic protons due to the electron-withdrawing nature of the thiourea group. The -NH₂ protons will be replaced by a single -NH proton, and new signals for the N,N-dimethyl group will appear.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0br s1HAr-NH
7.3-7.5m2HAr-H (ortho to NH)
6.8-7.0m2HAr-H (ortho to OEt)
4.05q, J=7.0 Hz2H-OCH₂CH₃
3.15s6H-N(CH₃)₂
1.42t, J=7.0 Hz3H-OCH₂CH₃

Predicted ¹³C NMR (CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~181C=S
~156Ar-C (C-OEt)
~131Ar-C (C-NH)
~126Ar-CH (ortho to NH)
~115Ar-CH (ortho to OEt)
~64-OCH₂CH₃
~40-N(CH₃)₂
~15-OCH₂CH₃

Predicted IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3200N-H stretching
3050-3000Ar C-H stretching
2980-2850Aliphatic C-H stretching
1540C-N stretching and N-H bending
1510Aromatic C=C stretching
1340C=S stretching
1245C-O stretching (aryl ether)

Predicted Mass Spectrum (EI):

m/zInterpretation
224[M]⁺ (Molecular ion)
152[M - N(CH₃)₂S]⁺
137[4-ethoxyaniline]⁺
72[CSN(CH₃)₂]⁺
6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (Final Product)

Structure:

Final_Product C11H14N2OS

Sources

Navigating the Maze of Specificity: A Comparative Guide to Cross-Reactivity Studies for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its specificity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental results, toxicity, and ultimately, late-stage clinical failures.[1][2] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using the investigational compound 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as a case study.

While 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a real chemical structure, for the purposes of this guide, we will treat it as a novel discovery—a potent and selective inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which has been identified as a key driver in a specific subtype of pancreatic cancer. Our objective is to build a robust data package to evaluate its selectivity and predict potential safety liabilities.

The Imperative of Early and Systematic Cross-Reactivity Profiling

The core principle of a successful drug discovery program is to identify and mitigate risks as early as possible. Undesirable off-target activities are a major cause of attrition.[3] A systematic, tiered approach to cross-reactivity profiling allows for the efficient allocation of resources, enabling rapid go/no-go decisions and guiding medicinal chemistry efforts to optimize selectivity. This guide will delineate a three-tiered strategy, moving from broad, high-throughput screening to detailed mechanistic studies.

A Tiered Strategy for De-risking a Novel Kinase Inhibitor

The proposed workflow for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is designed to provide a progressively deeper understanding of its interaction profile across the proteome. This approach balances breadth of coverage with depth of analysis, ensuring that potential liabilities are identified and characterized efficiently.

Tiered_Cross_Reactivity_Workflow cluster_0 Phase 1: Early Discovery cluster_1 Phase 2: Selectivity & Safety Profiling cluster_Tier1 Tier 1: Broad Screening (Single Concentration) cluster_Tier2 Tier 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Preclinical Development Start Compound Synthesis (6-Ethoxy-N,N-dimethylbenzothiazol-2-amine) Primary_Assay Primary Target Assay Potency at Kinase X (IC50) Start->Primary_Assay Tier1_Screen Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) @ 10 µM Primary_Assay->Tier1_Screen Kinome_Scan Kinome-wide Panel (e.g., DiscoverX KINOMEscan) @ 1 µM Primary_Assay->Kinome_Scan CYP450_Screen CYP450 Inhibition Panel @ 10 µM Primary_Assay->CYP450_Screen Tier2_DoseResponse Dose-Response Assays (IC50/Ki) for Tier 1 Hits >50% Inhibition Tier1_Screen->Tier2_DoseResponse Kinome_Scan->Tier2_DoseResponse CYP450_Screen->Tier2_DoseResponse Tier3_Functional Functional & Cellular Assays for Potent Off-Targets Tier2_DoseResponse->Tier3_Functional CETSA Cellular Thermal Shift Assay (CETSA) Confirming Target Engagement in Cells Tier2_DoseResponse->CETSA Decision Go/No-Go Decision Risk-Benefit Assessment Tier3_Functional->Decision CETSA->Decision

Figure 1: A tiered workflow for assessing the cross-reactivity of a novel compound.

Tier 1: Broad Panel Screening for Hazard Identification

The initial step is to cast a wide net. The goal is not to precisely quantify interactions but to rapidly identify potential off-target liabilities using industry-standard safety pharmacology panels.[4] Our investigational compound would be screened at a single, high concentration (typically 1-10 µM) against a diverse set of targets known to be implicated in adverse drug reactions.

A typical Tier 1 screen would include:

  • General Safety Panel: A panel like the Eurofins SafetyScreen44 or Reaction Biology's InVEST44 provides a cost-effective way to assess activity against a curated list of ~44 targets, including GPCRs, ion channels, transporters, and enzymes.[5][6] A result showing greater than 50% inhibition at 10 µM is considered a "hit" that warrants further investigation.[7]

  • Kinome-wide Profiling: Since our primary target is a kinase, assessing selectivity against the broader human kinome is essential. Kinase inhibitors are notoriously promiscuous.[3][8] Platforms like the DiscoverX KINOMEscan® offer panels of over 480 kinases, providing a comprehensive view of selectivity.[9][10] This is crucial for understanding potential off-target efficacy and toxicity.[11]

  • Cytochrome P450 (CYP) Inhibition: Early assessment of potential drug-drug interactions is critical.[12] Screening against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) can flag the potential for metabolic liabilities.[13][14]

Illustrative Tier 1 Data for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

The following table presents hypothetical data from a Tier 1 screening campaign.

Target Panel Target Assay Type Concentration % Inhibition/Activity Interpretation
Primary Target Kinase X Enzyme Inhibition100 nM95%Potent on-target activity
SafetyScreen44 hERG (Kv11.1)Radioligand Binding10 µM65% Hit: Potential cardiotoxicity risk[15]
Dopamine D2 ReceptorRadioligand Binding10 µM15%No significant interaction
Muscarinic M1 ReceptorRadioligand Binding10 µM8%No significant interaction
COX-1Enzyme Inhibition10 µM22%No significant interaction
KINOMEscan Kinase Y (related)Competition Binding1 µM78% Hit: Potential off-target kinase
Kinase Z (unrelated)Competition Binding1 µM55% Hit: Potential off-target kinase
Over 400 other kinasesCompetition Binding1 µM<35%Generally selective profile
CYP450 Panel CYP2D6Enzyme Inhibition10 µM82% Hit: Potential for drug-drug interactions
CYP3A4Enzyme Inhibition10 µM18%No significant interaction

Note: Data is hypothetical and for illustrative purposes only.

From this initial screen, we have identified three primary areas of concern: potent inhibition of the hERG channel, cross-reactivity with two other kinases (Y and Z), and significant inhibition of the metabolic enzyme CYP2D6. These hits must now be advanced to Tier 2 for quantitative analysis.

Tier 2: Potency Determination for Off-Target Hits

The goal of Tier 2 is to move from qualitative flagging to quantitative assessment. For each significant hit identified in Tier 1, a full dose-response curve is generated to determine the potency of the interaction, typically expressed as an IC50 (for enzyme inhibition) or Kᵢ (for receptor binding) value.[16] This data is critical for establishing a "selectivity window"—the ratio of potency against off-targets versus the primary target. A larger window indicates greater selectivity and a lower risk of off-target effects at therapeutic concentrations.

Experimental Protocol 1: Kinase Inhibition Assay (Generic Luminescence-Based)

This protocol is designed to determine the IC50 value of an inhibitor against a purified kinase.

Objective: To quantify the potency of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine against Kinase X (primary target), Kinase Y, and Kinase Z.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the compound in DMSO.

    • Prepare kinase, substrate peptide, and ATP solutions in the appropriate kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of diluted compound or DMSO (as a control) to the assay wells.

    • Add 5 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and quantify the remaining ATP by adding 10 µL of a detection reagent (e.g., ADP-Glo™). The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Tier 2 Data for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine
Target Assay Type IC50 / Kᵢ (nM) Selectivity Window (vs. Kinase X) Interpretation
Kinase X (Primary) Enzyme Inhibition15 -Potent on-target activity
hERG ChannelRadioligand Binding95063-foldModerate risk; requires functional follow-up.[17]
Kinase YEnzyme Inhibition25017-foldLow selectivity; may contribute to phenotype or toxicity.
Kinase ZEnzyme Inhibition3,500233-foldAcceptable selectivity window.
CYP2D6Enzyme Inhibition1,20080-foldPotential for drug-drug interactions at high doses.

Note: Data is hypothetical and for illustrative purposes only.

The Tier 2 data provides crucial context. The 63-fold selectivity against the hERG channel is a concern and warrants further investigation in a functional assay. The low 17-fold selectivity against Kinase Y is also a red flag, suggesting that this off-target activity may occur at clinically relevant exposures.

Tier 3: Mechanistic and Cellular Validation

Tier 3 studies are employed for the most significant off-target interactions to understand their functional consequences in a more physiologically relevant setting. This often involves moving from biochemical assays with purified proteins to cell-based assays. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound engages its intended target (and potential off-targets) within the complex milieu of a living cell.[18]

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine engages Kinase X and the off-target Kinase Y in intact cells.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10] This change in thermal stability can be measured by quantifying the amount of soluble protein remaining after heat treatment.[1]

Methodology:

  • Cell Treatment:

    • Culture cells expressing the target proteins to ~80% confluency.

    • Treat the cells with the test compound (e.g., at 10x the IC50) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of the specific target protein (e.g., Kinase X or Kinase Y) in the soluble fraction using a method like Western Blot or an immunoassay.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

CETSA_Workflow A 1. Treat Cells (Compound or Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Proteins (Supernatant) D->E Analyze F Aggregated Proteins (Pellet) D->F Discard G 5. Quantify Target Protein (e.g., Western Blot) E->G H 6. Plot Melting Curve G->H

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

A positive CETSA result for both Kinase X and Kinase Y would confirm that our compound enters cells and binds to both its intended target and a key off-target, validating the biochemical findings and highlighting the need to address this polypharmacology through medicinal chemistry.

Conclusion and Forward Look

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of a novel investigational compound, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. By employing a tiered strategy, researchers can efficiently identify and quantify off-target interactions, moving from broad screening to detailed cellular validation. The hypothetical data presented here illustrates how this process can uncover critical safety liabilities (hERG inhibition), potential drug-drug interactions (CYP450 inhibition), and a lack of selectivity (Kinase Y cross-reactivity) that must be addressed to advance a compound toward clinical development. Objective, data-driven assessment of a compound's selectivity profile is not merely a regulatory requirement; it is a cornerstone of sound scientific research and the foundation for developing safer, more effective medicines.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery website.

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from Eurofins Discovery website.

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website.[12]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from Eurofins Discovery website.

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from Bienta website.[13]

  • Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from Eurofins Scientific website.[19]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from Technology Networks website.[9]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from LifeNet Health LifeSciences website.[14]

  • DiscoverX. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from Drug Target Review website.[10]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website.[20]

  • OracleBio. (n.d.). A Quick Beginner’s Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from OracleBio website.[1]

  • PR Newswire. (2020). Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. Retrieved from PR Newswire website.[5]

  • Synapse. (2024). What are hERG blockers and how do they work? Retrieved from Patsnap website.[15]

  • BenchChem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Cuny, G. D., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Cell Communication and Signaling, 10(1), 1-15.[8]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. (Note: This is a highly relevant authoritative source for kinase inhibitor off-targets.)
  • Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19-34.[21]

  • Patsnap Synapse. (2025). Why are GPCRs good drug targets? Retrieved from Patsnap website.[22]

  • AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications. Retrieved from AnaPath Research website.[23]

  • Na, Y., et al. (2014). Successful reduction of off-target hERG toxicity by structural modification of a T-type calcium channel blocker. Bioorganic & Medicinal Chemistry Letters, 24(5), 1364-1368.[24]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.
  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. Retrieved from ResearchGate.[25]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from Charles River Laboratories website.[26]

  • ecancer. (2012). Kinase targets and anti-targets in cancer poly-pharmacology. Retrieved from ecancer website.[11]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from ICR website.[27]

  • Histowiz. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved from Histowiz website.[28]

  • DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from DiscoverX website.[29]

  • Fierce Biotech. (2011). DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. Retrieved from Fierce Biotech website.[30]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from Creative Biolabs website.[31]

  • Kyinno Bio. (n.d.). Small Molecule Drug Trends. Retrieved from Kyinno Bio website.[32]

  • Aronov, A. M. (2008). Tuning out of hERG. Current Opinion in Drug Discovery & Development, 11(1), 128-140.[17]

  • Kyinno Bio. (n.d.). What are the different types of drugs available for Small molecule-drug conjugates? Retrieved from Kyinno Bio website.[33]

  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858.[34]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from ResearchGate.[4]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website.[6]

  • Hauser, A. S., et al. (2017). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 121(10), 1143-1147.[35]

  • Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Molecular Pharmacology, 93(4), 251-258.[36]

  • Wikipedia. (n.d.). RNA-targeting small molecule drugs. Retrieved from Wikipedia.[37]

  • Drug Discovery Chemistry. (2021). RNA-Targeting Small Molecule Drugs. Retrieved from Drug Discovery Chemistry website.[38]

  • Eurofins Scientific. (n.d.). Pharma Services Data Access Portals. Retrieved from Eurofins Scientific website.[39]

  • El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13217.[40]

  • Wikipedia. (n.d.). Terfenadine. Retrieved from Wikipedia.[41]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from bioRxiv.[7]

  • Eurofins Scientific. (n.d.). CEREP Laboratories France. Retrieved from Eurofins Scientific website.[42]

  • Drug Discovery and Development. (2017). GPCRs, desirable therapeutic targets in oncology. Retrieved from Drug Discovery and Development website.[43]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from Creative Biolabs website.[44]

Sources

A Senior Application Scientist's Guide to Benchmarking 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (PI-103) in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating PI-103 in the Landscape of PI3K/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a cornerstone of cell biology, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in oncology has rendered it a high-priority target for therapeutic development.[2][3] Within the arsenal of chemical tools used to probe this pathway, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, more commonly known as PI-103 , stands out as a highly potent, first-generation dual inhibitor of both Class I PI3K isoforms and the mTOR kinase.[4][5]

PI-103, a synthetic small molecule of the pyridofuropyrimidine class, was instrumental in early research for validating the therapeutic concept of dual pathway blockade.[4][6] By inhibiting PI3K, it prevents the conversion of PIP2 to PIP3, and by inhibiting mTOR (both mTORC1 and mTORC2 complexes), it blocks downstream phosphorylation of key effectors like S6 Kinase and Akt at Ser473.[7][8][9] However, PI-103's utility is primarily confined to preclinical and in vitro settings due to significant metabolic liabilities, including rapid clearance and poor bioavailability, which have precluded its clinical advancement.[4][10][11]

This guide provides a comprehensive framework for researchers to benchmark the performance of PI-103. We will objectively compare its activity against other widely-used PI3K pathway inhibitors, provide validated experimental protocols, and explain the scientific rationale behind these comparative assays.

The PI3K/mTOR Signaling Network

To effectively benchmark inhibitors, a clear understanding of the target pathway is essential. The diagram below illustrates the canonical PI3K/AKT/mTOR signaling axis and highlights the points of intervention for PI-103 and other inhibitor classes.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2->AKT p-Ser473 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PI103_PI3K PI-103 LY294002 Wortmannin PI103_PI3K->PI3K PI103_mTOR PI-103 PI103_mTOR->mTORC2 PI103_mTOR->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Part 1: In Vitro Biochemical Potency and Selectivity

The first step in benchmarking any kinase inhibitor is to determine its direct enzymatic inhibitory activity in a cell-free system. This provides the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.

Causality Behind the Assay: An in vitro kinase assay isolates the enzyme and inhibitor from the complexities of a cellular environment. This allows for a direct measurement of the compound's ability to interfere with the enzyme's catalytic activity—in this case, the phosphorylation of a lipid substrate. A lower IC50 value signifies higher potency.[12]

Comparative IC50 Data

The table below compares the biochemical potency of PI-103 against its primary targets and benchmarks it against other common PI3K pathway inhibitors.

InhibitorTarget(s)PI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)mTORNotes
PI-103 PI3K / mTOR 2-8 nM [7][13]3-88 nM [7][13]3-48 nM [7][13]15-150 nM [7][13]20-83 nM (C1/C2)[7][8]Potent dual inhibitor, also inhibits DNA-PK (IC50 ~2-23 nM).[7][13]
Wortmannin Pan-PI3K~3-5 nM[12]~3-5 nM~3-5 nM~3-5 nMHigh Conc.Potent, covalent, and irreversible pan-PI3K inhibitor.[14][15]
LY294002 Pan-PI3K~1.4 µM[12]~1.4 µM~1.4 µM~1.4 µMHigh Conc.Reversible pan-PI3K inhibitor; significantly less potent than PI-103.[8][12]
GDC-0941 Pan-PI3K≤ 10 nM[5]>10x selective for α over β[16]75 nM33 nM>100x selective for PI3KOrally bioavailable pan-Class I inhibitor.[5]
VS-5584 PI3K / mTOR16 nM[4]68 nM[4]42 nM[4]25 nM[4]37 nM[4]A potent and balanced dual PI3K/mTOR inhibitor.[4]

Data compiled from multiple sources; ranges reflect inter-assay variability.[4][5][7][8][12][13][14][15][16]

Expert Insight: The data clearly positions PI-103 as a highly potent inhibitor, comparable to or exceeding the potency of the classic tool compound Wortmannin and vastly superior to LY294002.[8] Its dual activity against both PI3K and mTOR is a key differentiator. However, newer generation compounds like GDC-0941 and VS-5584 were developed to improve upon the pharmaceutical properties that limit PI-103.[5]

Protocol: In Vitro PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This protocol provides a robust method for determining the IC50 of an inhibitor against a Class I PI3K enzyme. The principle relies on the enzymatic production of PIP3, which then displaces a biotinylated PIP3 tracer from a detection complex, leading to a loss of FRET signal.[17]

Materials:

  • Recombinant PI3K enzyme (e.g., p110α/p85α)

  • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP solution

  • Assay Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl₂, 50 mM NaCl, 0.025 mg/ml BSA, 5 mM DTT (freshly added).[17][18]

  • Test Inhibitor (e.g., PI-103) serially diluted in DMSO.

  • HTRF Detection Reagents: Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotin-PIP3, and Streptavidin-Allophycocyanin (APC).[17]

  • Stop Solution: 50 mM EDTA in assay buffer.

  • 384-well low-volume assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Plating: Add 0.5 µL of serially diluted inhibitor (or DMSO as a vehicle control) to the wells of the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix of PI3K enzyme and PIP2 substrate in 1x Assay Buffer. Add 14.5 µL of this mix to the wells containing the inhibitor. For 'minus enzyme' controls, add 14.5 µL of a mix containing only the PIP2 substrate.[17]

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution (prepared in 1x Assay Buffer) to all wells. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the enzymatic reaction by adding 5 µL of Stop Solution to each well.[17]

  • Detection: Add 5 µL of the pre-mixed HTRF detection reagents to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection complex to equilibrate.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: Cellular Assay Performance

While biochemical assays measure potency, cellular assays are critical for assessing a compound's ability to engage its target in a biological context and elicit a functional response.

Causality Behind the Assays: Moving into a cellular system introduces crucial variables like membrane permeability, intracellular target engagement, and off-target effects. We benchmark performance using two key readouts:

  • Target Engagement: Does the inhibitor block the signaling pathway downstream of the target? This is typically measured by Western Blotting for phosphorylated proteins.

  • Phenotypic Response: Does pathway inhibition translate to a desired biological outcome, such as reduced cell proliferation? This is measured via viability or proliferation assays.

Benchmarking Workflow

The following diagram outlines a logical workflow for a comprehensive benchmarking study.

Benchmarking_Workflow A 1. Compound Selection (PI-103, LY294002, etc.) B 2. In Vitro Kinase Assay (e.g., HTRF, ADP-Glo) A->B C 3. Determine Biochemical IC50 (Potency & Selectivity) B->C D 4. Cell Line Selection (e.g., PTEN-null U87MG, PIK3CA-mutant HCT116) C->D E 5. Cellular Target Engagement (Western Blot for p-AKT, p-S6) D->E F 6. Cellular Phenotypic Assay (Proliferation/Viability) D->F H 8. Comparative Analysis & Conclusion E->H G 7. Determine Cellular IC50/GI50 (Efficacy) F->G G->H

Caption: A logical workflow for benchmarking kinase inhibitors.

Comparative Cellular Activity

PI-103 demonstrates potent anti-proliferative effects in cancer cell lines with a deregulated PI3K pathway.[19] Its cellular potency often tracks with its biochemical potency and is significantly greater than that of LY294002.[8]

Cell LinePathway StatusPI-103 GI50 (µM)LY294002 GI50 (µM)Rationale for Selection
U87MG PTEN-null~0.1 - 0.5[19]>10[8]PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Its absence leads to constitutive pathway activation, making these cells highly sensitive to PI3K inhibitors.[5]
HCT116 PIK3CA H1047R~0.2 - 0.4[19]>10[19]The H1047R mutation in the p110α catalytic subunit (PIK3CA) is an activating mutation, making the pathway oncogenic and sensitive to inhibition.[19]
Detroit 562 PIK3CA H1047R~0.36[7]>10Another PIK3CA-mutant model to confirm findings.[7][19]
PC3 PTEN-null~0.1 - 0.3[19]>10A prostate cancer model with high dependence on the PI3K/AKT pathway for survival.[19]

GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. Data is approximate and compiled from multiple sources.[5][7][8][19]

Expert Insight: The choice of cell line is a critical experimental parameter. Using cell lines with known genetic drivers of pathway activation (like PTEN loss or PIK3CA mutation) creates a self-validating system. The potent effect of PI-103 in these models, compared to the much weaker effect of LY294002, underscores its superior cellular efficacy.[8][19]

Protocol: Western Blot for Pathway Inhibition

This protocol details how to measure the phosphorylation status of AKT (a PI3K/mTORC2 substrate) and S6 Ribosomal Protein (an mTORC1 substrate) following inhibitor treatment.

Materials:

  • Selected cancer cell lines (e.g., U87MG).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails (critical for preserving phosphorylation).[20]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking, as it contains phosphoproteins (casein) that can increase background noise.[21]

  • Primary Antibodies (diluted in 5% BSA/TBST):

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-total-AKT

    • Rabbit anti-phospho-S6 (Ser240/244)

    • Rabbit anti-total-S6

    • Loading control (e.g., anti-GAPDH or β-Actin)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.[22]

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-response of PI-103 (e.g., 0, 0.05, 0.1, 0.5, 1.0 µM) and competitor compounds for a defined period (e.g., 2-4 hours).[3]

  • Lysis: Wash cells with ice-cold PBS, then lyse directly on the plate with ice-cold lysis buffer containing inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at 4°C.[20]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[22]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE, then transfer to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against a phospho-protein (e.g., p-AKT) overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the signal using a chemiluminescence imager.

  • Stripping and Reprobing (Self-Validation): To ensure observed changes in phosphorylation are not due to changes in total protein levels, the blot must be validated. After imaging, strip the membrane using a mild stripping buffer and re-probe with the antibody for the corresponding total protein (e.g., total-AKT).[22] This is a critical control for data integrity.

Conclusion

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (PI-103) is a powerful chemical probe for dissecting the PI3K/mTOR pathway. Benchmarking data confirms it is a highly potent dual inhibitor in both biochemical and cellular contexts, significantly outperforming older inhibitors like LY294002.[8][23] While its pharmaceutical limitations prevent clinical use, its well-characterized potency and selectivity make it an excellent reference compound for academic research and an invaluable tool for validating the biological consequences of dual PI3K/mTOR pathway blockade. The experimental frameworks provided here offer a robust and logically sound approach for any researcher aiming to compare its performance against novel or alternative inhibitors.

References

  • Djuzenova, C. S., et al. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. Oncotarget. Available at: [Link]

  • Gao, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Available at: [Link]

  • Fan, Q.-W., et al. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell. Available at: [Link]

  • Djuzenova, C. S., et al. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells. Oncotarget. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available at: [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics. Available at: [Link]

  • Ebi, H., et al. (2013). Benchmarking effects of mTOR, PI3K, and dual PI3K/mTOR inhibitors in hepatocellular and renal cell carcinoma models developing resistance to sunitinib and sorafenib. PLoS One. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available at: [Link]

  • Jafari, S., et al. (2022). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. Available at: [Link]

  • Raynaud, F. I., et al. (2007). Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases. Cancer Research. Available at: [Link]

  • Hu, L., et al. (2013). PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways. Cancer. Available at: [Link]

  • Aplin, A. E., et al. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bain, J., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal. Available at: [Link]

  • George, B. P., et al. (2015). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PLoS One. Available at: [Link]

  • Gao, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Fabregat, I., et al. (2010). The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells. International Journal of Cancer. Available at: [Link]

  • Dienstmann, R., et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics. Available at: [Link]

  • ResearchGate. (2021). How can I solve my detection problem for phospho-Akt in western blot? Retrieved from [Link]

  • Dienstmann, R., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). Figure W2. PI-103 inhibited cell proliferation and PI3K and mTOR... Retrieved from [Link]

  • Shapiro, G. I. (2009). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Clinical Cancer Research. Available at: [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology. Available at: [Link]

  • ResearchGate. (n.d.). PI3K inhibitors LY294002 and PI-103 reduce viral replication. Retrieved from [Link]

  • Townsend Letter. (2026). Natural mTOR/PI3K Inhibitors in Cancer Therapy. Retrieved from [Link]

  • Wikipedia. (n.d.). Wortmannin. Retrieved from [Link]

  • Wymann, M. P., et al. (1996). Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. Molecular and Cellular Biology. Available at: [Link]

Sources

The Untapped Potential of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine: A Comparative Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative diseases, the identification of novel molecular tools is paramount. This guide introduces 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a benzothiazole derivative with significant, yet underexplored, potential in Alzheimer's disease research and beyond. While direct experimental data for this specific compound is nascent, its structural similarity to a class of well-characterized molecules allows for a robust comparative analysis of its likely applications. This document will serve as a technical guide, providing a framework for its evaluation as both a diagnostic imaging agent and a potential therapeutic candidate, benchmarked against established alternatives.

The Benzothiazole Scaffold: A Cornerstone in Neuroscience Research

The benzothiazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with biological targets relevant to neurodegeneration. Its planar, electron-rich structure allows for effective binding to the beta-sheet-rich amyloid fibrils characteristic of Alzheimer's disease. This has led to the development of benzothiazole-based compounds for two primary applications: in vivo imaging of amyloid plaques and therapeutic intervention through enzyme inhibition.

This guide will explore the prospective applications of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine in these two domains, providing a comparative analysis with established compounds to guide future research.

Part 1: 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as a Putative Amyloid Imaging Agent

The non-invasive detection of amyloid plaques in the brain is a critical tool for the early diagnosis and monitoring of Alzheimer's disease.[1] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are key modalities for this purpose, relying on radiolabeled tracers that can cross the blood-brain barrier and bind to amyloid deposits with high affinity and specificity.[2]

The structural characteristics of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, particularly the benzothiazole core, suggest its potential as an amyloid imaging agent. To contextualize this potential, we compare it with two seminal benzothiazole-based compounds: Thioflavin T and Pittsburgh Compound B (PIB).

Comparative Analysis: Putative Properties vs. Established Agents
Feature6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (Hypothesized)Thioflavin TPittsburgh Compound B (PIB)
Core Structure 2-aminobenzothiazoleBenzothiazole2-arylbenzothiazole
Blood-Brain Barrier Penetration Likely, due to neutral charge and moderate lipophilicityPoor, due to quaternary amine and permanent positive chargeExcellent
Binding Target Amyloid-β aggregatesAmyloid-β aggregatesAmyloid-β aggregates
Binding Affinity (Kd) To be determinedIn the micromolar range for Aβ fibrilsHigh affinity (in the low nanomolar range)[3]
Imaging Modality Potential for radiolabeling (e.g., with ¹¹C or ¹⁸F) for PETPrimarily used for in vitro fluorescence stainingPET ([¹¹C]PIB)[4]

Causality Behind Experimental Choices: The design of amyloid imaging agents hinges on achieving a delicate balance between lipophilicity, for blood-brain barrier penetration, and specificity of binding to amyloid plaques. The N,N-dimethylamino group and the ethoxy substituent on the benzothiazole ring of our target compound are expected to modulate its lipophilicity and binding characteristics. The absence of a permanent charge, a limitation of Thioflavin T, is a significant advantage for in vivo applications.

Experimental Workflow: Evaluation as an Amyloid Imaging Agent

To validate the potential of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as an amyloid imaging agent, a series of established experimental protocols should be followed.

Sources

A Comparative Guide to the Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a significant scaffold in medicinal chemistry, presents several synthetic challenges. This guide provides an in-depth, objective comparison of two distinct synthesis routes for this compound, offering detailed experimental protocols and supporting data to inform your selection of the most appropriate method for your research needs.

Introduction to 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class. This structural motif is found in a variety of biologically active molecules and is of particular interest in the development of agents targeting neurological disorders, including Alzheimer's disease, due to its ability to interact with amyloid plaques.[1][2][3] The ethoxy group at the 6-position and the dimethylamino group at the 2-position are crucial for modulating the compound's physicochemical properties, such as lipophilicity and receptor binding affinity. The selection of a synthetic route can significantly impact the purity, yield, and cost-effectiveness of producing this valuable intermediate.

This guide will compare two primary synthetic strategies:

  • Route 1: Linear Synthesis via Halogenation and Substitution - A classical and widely applicable approach involving the initial formation of the benzothiazole ring followed by functionalization of the 2-amino group.

  • Route 2: Convergent Synthesis via Thiourea Cyclization - A strategy that builds the key thiourea intermediate first, followed by a cyclization step to form the final product.

Comparative Analysis of Synthesis Routes

The following table provides a high-level comparison of the two synthetic routes, highlighting key performance indicators.

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Materials 4-ethoxyaniline, Potassium thiocyanate, Bromine, Formaldehyde, Formic acid4-ethoxyaniline, Carbon disulfide, Methyl iodide, Dimethylamine, Oxidizing agent (e.g., Bromine)
Number of Steps 22
Overall Yield ModeratePotentially Higher
Scalability GoodGood
Reagent Toxicity Use of Bromine requires caution.Use of Carbon disulfide and Methyl iodide requires caution.
Process Complexity Relatively straightforward, well-established reactions.Requires careful control of the thiourea formation and cyclization steps.

Route 1: Linear Synthesis via Halogenation and Substitution

This route follows a well-established pathway for the synthesis of 2-aminobenzothiazoles, known as the Hugershoff reaction, followed by a classical N-alkylation method.[4]

Logical Workflow for Route 1

Route 1 Workflow A 4-Ethoxyaniline C 2-Amino-6-ethoxybenzothiazole A->C Hugershoff Reaction B Potassium Thiocyanate + Bromine B->C E 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine C->E Eschweiler-Clarke Reaction D Formaldehyde + Formic Acid D->E

Caption: Linear synthesis of the target compound.

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

The initial step involves the reaction of 4-ethoxyaniline with potassium thiocyanate in the presence of bromine to form the 2-aminobenzothiazole ring. This electrophilic cyclization is a robust and widely used method for constructing this heterocyclic system.[5]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 4-ethoxyaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (1.1 equivalents) to the solution and stir until fully dissolved.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into a large volume of crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-6-ethoxybenzothiazole.

Expected Yield: 75-85%

Step 2: Dimethylation via Eschweiler-Clarke Reaction

The secondary amine of 2-amino-6-ethoxybenzothiazole is then methylated to the tertiary amine using the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent, offering a clean and high-yielding transformation that avoids the formation of quaternary ammonium salts.[1][2]

Experimental Protocol:

  • To a round-bottom flask, add 2-amino-6-ethoxybenzothiazole (1 equivalent), formic acid (3 equivalents), and formaldehyde (37% aqueous solution, 3 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours. The evolution of carbon dioxide should be observed.

  • Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid.

  • Remove the excess formic acid and formaldehyde under reduced pressure.

  • Basify the residue with a 2 M sodium hydroxide solution until a pH of >10 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Expected Yield: 80-90%

Route 2: Convergent Synthesis via Thiourea Cyclization

This approach involves the pre-formation of a thiourea derivative, which then undergoes an intramolecular cyclization to construct the benzothiazole ring. This can offer advantages in terms of overall yield and purification of the final product.

Logical Workflow for Route 2

Route 2 Workflow A 4-Ethoxyaniline C N,N-Dimethyl-N'-(4-ethoxyphenyl)thiourea A->C Thiourea Formation B Carbon Disulfide + Methyl Iodide + Dimethylamine B->C E 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine C->E Oxidative Cyclization D Oxidizing Agent (e.g., Bromine) D->E

Caption: Convergent synthesis of the target compound.

Step 1: Synthesis of N,N-Dimethyl-N'-(4-ethoxyphenyl)thiourea

The key intermediate for this route is the unsymmetrical thiourea. This can be prepared by reacting 4-ethoxyaniline with an in-situ generated dimethylthiocarbamoyl chloride or a related reactive species.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, addition funnel, and thermometer, dissolve dimethylamine (2 equivalents) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add carbon disulfide (1 equivalent) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of 4-ethoxyaniline (1 equivalent) in dichloromethane.

  • Slowly add a solution of methyl iodide (1 equivalent) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N,N-dimethyl-N'-(4-ethoxyphenyl)thiourea can be purified by recrystallization from a suitable solvent system like ethanol/water.

Expected Yield: 70-80%

Step 2: Oxidative Cyclization to 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

The final step involves an intramolecular electrophilic cyclization of the thiourea derivative. This is typically achieved using an oxidizing agent like bromine, which facilitates the formation of the sulfur-carbon bond and the benzothiazole ring.

Experimental Protocol:

  • Dissolve N,N-dimethyl-N'-(4-ethoxyphenyl)thiourea (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Expected Yield: 85-95%

Conclusion and Recommendations

Both Route 1 and Route 2 offer viable pathways for the synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

  • Route 1 is a more traditional and well-documented approach. The starting materials are readily available, and the reactions are generally high-yielding and easy to perform. The Eschweiler-Clarke reaction is a particularly efficient method for the final dimethylation step. This route is likely a good choice for researchers who prefer established and reliable procedures.

  • Route 2 presents a more convergent strategy. While the preparation of the thiourea intermediate may require more careful optimization, the final cyclization step is typically very efficient. This route may be advantageous for large-scale synthesis as it can potentially lead to higher overall yields and simpler purification of the final product.

The ultimate choice of synthesis route will depend on the specific needs and capabilities of the research laboratory, including the availability of starting materials, expertise with particular reaction types, and the desired scale of production. It is recommended to perform small-scale trial reactions of both routes to determine the most efficient and practical method for your specific application.

References

  • Mathis, C. A., Wang, Y., Holt, D. P., Huang, G.-F., Debnath, M. L., & Klunk, W. E. (2003). Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents. Journal of Medicinal Chemistry, 46(13), 2740–2754.
  • Ono, M., Wilson, A., Nobuhara, Y., Watanabe, H., & Saji, H. (2007). 11C-labeled aminophenylbenzothiazoles for imaging of amyloid plaques in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 17(6), 1643–1646.
  • Mishra, A. K., Sharma, S., & Tiwari, V. (2010). Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • Hugershoff, A. (1903). Ueber neue Bildungsweisen von Benzthiazolen. Berichte der deutschen chemischen Gesellschaft, 36(3), 3121-3134.
  • Jacobson, P. (1886). Ueber die Einwirkung von Schwefel auf p-Toluidin. Berichte der deutschen chemischen Gesellschaft, 19(1), 1067-1072.
  • Reid, E. E. (1966). Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2012).
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Organic Syntheses, Coll. Vol. 2, p.31 (1943); Vol. 18, p.3 (1938).
  • Organic Syntheses, Coll. Vol. 3, p.725 (1955); Vol. 26, p.63 (1946).

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their potential as anticancer, anti-inflammatory, antifungal, and antidiabetic agents.[1][3][4][5] This guide focuses on a specific derivative, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, providing a predictive comparison of its in vitro and in vivo activities based on extensive data from structurally analogous compounds.

While direct experimental data for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is not extensively available in peer-reviewed literature, a comprehensive analysis of structure-activity relationships (SAR) within the 2-aminobenzothiazole class allows for a robust, data-driven extrapolation of its likely biological profile. The presence of an ethoxy group at the 6-position and an N,N-dimethyl moiety at the 2-amino position are key structural features anticipated to modulate its efficacy and selectivity. This guide will therefore serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound class.

Predicted In Vitro Activity: Focus on Anticancer Properties

Based on the prevalence of anticancer activity among 2-aminobenzothiazole derivatives, it is hypothesized that 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine will exhibit cytotoxic effects against various cancer cell lines.[2][6][7][8] The PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, is a frequently implicated target for this class of compounds.[1][2]

Hypothetical In Vitro Efficacy Data

The following table summarizes the predicted inhibitory concentrations (IC₅₀) of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine against selected cancer cell lines and a key kinase in the PI3K/Akt pathway. These values are extrapolated from published data on structurally related 2-aminobenzothiazoles.[2][6]

Assay Type Target Predicted IC₅₀ (µM)
Cytotoxicity AssayA549 (Lung Cancer)15 - 30
Cytotoxicity AssayMCF-7 (Breast Cancer)10 - 25
Kinase Inhibition AssayPI3Kα0.5 - 5
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine on a cancer cell line, such as A549.

Methodology:

  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium in the wells is replaced with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis start Seed A549 cells in 96-well plate adhesion Allow cells to adhere overnight start->adhesion treatment Treat cells with serial dilutions of test compound adhesion->treatment incubation_48h Incubate for 48 hours treatment->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Solubilize formazan with DMSO incubation_4h->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50

In Vitro Cytotoxicity Assay Workflow

Implicated Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a key regulator of cell proliferation, survival, and apoptosis. Many 2-aminobenzothiazole derivatives have been shown to inhibit PI3K, leading to downstream effects that culminate in cancer cell death.[1][2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Compound 6-Ethoxy-N,N-dimethyl- benzothiazol-2-amine Compound->PI3K Inhibits Xenograft_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment Phase cluster_endpoint Study Endpoint cluster_analysis Data Analysis implant Subcutaneous implantation of A549 cells into nude mice growth Monitor tumor growth to ~100-150 mm³ implant->growth randomize Randomize mice into treatment groups growth->randomize administer Daily oral administration of test compound or vehicle randomize->administer monitor Monitor tumor volume and body weight administer->monitor euthanize Euthanize mice at end of study monitor->euthanize After 21-28 days excise Excise and weigh tumors euthanize->excise calculate_tgi Calculate Tumor Growth Inhibition (TGI) excise->calculate_tgi statistics Perform statistical analysis calculate_tgi->statistics

In Vivo Tumor Xenograft Experimental Workflow

Comparison of In Vitro and In Vivo Activity: Bridging the Gap

A direct correlation between in vitro potency and in vivo efficacy is not always observed. While the in vitro assays provide valuable information on the direct cellular and molecular effects of a compound, the in vivo setting introduces the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion).

For 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a potent in vitro activity against A549 cells and PI3Kα may translate to significant tumor growth inhibition in vivo. However, factors such as poor oral bioavailability, rapid metabolism, or off-target toxicities could lead to reduced efficacy or adverse effects in the animal model. The N,N-dimethyl group might influence the compound's metabolic stability and permeability, aspects that are critical for its in vivo performance. Therefore, a comprehensive pharmacokinetic and toxicology assessment would be a crucial next step in the preclinical development of this compound.

References

  • Al-Omair, M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Al-Omair, M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Baghdad College of Pharmacy. [Link]

  • Reyes-Melo, F. D., et al. (2024). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Pharmaceuticals. [Link]

  • Patel, D. D., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy. [Link]

  • Juárez-García, M. E., et al. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • Theodoropoulou, M. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules. [Link]

  • Yar, M., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry. [Link]

  • Yar, M., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry. [Link]

  • Khan, I., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

  • Singh, S. K., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Juárez-García, M. E., et al. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Preprints.org. [Link]

  • Corbo, F., et al. (2013). ChemInform Abstract: 2-Aminobenzothiazole Derivatives: Search for New Antifungal Agents. ResearchGate. [Link]

  • Yar, M., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed. [Link]

  • Singh, S., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. [Link]

  • Singh, S., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. The information herein is synthesized from safety data for closely related benzothiazole derivatives and general hazardous waste regulations. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal guidelines.

PART 1: CORE DIRECTIVE: Immediate Safety & Disposal Overview

Key Safety and Disposal Principles:

  • Do Not Sewer: Under no circumstances should this chemical or its containers be disposed of down the drain. This is in line with the EPA's ban on sewering hazardous waste pharmaceuticals, a principle that extends to laboratory chemicals to prevent water contamination.

  • Segregated Waste Stream: This compound must be disposed of in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS department.[1]

  • Personal Protective Equipment (PPE) is Mandatory: Full, appropriate PPE must be worn at all times when handling this chemical for disposal.

  • Consult EHS: Your institution's Environmental Health and Safety department is the final authority on disposal procedures. The guidance provided here is a baseline for safe handling.

PART 2: SCIENTIFIC INTEGRITY & LOGIC: A Self-Validating Protocol

The following disposal protocol is designed to be a self-validating system, grounded in the principles of chemical safety and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment of Benzothiazole Derivatives

Benzothiazole and its derivatives are a class of heterocyclic compounds that often exhibit biological activity, which also translates to potential toxicity. The primary hazards associated with this class of compounds include:

  • Toxicity: Can be toxic if ingested, absorbed through the skin, or inhaled.[2][3]

  • Irritation: Can cause significant irritation to the skin and eyes.[2]

  • Aquatic Toxicity: Many derivatives are harmful or very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.

Given these potential hazards, the disposal of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine must be managed as hazardous waste.

Personal Protective Equipment (PPE) Requirements

The following PPE is required to minimize exposure during handling and disposal. This is based on recommendations for similar benzothiazole compounds.

PPE CategorySpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[4]To prevent skin contact and absorption, which is a primary route of exposure for many benzothiazole derivatives.[1][5]
Eye/Face Protection Use chemical safety goggles and/or a face shield.[1][4]To protect against splashes and aerosols that could cause serious eye irritation.
Skin/Body Protection Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or spills, chemical-resistant clothing may be necessary.[1][2]To minimize skin exposure.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[1][6] If inhalation risk is high, use a NIOSH-approved respirator.[1][5]To prevent inhalation of any dust or vapors, which can be a route for toxicity.
Step-by-Step Disposal Protocol

This protocol provides a detailed workflow for the safe disposal of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

1. Waste Identification and Container Preparation:

  • Identify: Classify waste containing 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as hazardous chemical waste.
  • Select Container: Obtain a dedicated, sealable, and chemically compatible waste container from your institution's EHS department.
  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "6-Ethoxy-N,N-dimethylbenzothiazol-2-amine," and any other components of the waste.

2. Handling and Transfer of Waste:

  • Location: Conduct all transfers of chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[3][6]
  • Procedure: Carefully transfer the waste into the prepared, labeled container. Avoid splashing or creating aerosols. If transferring a solid, use appropriate tools to prevent generating dust.
  • Container Sealing: Securely seal the container cap when not in use.[2]

3. Management of Contaminated Materials:

  • Empty Containers: "RCRA empty" regulations can be complex. As a best practice, treat empty containers that held 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as hazardous waste and dispose of them in the designated solid waste container, unless your EHS provides specific instructions for rinsing. Do not discard in regular trash.
  • Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE in the hazardous waste container.

4. Spill Management:

  • Evacuate: Keep unnecessary personnel away from the spill area.[4]
  • Ventilate: Ensure adequate ventilation.[2]
  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][4]
  • Collection: Carefully sweep or scoop up the absorbent material and place it into the labeled hazardous waste container.[4][6]
  • Decontamination: Clean the spill area thoroughly, observing environmental regulations.[2] All materials used for cleanup should be disposed of as hazardous waste.

5. Waste Storage and Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area or central hazardous waste storage area, as directed by your institution's policies. The storage area should be secure and away from incompatible materials.[2]
  • Pickup: Arrange for pickup of the hazardous waste by your institution's EHS department or their designated contractor.
Regulatory Framework

The disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[7] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[6] This involves checking if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste (F, K, P, or U-listed wastes).[7][8] Given the properties of related benzothiazoles, it is prudent to manage 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as a hazardous waste.

PART 3: VISUALIZATION & FORMATTING

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the disposal of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

DisposalWorkflow start Start: Handling of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine ppe Wear Full PPE: Gloves, Goggles, Lab Coat start->ppe waste_gen Generate Waste (e.g., excess reagent, contaminated items) ppe->waste_gen spill Spill Occurs waste_gen->spill Potential Event prep_container Prepare Labeled Hazardous Waste Container waste_gen->prep_container spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect & Place in Waste Container spill->spill_protocol transfer_waste Transfer Waste in Chemical Fume Hood spill_protocol->transfer_waste Collected Spill Waste prep_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End of Process ehs_pickup->end

Sources

Mastering the Unseen: A Senior Application Scientist's Guide to Safely Handling 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document moves beyond a simple checklist. It is a self-validating system of protocols designed to empower researchers with the knowledge to work safely, understand the "why" behind each step, and build a deeply ingrained culture of safety.

Hazard Analysis: Acknowledging the Unknown

Due to the novelty of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a specific Safety Data Sheet (SDS) is not available. However, by examining the hazards associated with structurally similar compounds, such as 2-Amino-6-methoxybenzothiazole, we can infer a potential hazard profile. The benzothiazole core is a common scaffold in bioactive molecules, and aminobenzothiazoles can exhibit varying levels of toxicity.

A safety data sheet for the related compound 2-Amino-6-methoxybenzothiazole indicates that it is considered hazardous and is toxic if swallowed.[1] Based on this, it is prudent to treat 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine with a high degree of caution and assume it may be harmful if ingested, inhaled, or absorbed through the skin.

Inferred Hazard Profile:

Hazard ClassPotential EffectJustification
Acute Oral Toxicity Toxic if swallowedBased on data for 2-Amino-6-methoxybenzothiazole.[1]
Skin Corrosion/Irritation May cause skin irritationA common property of amine-containing heterocyclic compounds.
Serious Eye Damage/Irritation May cause serious eye irritationA prudent assumption for any fine chemical powder or solution.
Specific Target Organ Toxicity UnknownLack of specific data necessitates caution.
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling compounds with unknown toxicological profiles. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][2]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coat.Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[2][3]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood or if aerosolization is possible.A risk assessment should determine the appropriate cartridge type.
General Closed-toe shoes and long pants.Standard laboratory practice.

Expert Insight: The choice of glove material is critical. While nitrile gloves offer good general chemical resistance, for prolonged handling or in the event of a spill, laminate barrier gloves (such as Silver Shield®) should be considered as an inner layer. Always consult a glove compatibility chart if available, and dispose of gloves immediately after handling the compound.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is essential to minimize exposure risk.

3.1. Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any known or inferred hazards.

  • Store: Store the compound in a designated, well-ventilated, and controlled-access area. It should be kept away from incompatible materials such as strong oxidizing agents.[1] The storage container should be kept tightly closed.[3]

3.2. Handling and Use:

  • Engineering Controls: All manipulations of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[4]

  • Avoid Aerosolization: When handling the solid compound, use techniques that minimize dust generation. If preparing solutions, add the solid to the solvent slowly.

3.3. Spill Management:

In the event of a spill, immediate and appropriate action is crucial. The following workflow provides a clear guide for response.

Spill_Response_Workflow cluster_immediate_response Immediate Response cluster_containment_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup alert Alert personnel and evacuate the immediate area. ppe Don appropriate PPE, including respiratory protection if necessary. alert->ppe If safe to do so contain Contain the spill with absorbent material (e.g., vermiculite, sand). ppe->contain neutralize If applicable and safe, neutralize the spilled material. contain->neutralize Assess situation collect Carefully collect the absorbed material into a labeled hazardous waste container. neutralize->collect decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water. collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose report Report the incident to the appropriate safety personnel. dispose->report

Caption: Workflow for handling a chemical spill.

3.4. Waste Disposal:

All waste containing 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Segregate waste streams to avoid mixing incompatible chemicals.[5]

  • Containment: Collect waste in approved, properly labeled hazardous waste containers.[6]

  • Labeling: The label should clearly indicate "Hazardous Waste" and list the chemical constituents.

  • Disposal: Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.[5] The EPA provides guidelines for hazardous waste generators.[6][7]

Emergency Preparedness: Planning for the Unexpected

A robust emergency plan is a cornerstone of laboratory safety.

  • Eyewash and Safety Shower: Ensure that a functional and regularly tested eyewash station and safety shower are readily accessible in the immediate work area.[3]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Fire: In case of a small fire, use a dry chemical, carbon dioxide, or foam extinguisher.[3] For larger fires, evacuate the area and contact emergency services.

Authoritative Grounding: This guidance is synthesized from the principles outlined by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations for hazardous waste management.[8][9] Adherence to a comprehensive Chemical Hygiene Plan (CHP) is mandatory for all laboratories.[8][9][10]

By integrating these detailed protocols into your daily laboratory operations, you are not only ensuring your personal safety but also contributing to a culture of scientific excellence and responsibility. The principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) are not just theoretical concepts; they are the bedrock of safe and reproducible scientific advancement.

References

  • National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]

  • Chemical Safety Guidelines. The University of New Mexico. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management. Arkansas State University. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Wisconsin-Madison. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxy-N,N-dimethylbenzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.